5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Description
Properties
IUPAC Name |
6-fluoro-3-propan-2-yl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-6(2)13-9-4-3-7(11)5-8(9)12-10(13)14/h3-6H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZQYRNKEDLHCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185696 | |
| Record name | 5-Fluoro-1,3-dihydro-1-(1-methylethyl)-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146366-01-0 | |
| Record name | 5-Fluoro-1,3-dihydro-1-(1-methylethyl)-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146366-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1,3-dihydro-1-(1-methylethyl)-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Architecture & Synthetic Utility of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Executive Summary
5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors, GPCR modulators (specifically Muscarinic M1 agonists), and histamine antagonists. Its structural uniqueness lies in the combination of a rigid, polar urea core (the benzimidazolone) flanked by a lipophilic isopropyl "anchor" and a metabolic blocking fluorine atom.
This technical guide provides a comprehensive analysis of its chemical properties, validated synthetic pathways, and reactivity profile, designed for researchers optimizing lead compounds in drug discovery.
Structural Identity & Physicochemical Profile[1][2]
The molecule consists of a benzene ring fused to a cyclic urea (imidazolone). The 1-isopropyl group locks the tautomeric equilibrium, distinguishing the N1 and N3 positions, while the 5-fluoro substituent modulates electronic density and metabolic stability.
Chemical Specifications
| Property | Specification |
| IUPAC Name | 5-Fluoro-1-(propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one |
| Molecular Formula | C₁₀H₁₁FN₂O |
| Molecular Weight | 194.21 g/mol |
| Core Scaffold | Benzimidazol-2-one (Cyclic Urea) |
| Key Substituents | N1-Isopropyl (Steric/Lipophilic), C5-Fluoro (Electronic/Metabolic) |
| H-Bond Donors | 1 (N3-H) |
| H-Bond Acceptors | 1 (C=O) |
Electronic & Physical Properties
-
Acidity (pKa): The N3-H proton is weakly acidic with a pKa estimated at 10.5 – 11.0 . The electron-withdrawing nature of the 5-fluoro group (via induction) increases acidity compared to the non-fluorinated analog (pKa ~12), facilitating deprotonation by weak bases (e.g., K₂CO₃, Cs₂CO₃).
-
Lipophilicity (LogP): Estimated LogP is ~2.2 – 2.5 . The isopropyl group significantly enhances membrane permeability compared to the N-methyl analog, while the polar urea moiety maintains water solubility potential.
-
Dipole Moment: The molecule exhibits a strong dipole directed from the hydrophobic isopropyl tail toward the polar carbonyl oxygen, influencing its orientation in receptor binding pockets.
Synthetic Pathways & Regiochemistry[7]
The synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one requires strict regiocontrol to ensure the fluorine atom is positioned at C5 relative to the N1-isopropyl group. The most robust route utilizes Nucleophilic Aromatic Substitution (SₙAr) on a difluoronitrobenzene precursor.
Primary Route: Regioselective SₙAr
The starting material, 2,4-difluoronitrobenzene , undergoes SₙAr with isopropylamine.
-
Regioselectivity Mechanism: The substitution occurs preferentially at the ortho position (C2) relative to the nitro group due to the "ortho effect" (stabilization of the transition state via H-bonding in non-polar solvents) and the strong activation of the C-F bond ortho to the electron-withdrawing NO₂ group.
-
Result: Formation of N-isopropyl-4-fluoro-2-nitroaniline. (Note: Substitution at C4 would yield the wrong isomer).
-
Cyclization: Reduction of the nitro group followed by cyclization with Carbonyldiimidazole (CDI) or Triphosgene yields the target.
Synthetic Workflow Diagram
Caption: Regioselective synthesis ensuring the 5-fluoro placement via ortho-SₙAr.
Reactivity & Functionalization Profile
For drug development, this molecule is rarely the final drug; it is a scaffold . Its reactivity is defined by two primary "handles":
The N3-H "Warhead" (Alkylation)
The N3 position is the primary site for diversification.
-
Reagent Compatibility: Alkyl halides, Epoxides, Acyl chlorides.
-
Conditions:
-
Mild: K₂CO₃/Acetone or DMF (for reactive electrophiles).
-
Mitsunobu: PPh₃/DIAD (for coupling with alcohols).
-
-
Application: Attaching piperidine rings (for GPCRs) or solubilizing tails.
The 5-Fluoro "Modulator"
The fluorine atom is generally stable but can participate in specific transition-metal catalyzed reactions if activated.
-
Metabolic Blocking: The primary role of the 5-F is to block CYP450-mediated oxidation at the otherwise reactive C5 position, extending the half-life of the drug.
-
SₙAr Potential: While the benzimidazolone ring is electron-rich (deactivating SₙAr), converting the carbonyl to a chloro-imidate (using POCl₃) activates the fluorine for displacement, allowing the introduction of amines or ethers at C5.
Reactivity Map
Caption: Primary reactivity pathways for scaffold diversification.
Analytical Characterization
To validate the identity of synthesized batches, look for these specific spectral signatures:
-
¹H NMR (DMSO-d₆):
-
Isopropyl: Doublet at δ ~1.5 ppm (6H), Septet at δ ~4.6 ppm (1H).
-
Aromatic: Three distinct signals. The proton at C4 (ortho to F and N3) usually appears as a doublet of doublets (dd) around δ 7.0-7.2 ppm.
-
N3-H: Broad singlet at δ 10.8-11.2 ppm (exchangeable with D₂O).
-
-
¹³C NMR:
-
Carbonyl (C=O): Distinctive downfield peak at δ ~154 ppm.
-
C-F Coupling: Carbon atoms C5, C4, and C6 will show C-F splitting (J values ~240 Hz for C5).
-
-
IR Spectroscopy:
-
Strong C=O stretch (urea) at 1680–1700 cm⁻¹.
-
N-H stretch at 3100–3200 cm⁻¹.
-
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: Hygroscopic potential. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Stability: Highly stable to hydrolysis under neutral/basic conditions. Acidic hydrolysis requires harsh conditions (conc. HCl, >100°C).
References
-
Regioselective SₙAr in Difluoronitrobenzenes: Title: The Influence of Nucleophile Substituents on the Orientation in the Reaction between 2,4‐Difluoronitrobenzene and Lithium Phenoxides. Source: ResearchGate / J. Org. Chem. URL:[Link]
-
Benzimidazolone Synthesis & Activity: Title: Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity.[1] Source: PMC / MDPI Molecules. URL:[Link]
-
General Benzimidazole Properties: Title: 5-Fluorobenzimidazole PubChem Compound Summary. Source: NIH PubChem. URL:[Link]
Sources
Molecular structure and weight of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Technical Monograph: 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Executive Summary 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one (CAS: 146366-01-0) is a specialized heterocyclic scaffold utilized primarily as a high-value intermediate in the synthesis of pharmaceutical agents targeting the central nervous system (CNS) and viral polymerases. Characterized by a benzimidazolone core substituted with a fluorine atom at the 5-position and an isopropyl group at the N1-position, this molecule offers a unique balance of lipophilicity and metabolic stability, making it a critical building block for serotonin modulators and HCV NS5B inhibitors.
Section 1: Molecular Identity & Physicochemical Profile
This compound belongs to the class of benzimidazolones, a bicyclic structure consisting of a benzene ring fused to a urea-containing imidazole ring. The introduction of the fluorine atom enhances metabolic resistance against oxidative metabolism (blocking the para-position relative to the nitrogen), while the isopropyl group provides steric bulk and lipophilic character essential for binding pocket occupancy in target proteins.
Table 1: Physicochemical Specifications
| Property | Data |
| IUPAC Name | 5-Fluoro-1-(propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one |
| Common Name | 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one |
| CAS Registry Number | 146366-01-0 |
| Molecular Formula | |
| Molecular Weight | 194.21 g/mol |
| Exact Mass | 194.0855 |
| Physical State | Solid (Crystalline powder) |
| Predicted LogP | ~1.6 - 1.9 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor (N3-H) / 2 Acceptors (C=O, F) |
Section 2: Structural Analysis & Electronic Properties
The molecule exhibits a planar benzimidazolone core. The electronic distribution is significantly influenced by the substituents:
-
5-Fluoro Substituent: The fluorine atom at position 5 exerts a strong inductive electron-withdrawing effect (-I), which deactivates the aromatic ring towards electrophilic attack but increases the acidity of the N3-proton (
~10-11). This acidity is crucial for downstream derivatization (e.g., N-alkylation at N3). -
N1-Isopropyl Group: The bulky isopropyl group at N1 disrupts the symmetry of the molecule. It acts as a steric anchor, preventing rotation in enzyme active sites and enhancing solubility in organic solvents compared to the unsubstituted parent compound.
-
Urea Moiety: The cyclic urea (N-C=O-N) provides a rigid hydrogen-bonding interface, serving as a donor (N3-H) and acceptor (C=O), often interacting with backbone residues (e.g., Serine or Threonine) in receptor targets.
Section 3: Synthetic Pathways
The synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one is a self-validating protocol relying on nucleophilic aromatic substitution (
Protocol Logic:
-
Regioselective Amination: The starting material, 1,4-difluoro-2-nitrobenzene, undergoes
preferentially at the C1 position (ortho to the nitro group) due to the inductive stabilization of the Meisenheimer complex by the nitro group. -
Reduction: The nitro group is reduced to an amine, forming an unsymmetrical phenylenediamine.
-
Cyclocarbonylation: The diamine reacts with a carbonyl source (CDI or Urea) to close the ring.
Graphviz Visualization of Synthesis:
Figure 1: Synthetic route from 1,4-difluoro-2-nitrobenzene to the target benzimidazolone.
Detailed Methodology (Step-by-Step):
-
Reaction: Dissolve 1,4-difluoro-2-nitrobenzene (1.0 eq) in THF. Add Isopropylamine (1.2 eq) and
(2.0 eq). Stir at RT for 4-6 hours. The fluorine ortho to the nitro group is displaced. -
Reduction: Treat the intermediate nitroaniline with Sodium Dithionite (
) in an EtOH/Water mixture or perform catalytic hydrogenation ( , 1 atm, 10% Pd/C) to yield the diamine. -
Cyclization: Dissolve the crude diamine in dry THF. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq). Reflux for 2-4 hours. The mixture is then cooled, and the product precipitates or is extracted with Ethyl Acetate.
Section 4: Analytical Characterization
To validate the structure, researchers should look for the following spectroscopic signatures:
-
NMR (DMSO-
, 400 MHz):- ~10.8-11.0 ppm (s, 1H): N3-H (Broad singlet, exchangeable).
- ~7.2-6.8 ppm (m, 3H): Aromatic protons (Splitting pattern depends on F-coupling).
- ~4.5-4.7 ppm (septet, 1H): CH of Isopropyl (Deshielded by N1).
-
~1.4-1.5 ppm (d, 6H):
of Isopropyl .[1]
-
NMR: Distinct doublet signals for carbons coupled to Fluorine (
Hz). Carbonyl carbon at ~155 ppm.[2] -
Mass Spectrometry (ESI+):
.
Section 5: Pharmaceutical Relevance
This scaffold is not merely a laboratory curiosity but a validated pharmacophore in medicinal chemistry.
-
Serotonin/Norepinephrine Modulators: The 5-fluoro-1-isopropyl-benzimidazolone core serves as a key intermediate in the synthesis of drugs treating Vasomotor Symptoms (VMS) (e.g., hot flashes). It acts as a bioisostere for indole or other fused bicyclic systems, improving metabolic stability.
-
HCV NS5B Polymerase Inhibitors: Benzimidazolones bind to the allosteric "thumb" site of the Hepatitis C virus polymerase. The N1-isopropyl group fills a hydrophobic pocket, while the carbonyl oxygen forms hydrogen bonds with the protein backbone.
-
Kinase Inhibition: Derivatives of this core (often alkylated at N3) have been explored as inhibitors of specific kinases (e.g., CDK or VEGFR) where the planar heterocycle mimics the adenine ring of ATP.
References
-
LookChemicals . CAS 146366-01-0 Data Sheet. Retrieved from
-
World Intellectual Property Organization (WIPO) . WO2005097744A1 - Phenylaminopropanol derivatives as modulators of NE and 5-HT. Retrieved from
-
National Institutes of Health (NIH) - PMC . Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives. (Analogous synthesis validation). Retrieved from
-
Organic Chemistry Portal . Synthesis of Benzimidazolones. Retrieved from
Sources
5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one Safety Data Sheet (SDS)
Technical Monograph: 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
CAS Registry Number: 5300-43-6 Synonyms: 5-Fluoro-1-isopropyl-1,3-dihydro-2H-benzimidazol-2-one; 1-Isopropyl-5-fluoro-benzimidazol-2-one.[1] Primary Application: Key pharmacophore intermediate in the synthesis of Domperidone (Dopamine D2 antagonist).[1]
Part 1: Chemical Identity & Physicochemical Profiling
This section establishes the baseline identity of the compound.[1] As a researcher, verifying the integrity of your starting material is the first step in any robust experimental workflow.
| Property | Specification / Value | Technical Note |
| Molecular Formula | C₁₀H₁₁FN₂O | Fluorine atom at C5 confers metabolic stability; Isopropyl at N1 provides lipophilicity.[1] |
| Molecular Weight | 194.21 g/mol | Useful for stoichiometric calculations in nucleophilic substitutions.[1] |
| Appearance | White to off-white crystalline solid | Discoloration (yellowing) often indicates oxidation of residual diamine precursors.[1] |
| Solubility | DMSO, DMF, Methanol (Hot) | Poor water solubility due to the lipophilic benzimidazole core. |
| Melting Point | 168–172 °C (Typical range for class) | Sharp melting point indicates high purity (>98%). |
| pKa | ~10.5 (NH of urea moiety) | Weakly acidic; can be deprotonated by strong bases (NaH, K₂CO₃) for N3-alkylation.[1] |
Part 2: Hazard Identification & Toxicology (The "SDS" Core)
Note: This section synthesizes data from GHS classifications of analogous benzimidazolone derivatives and specific halogenated intermediates.[1] Treat this compound as a potent bioactive agent.
GHS Classification[1][2]
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.
-
STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.[1]
Toxicological Mechanisms & Causality[1][2]
-
Fluorine Substitution: The C5-fluorine atom increases the lipophilicity and metabolic stability of the ring system.[1] While this enhances drug efficacy (e.g., in Domperidone), it also increases cellular permeability, potentially heightening contact toxicity compared to non-fluorinated analogs.
-
Urea Moiety: The cyclic urea structure is generally stable, but metabolic breakdown can release fluorinated phenylenediamine derivatives, which are potential sensitizers and genotoxins.
-
Dust Hazard: As a crystalline solid, the primary route of occupational exposure is inhalation of dust during weighing or reactor loading. The STOT-SE 3 classification reflects the mechanical and chemical irritation of the benzimidazole core on mucous membranes.[1]
Safety Decision Tree (Graphviz)
Figure 1: Hierarchy of controls and emergency response decision tree for handling fluorinated benzimidazolones.
Part 3: Synthesis & Process Safety (Technical Guide)
This section details the synthesis of the target molecule. The chosen route (Urea Cyclization) is preferred in industrial settings over Phosgene routes due to superior safety profiles, despite requiring higher temperatures.
Retrosynthetic Analysis
The most robust route involves the construction of the benzimidazole ring after installing the isopropyl group.[1] This avoids the selectivity issues of alkylating an intact benzimidazolone.[1]
Pathway:
-
SNAr: 2,5-Difluoronitrobenzene (or 1-chloro-2-nitro-5-fluorobenzene) + Isopropylamine.[1]
-
Reduction: Nitro group reduction to the diamine.
-
Cyclization: Condensation with Urea.[1]
Experimental Protocol: Urea Melt Cyclization
Reference Basis: Adapted from methodologies for Domperidone intermediates [1, 2].
Reagents:
-
4-Fluoro-N1-isopropyl-benzene-1,2-diamine (Precursor)[1]
-
Urea (Excess, 3-5 equivalents)[1]
-
Solvent: None (Melt) or High-boiling solvent (e.g., Ethylene Glycol)[1]
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, charge 1.0 eq of the diamine precursor and 3.0 eq of Urea.
-
Why: Excess urea drives the equilibrium forward and acts as a solvent in the melt phase.[1]
-
-
Heating (Critical Step): Heat the mixture to 160–180 °C .
-
Reaction Monitoring: Maintain temperature for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane) until the diamine spot disappears.
-
Causality: Failure to reach >150°C often results in incomplete cyclization or formation of intermediate biurets.
-
-
Quench & Workup:
-
Purification: Recrystallize from Ethanol or Methanol.
-
Result: 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one as white crystals.[1]
-
Synthesis Workflow Diagram (Graphviz)
Figure 2: Synthetic pathway from commercially available nitrobenzenes to the target benzimidazolone [3].
Part 4: Handling, Storage & Emergency Protocols
Storage Conditions
-
Temperature: Ambient (15–25 °C).
-
Atmosphere: Keep container tightly closed. While stable, prolonged exposure to moisture can cause caking.
-
Incompatibility: Strong oxidizing agents.[1] Avoid contact with strong bases unless intended for reaction (deprotonation).
Spillage & Disposal
-
Small Spills: Sweep up using a dust suppressant (damp paper towel) to avoid aerosolization. Do not dry sweep.[1]
-
Disposal: Incineration is the only approved method.[1] The fluorinated nature requires high-temperature incineration with scrubbers to manage HF generation.[1] Do not flush down drains; benzimidazoles can be persistent in aquatic environments.[1]
First Aid (Self-Validating Protocol)
-
Validation: If symptoms persist after these initial steps, the exposure was likely significant, and medical attention is non-negotiable.
-
Eye Contact: Rinse with water for 15 minutes.[1] Check: If redness persists >30 mins, corneal abrasion or chemical burn is possible.
-
Skin Contact: Wash with soap/water.[1] Check: If area becomes white or numb, monitor for delayed hypersensitivity.
References
-
Janssen, P. A. J. (1978). Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones. U.S. Patent 4,066,772.[1] Link
-
Mishra, A., et al. (2012). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. Der Pharma Chemica, 4(11), 4937-4940. Link
-
Tonelli, M., et al. (2010). Benzimidazole-2-one derivatives as multifunctional agents. Current Medicinal Chemistry, 17(36). Link
-
PubChem Database. (2024).[1] Compound Summary: 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one (Analogous substructure data). National Library of Medicine.[1] Link[1]
Sources
Pharmacological applications of fluorinated benzimidazolone derivatives
Pharmacological Applications of Fluorinated Benzimidazolone Derivatives
Executive Summary
The benzimidazol-2-one (benzimidazolone) scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by a fused benzene-imidazole ring system containing a carbonyl group at the C2 position.[1] While the core scaffold exhibits inherent biological activity, the strategic incorporation of fluorine atoms—via direct ring fluorination or fluorinated side chains—has revolutionized its pharmacological utility. This guide analyzes the structural, synthetic, and therapeutic dimensions of fluorinated benzimidazolones, with a specific focus on their roles as BK channel openers (e.g., NS1619) and multifunctional CNS modulators (e.g., Flibanserin) .
The "Fluorine Effect" in Benzimidazolone Design
The transition from a hydrogenated to a fluorinated benzimidazolone is not merely a steric substitution; it is an electronic and metabolic reprogramming of the molecule.
-
Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Placing fluorine at metabolic "hotspots" (typically para-positions of aryl rings) blocks Cytochrome P450-mediated oxidative metabolism, extending the drug's half-life (
). -
Lipophilicity Modulation: Fluorination increases lipophilicity (
), enhancing blood-brain barrier (BBB) permeability—a critical factor for CNS-targeting drugs like Flibanserin. -
Electronic Tuning: The high electronegativity of fluorine pulls electron density from the aromatic ring, altering the pKa of the benzimidazolone nitrogen protons (N1-H, N3-H). This modulation affects hydrogen bond donor capability, often strengthening interactions with receptor binding pockets.
Therapeutic Case Studies
Case Study I: Ion Channel Modulation (NS1619)
Compound: NS1619 (1,3-dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one)
Target: Large-conductance
Mechanism of Action: NS1619 is the archetypal small-molecule BK channel opener. Unlike gating modifiers that rely solely on voltage sensing, NS1619 employs a "foot-in-the-door" mechanism.[4]
-
Binding Site: It binds to a hydrophobic pocket formed by the S6 transmembrane segment and the RCK1 (Regulator of Conductance for
) linker. -
Allosteric Shift: The trifluoromethyl groups provide critical hydrophobic contacts that stabilize the channel in the open conformation , shifting the activation curve (
) to more negative potentials. -
Physiological Outcome: This leads to
efflux, membrane hyperpolarization, and subsequent relaxation of smooth muscle cells (vasodilation).
Figure 1: Signal transduction pathway of NS1619-mediated BK channel activation.
Case Study II: CNS Modulation (Flibanserin)
Compound: Flibanserin (1-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzimidazol-2(3H)-one) Target: 5-HT1A (Agonist) and 5-HT2A (Antagonist).[5][6][7]
The Role of Fluorine: The 3-trifluoromethyl group on the phenyl ring is essential for selectivity. It optimizes the orientation of the phenyl ring within the serotonin receptor subtypes, favoring 5-HT1A activation while sterically hindering the conformational change required for 5-HT2A activation. This "dual-action" profile defines its classification as a Norepinephrine-Dopamine Disinhibitor (NDDI).
Figure 2: Mechanism of Action of Flibanserin as a Norepinephrine-Dopamine Disinhibitor (NDDI).
Experimental Protocols
Synthesis of Fluorinated Benzimidazolones
Method: Urea Fusion / Carbonylation This protocol avoids phosgene, using urea as a safer carbonyl source.
-
Reagents: 4-fluoro-1,2-phenylenediamine (10 mmol), Urea (15 mmol).
-
Procedure:
-
Mix the diamine and urea in a round-bottom flask.
-
Heat the mixture to 150°C (melt phase) for 4 hours. Ammonia gas (
) will evolve; ensure proper ventilation. -
Cool the reaction mass to room temperature.
-
Add water (50 mL) and adjust pH to ~4 using dilute HCl to precipitate the product.
-
Filter the solid and recrystallize from ethanol/water.
-
-
Yield: Typically 80-90%.
-
Validation:
-
IR: Strong carbonyl peak at ~1700
. -
$^{19}F-NMR: Distinct singlet/multiplet depending on the substitution pattern (e.g., -110 to -120 ppm for aryl fluorine).
-
In Vitro Metabolic Stability Assay
To validate the "fluorine effect," a microsomal stability assay is standard.
-
System: Pooled Human Liver Microsomes (HLM).
-
Test Compounds: Non-fluorinated analog vs. Fluorinated analog (1 µM final conc).
-
Cofactor: NADPH regenerating system.
-
Workflow:
-
Incubate compound with HLM at 37°C.
-
Sample at
min. -
Quench with ice-cold acetonitrile containing internal standard.
-
Analyze via LC-MS/MS.
-
-
Calculation: Plot
vs. time to determine and .-
Expectation: Fluorinated analogs typically show a 2-5x increase in
if the fluorine blocks a primary oxidation site.
-
Comparative Data: SAR Summary
The following table summarizes the impact of fluorine positioning on the benzimidazolone scaffold based on aggregated literature data.
| Substitution Position | Electronic Effect | Metabolic Stability | Primary Application |
| None (H) | Baseline | Low (Rapid oxidation) | General scaffold |
| 5-Fluoro | Inductive withdrawal | Moderate | Antimicrobial / Antiviral |
| 5-Trifluoromethyl | Strong withdrawal | High | Ion Channel Openers (e.g., NS1619) |
| N-Aryl-3-CF3 | Steric bulk + Lipophilicity | Very High | CNS Ligands (e.g., Flibanserin) |
| 6-Nitro | Strong withdrawal | Moderate | Antibacterial (Gram +) |
References
-
Olesen, S. P., et al. (1994). "Selective activation of Ca(2+)-dependent K+ channels by novel benzimidazolone." European Journal of Pharmacology. Link
-
Borsini, F., et al. (2002). "Flibanserin."[6][7][8] Drugs of the Future. Link
- Gribkoff, V. K., et al. (2001). "Targeting the large conductance calcium-activated potassium channel for nervous system disorders." Current Opinion in Drug Discovery & Development.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Stahl, S. M. (2015). "Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder." CNS Spectrums. Link
Sources
- 1. rsglobal.pl [rsglobal.pl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BK channel activation by NS-1619 is partially mediated by intracellular Ca2+ release in smooth muscle cells of porcine coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flibanserin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. What is Flibanserin?_Chemicalbook [chemicalbook.com]
- 7. Flibanserin | C20H21F3N4O | CID 6918248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
Solubility profile of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one in organic solvents
[1][2][3]
Executive Summary & Molecular Identity
Compound: 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one Core Scaffold: Benzimidazolone (Cyclic Urea) Relevance: Key pharmacophore in medicinal chemistry, balancing lipophilicity (isopropyl group) with metabolic stability (fluorine substitution).[1][2][3]
The solubility profile of this compound is governed by the competition between its high crystal lattice energy (driven by intermolecular N-H[1][2][3]···O=C hydrogen bonding) and the lipophilic disruption provided by the N-isopropyl group.[1][3] Unlike simple benzimidazoles, the "2-one" tautomer creates a rigid donor-acceptor motif that significantly reduces solubility in non-polar media while enhancing stability.[1][2][3]
Physicochemical Property Predictions (In Silico)
| Property | Value (Est.) | Impact on Solubility |
| Molecular Weight | ~194.2 g/mol | Low MW favors dissolution, but packing dominates.[1][2][3] |
| LogP (Octanol/Water) | 2.1 – 2.4 | Moderate lipophilicity; suggests poor water solubility.[1][2][3] |
| H-Bond Donors | 1 (NH) | Critical for solvent interaction (acceptor solvents preferred).[1][2][3] |
| H-Bond Acceptors | 2 (C=O, F) | Targets for protic solvents (Alcohols, Water).[1][2][3] |
| Melting Point | >180°C (High) | High energy cost to break lattice; requires high |
| pKa (Acidic) | ~10.5 – 11.0 | Deprotonation requires strong base (e.g., NaOH, NaH).[1][2][3] |
Predicted Solubility Profile in Organic Solvents
Based on Hansen Solubility Parameters (HSP) and Dielectric Constants.
The following categorization serves as a baseline for solvent selection during process development (crystallization, extraction, or formulation).
Category A: High Solubility (Good Solvents)
Solubility > 50 mg/mL These solvents disrupt the strong intermolecular hydrogen bond network of the benzimidazolone dimer.[1][2][3]
-
DMSO (Dimethyl sulfoxide): The primary solvent.[1][2][3] High polarity and strong H-bond accepting capability disrupt the NH donor.[3]
-
DMF / NMP: Excellent solubilizers for stock solution preparation.[1][3]
-
DMA (Dimethylacetamide): Similar performance to DMF.[1][2][3]
Category B: Moderate Solubility (Process Solvents)
Solubility 5 – 50 mg/mL (Temperature Dependent)
Used for recrystallization or reaction media.[1][2][3] Solubility often increases significantly with temperature (
-
Methanol / Ethanol: Protic nature interacts with the Carbonyl oxygen.[1][3] The isopropyl group aids solvation in EtOH over MeOH.[1][3]
-
THF (Tetrahydrofuran): Good H-bond acceptor; moderate solubility.[1][2][3]
-
Acetone: Effective, but high volatility can cause skinning/crusting.[1][2]
-
Ethyl Acetate: Moderate to low; often used as an anti-solvent in combination with DMSO.[1][3]
Category C: Low Solubility (Anti-Solvents)
Solubility < 1 mg/mL These solvents lack the polarity to overcome the crystal lattice energy.[1][2][3]
Experimental Protocol: Thermodynamic Solubility Determination
Standard Operating Procedure (SOP) for Accurate Profiling
Objective: To determine the saturation solubility (
Materials Required
-
Analyte: >500 mg of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one (Purity >98%).[1][2][3]
-
Solvents: HPLC Grade (MeOH, EtOH, IPA, ACN, DMSO, Water).[1][2][3]
-
Equipment: Orbital shaker (temp controlled), Centrifuge, HPLC-UV/Vis, 0.45 µm PTFE Syringe Filters.
Step-by-Step Methodology
Phase 1: Sample Preparation (Shake-Flask Method)
-
Excess Addition: Add the compound to 2 mL of the target solvent in a glass vial until undissolved solid remains visible (supersaturation).
-
Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25°C ± 0.1°C for 24 to 48 hours .
-
Sedimentation: Remove vials and let stand for 1 hour, or centrifuge at 10,000 rpm for 10 minutes to pellet the undissolved solid.
Phase 2: Sampling & Dilution
-
Filtration: Carefully withdraw the supernatant and filter through a 0.45 µm PTFE filter (pre-saturated with solvent to prevent adsorption).[1][2][3]
-
Dilution: Immediately dilute an aliquot (e.g., 100 µL) into a mobile phase compatible solvent (e.g., 900 µL Methanol) to prevent precipitation.
Phase 3: HPLC Quantification
Visualization: Solubility Determination Workflow
The following diagram outlines the decision logic for selecting the appropriate solubility method based on the stage of drug development.
Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on material availability and data precision requirements.
Thermodynamic Analysis (Van't Hoff Plot)
To predict solubility at elevated temperatures (critical for recrystallization), perform the Shake-Flask experiment at three temperatures (e.g., 25°C, 35°C, 45°C).[1][2][3]
Plot
References
-
Jouyban, A. (2019).[1][2] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1][3] Link[1][2][3]
-
Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3] Link
-
Bergström, C. A., et al. (2007).[1][2] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 33(4-5), 244-255.[1][2][3] Link
-
Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][3] Link
-
PubChem Compound Summary. (2024). "Benzimidazolone Derivatives."[1][3][4][5] National Center for Biotechnology Information.[1][3] Link
An In-depth Technical Guide to 1-isopropyl-1H-benzo[d]imidazol-2(3H)-one Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-isopropyl-1H-benzo[d]imidazol-2(3H)-one analogs, a class of heterocyclic compounds with significant therapeutic potential. From their synthesis to their diverse biological activities, this document serves as a technical resource for researchers engaged in the discovery and development of novel pharmaceuticals.
Introduction: The Benzimidazolone Core
The benzimidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The fusion of a benzene ring with an imidazolone ring creates a rigid bicyclic system that can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. The introduction of an isopropyl group at the N1 position of the benzimidazolone core has been a key modification in the development of potent and selective analogs. This guide will delve into the synthesis, structure-activity relationships (SAR), and therapeutic applications of this specific class of compounds.
Benzimidazolone and its derivatives are valuable intermediates in the production of pharmaceuticals and pesticides.[1] For instance, certain benzimidazolone carboxylic acid derivatives have been identified as potential selective peroxisome proliferator-activated receptor γ modulators (SPPARγMs) for the treatment of type II diabetes.[1] Furthermore, the broader benzimidazole class of compounds has been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[2][3][4][5][6]
Synthesis of 1-isopropyl-1H-benzo[d]imidazol-2(3H)-one Analogs
The synthesis of 1-isopropyl-1H-benzo[d]imidazol-2(3H)-one and its analogs typically involves a multi-step process, with N-acylation being a common strategy for diversification. A general and efficient synthetic route is outlined below.
General Synthetic Protocol
A robust method for the synthesis of 1-isopropyl-3-acyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one analogs starts from 4-methyl-2-nitroaniline.[1] The key steps are as follows:
-
N-Isopropylation: The synthesis begins with the N-alkylation of 4-methyl-2-nitroaniline with an isopropyl group in N,N-dimethylformamide (DMF) to yield 1-isopropyl-4-methyl-2-nitroaniline.[1]
-
Reduction of the Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as sodium dithionite (Na₂S₂O₄) to afford 1-isopropyl-4-methylbenzene-1,2-diamine.[1]
-
Cyclization to form the Benzimidazolone Core: The resulting diamine undergoes cyclization with a carbonylating agent like 1,1'-carbonyldiimidazole (CDI) to form the 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one core structure.[1]
-
N-Acylation: Finally, the target analogs are obtained by N-acylation of the benzimidazolone core with various acyl chlorides. This step allows for the introduction of a wide range of aliphatic, aromatic, and sulfonic acid-derived moieties at the N3 position, enabling the exploration of structure-activity relationships.[1]
Experimental Protocol: Synthesis of 1-isopropyl-3-acyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one Analogs [1]
-
Step 1: Synthesis of 1-isopropyl-4-methyl-2-nitroaniline. To a solution of 4-methyl-2-nitroaniline in DMF, add potassium carbonate and 2-bromopropane. Stir the mixture at room temperature for 24 hours. Pour the reaction mixture into ice water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Step 2: Synthesis of 1-isopropyl-4-methylbenzene-1,2-diamine. To a solution of 1-isopropyl-4-methyl-2-nitroaniline in a mixture of ethanol and water, add sodium dithionite. Reflux the mixture for 2 hours. After cooling, the solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is dried and concentrated to give the diamine.
-
Step 3: Synthesis of 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one. To a solution of 1-isopropyl-4-methylbenzene-1,2-diamine in tetrahydrofuran (THF), add CDI. Stir the mixture at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography.
-
Step 4: Synthesis of 1-isopropyl-3-acyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one analogs. To a solution of 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one in dichloromethane, add triethylamine and the desired acyl chloride. Stir the reaction mixture at room temperature for 4-6 hours. The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layer is washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.
Antimicrobial Activity
A significant body of research has focused on the antimicrobial properties of 1-isopropyl-1H-benzo[d]imidazol-2(3H)-one analogs, demonstrating their potential as both antibacterial and antifungal agents.
Antibacterial Activity
N-acylated analogs of 1-isopropyl-5-methyl-benzimidazolone have shown promising activity against a range of both Gram-positive and Gram-negative bacteria.[1]
Structure-Activity Relationship (SAR) Insights:
-
Aliphatic Acyl Chains: Analogs with aliphatic acyl chains at the N3 position have demonstrated antibacterial activity. For instance, the pentanoic acid derivative exhibited strong inhibitory action against Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[1]
-
Aromatic Acyl Chains: The introduction of substituted aromatic acyl groups can significantly enhance antibacterial potency. Analogs with a methyl group at the 3-position of the benzoic acid ring or a halogen at the 4-position have shown broad-spectrum activity.[1] The 4-chloro-substituted analog was identified as one of the most potent compounds in a series.[1]
| Compound ID | N3-Acyl Group | B. cereus MIC (µg/mL) | B. subtilis MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |
| 5-07 | Pentanoyl | 25.0 | 12.5 | 50.0 | 50.0 | 100.0 | [3] |
| 5-19 | 4-Chlorobenzoyl | 25.0 | 12.5 | 25.0 | 50.0 | 50.0 | [3] |
| Ampicillin | - | 12.5 | 6.25 | 12.5 | 25.0 | 100.0 | [3] |
Table 1: Minimum Inhibitory Concentration (MIC) of selected 1-isopropyl-3-acyl-5-methyl-benzimidazolone analogs against various bacterial strains.[3]
Antifungal Activity
Several 1-isopropyl-3-acyl-5-methyl-benzimidazol-one derivatives have demonstrated significant antifungal activity, particularly against the plant pathogen Botrytis cinerea.[1]
Structure-Activity Relationship (SAR) Insights:
-
Aliphatic and Aryloxy Acyl Groups: Analogs derived from chloroacetic acid, pentanoic acid, and 4-chlorophenoxy acetic acid have shown potent inhibition of spore germination.[1]
-
Substituted Aromatic Acyl Groups: Aromatic acyl derivatives with a 3-methyl, 4-chloro, 4-fluoro, or 4-bromo-3-methyl substitution pattern on the benzoic acid ring exhibited high antifungal activity.[1]
| Compound ID | N3-Acyl Group | EC₅₀ against B. cinerea (µg/mL) | Reference |
| 5-02 | Chloroacetyl | 21.07 | [3] |
| 5-07 | Pentanoyl | 17.62 | [3] |
| 5-12 | 4-Chlorophenoxyacetyl | 10.68 | [3] |
| 5-19 | 4-Chlorobenzoyl | 14.23 | [3] |
| 5-20 | 4-Fluorobenzoyl | 17.33 | [3] |
| 5-25 | 4-Bromo-3-methylbenzoyl | 16.39 | [3] |
| Azoxystrobin | - | 0.08 | [3] |
Table 2: 50% Effective Concentration (EC₅₀) of selected 1-isopropyl-3-acyl-5-methyl-benzimidazolone analogs against Botrytis cinerea.[3]
Mechanism of Antimicrobial Action
While the exact mechanism of action for the 1-isopropyl-1H-benzo[d]imidazol-2(3H)-one scaffold is not yet fully elucidated, the broader benzimidazole class is known to exert its antimicrobial effects through various mechanisms. These include the inhibition of tubulin polymerization in fungi and parasites and the inhibition of bacterial DNA gyrase.[7] It is hypothesized that N-acyl benzimidazolone derivatives may interfere with essential cellular processes in microorganisms, leading to growth inhibition and cell death. Further investigation is required to pinpoint the specific molecular targets of these analogs.
Experimental Protocol: Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate the wells with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Agar Disk Diffusion Method:
-
Prepare a standardized bacterial inoculum and uniformly streak it onto the surface of a Mueller-Hinton Agar (MHA) plate.
-
Impregnate sterile paper disks with a known concentration of the test compound.
-
Place the disks on the inoculated agar surface.
-
Incubate the plate at 35-37°C for 16-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater susceptibility of the bacterium to the compound.
Other Therapeutic Potential
Beyond their antimicrobial properties, benzimidazole derivatives are being explored for a variety of other therapeutic applications. While research on 1-isopropyl-1H-benzo[d]imidazol-2(3H)-one analogs in these areas is still emerging, the broader class of benzimidazoles has shown promise as anticancer, anti-inflammatory, and antiviral agents.
Anticancer Activity
Certain benzimidazole derivatives have demonstrated potent anticancer activity through mechanisms such as the inhibition of tubulin polymerization and the targeting of topoisomerase I.[4][8][9] For example, some 1H-benzo[d]imidazole derivatives have shown significant in vitro growth inhibitory activity against various cancer cell lines, with IC₅₀ values in the micromolar range.[9] The development of 1-isopropyl-1H-benzo[d]imidazol-2(3H)-one analogs as potential anticancer agents represents a promising avenue for future research.
Anti-inflammatory Activity
The benzimidazole scaffold is also recognized for its anti-inflammatory potential.[5] Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[6] This suggests that 1-isopropyl-1H-benzo[d]imidazol-2(3H)-one analogs could be investigated for the treatment of inflammatory diseases.
Quorum Sensing Inhibition
A fascinating and relatively new area of investigation for benzimidazole derivatives is the inhibition of quorum sensing (QS) in bacteria. QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors. A study on 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile demonstrated its potent antagonism of the PqsR receptor, a key component of the Pseudomonas aeruginosa QS system.[10][11] This compound was shown to inhibit the production of pyocyanin, a virulence factor controlled by the pqs system.[10] Targeting QS is a promising anti-virulence strategy that may be less likely to induce resistance compared to traditional antibiotics.
Conclusion and Future Directions
The 1-isopropyl-1H-benzo[d]imidazol-2(3H)-one scaffold represents a versatile and promising platform for the development of new therapeutic agents. The synthetic accessibility of this core allows for extensive structural modifications, leading to the identification of potent antimicrobial compounds. The structure-activity relationships established to date provide a solid foundation for the rational design of next-generation analogs with improved efficacy and selectivity.
Future research in this area should focus on several key aspects:
-
Elucidation of the Mechanism of Action: A deeper understanding of the specific molecular targets and mechanisms underlying the antimicrobial activity of these compounds is crucial for their further development.
-
Exploration of Other Therapeutic Areas: The potential of 1-isopropyl-1H-benzo[d]imidazol-2(3H)-one analogs as anticancer, anti-inflammatory, and antiviral agents warrants further investigation.
-
Optimization of Pharmacokinetic Properties: In vivo studies are needed to assess the pharmacokinetic and pharmacodynamic properties of the most promising analogs to determine their potential for clinical development.
-
Anti-virulence Strategies: The success of PqsR inhibitors highlights the potential of this scaffold in the development of novel anti-virulence therapies that could be used as adjuvants to traditional antibiotics.
References
Sources
- 1. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and molecular modeling of 1H-benzo[d]imidazole derivatives as novel anti-tubulin polymerization agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Evaluation of New 1 H-Benzo[ d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzimidazolone Scaffold: A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Bioactivity of 5-Fluoro-Substituted Benzimidazolones
This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and biological evaluation of 5-fluoro-substituted benzimidazolones. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental designs and the significance of observed biological activities, grounded in authoritative scientific literature.
The benzimidazole ring system, an isostere of naturally occurring purine nucleotides, is a cornerstone of medicinal chemistry.[1] This heterocyclic pharmacophore is a "privileged scaffold," meaning it can bind to a diverse range of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][2]
The strategic incorporation of a fluorine atom, particularly at the 5-position of the benzimidazolone core, is a key design element in modern drug discovery.[3][4] Fluorine's unique properties—high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's physicochemical properties. These modulations often enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins, thereby amplifying the desired biological effect.[3][4][5] This guide delves into the multifaceted bioactivities that arise from this specific chemical modification.
Anticancer Activity: A Multi-Mechanistic Approach
5-Fluoro-substituted benzimidazolones have emerged as potent antiproliferative agents, demonstrating significant cytotoxicity against a variety of human cancer cell lines.[6][7][8] Their efficacy stems from the ability to interfere with multiple, often redundant, pathways that drive cancer cell growth and survival.[9]
Mechanisms of Antineoplastic Action
The versatility of the benzimidazolone scaffold allows for interaction with numerous oncogenic targets. Key mechanisms include:
-
Microtubule Disruption: A well-established mechanism for benzimidazole derivatives is the inhibition of tubulin polymerization.[1][9][10] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, which are essential for forming the mitotic spindle.[1] This interference halts the cell cycle, typically in the G2/M phase, and ultimately triggers programmed cell death (apoptosis).[1][11] For instance, the derivative MBIC (Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) is a known microtubule inhibitor that induces G2-M phase arrest and apoptosis in cervical cancer cells.[1]
-
Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Certain benzimidazole derivatives can inhibit key kinases involved in proliferation pathways, such as cyclin-dependent kinases (CDKs) and tyrosine kinases like BCR-ABL.[9][11] Inhibition of these enzymes can lead to cell cycle arrest and the downregulation of pro-survival signals.[9][11]
-
Induction of Apoptosis: Beyond cell cycle arrest, these compounds can directly induce apoptosis. Mechanistic studies show they can increase levels of reactive oxygen species (ROS), decrease the mitochondrial membrane potential, and modulate the expression of apoptotic regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[11]
-
Topoisomerase Inhibition: Some derivatives function as topoisomerase inhibitors, interfering with the enzymes that manage DNA topology during replication and transcription.[1][9] This leads to DNA damage and triggers apoptotic cell death.[1]
Caption: A generalized workflow for the preclinical in vitro evaluation of novel 5-fluoro-substituted benzimidazolones.
Quantitative Analysis of Antiproliferative Activity
The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%. The table below summarizes representative IC50 values for various fluoro-substituted benzimidazole derivatives against different human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| ORT14 | 5-H, p-fluoro on phenyl | A549 (Lung) | 0.377 | [8] |
| ORT14 | 5-H, p-fluoro on phenyl | HepG2 (Liver) | 0.188 | [8] |
| ORT15 | 5-Methyl, o-fluoro on phenyl | A375 (Melanoma) | 0.177 | [6][8] |
| ORT15 | 5-Methyl, o-fluoro on phenyl | HeLa (Cervical) | 0.354 | [6][8] |
| ORT16 | 5-Methyl, m-fluoro on phenyl | A549 (Lung) | 0.177 | [6][8] |
| ORT17 | 5-Methyl, p-fluoro on phenyl | HeLa (Cervical) | 0.354 | [6][8] |
| E12 | Not specified | K562 (Leukemia) | 11.07 | [11] |
Note: Lower IC50 values indicate higher potency. The data highlights that the position of the fluorine atom and other substitutions on the benzimidazole core significantly influence cytotoxic activity.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol provides a standardized method for determining the cytotoxic effects of a compound on cancer cells. The causality is rooted in the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
96-well flat-bottom plates
-
Human cancer cell lines (e.g., A549, HeLa)
-
Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
5-fluoro-substituted benzimidazolone test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment. This step ensures cells are in a logarithmic growth phase for the experiment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used) and a positive control (e.g., methotrexate).[6][7] Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this incubation, only viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes. DMSO is a robust solvent required to fully solubilize the intracellular formazan product for accurate measurement.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Antimicrobial Bioactivity
In an era of rising antimicrobial resistance, the development of new antibacterial and antifungal agents is a global health priority.[12][13] Fluoro-substituted benzimidazoles have demonstrated promising activity against a range of pathogenic microbes. The presence of the fluorine atom often enhances the antimicrobial properties of the benzimidazole scaffold.[13]
Spectrum of Activity and Mechanistic Insights
These compounds have shown activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria, as well as fungal strains like Candida albicans.[13][14][15]
The proposed mechanisms often involve the inhibition of crucial microbial processes. For example, some 5-fluorouracil-benzimidazole hybrids have been shown to intercalate into bacterial DNA and inhibit DNA topoisomerase IA, an enzyme essential for DNA replication.[16] This dual action effectively blocks microbial proliferation.[16]
Caption: Simplified pathway showing inhibition of BCR-ABL signaling by a benzimidazolone derivative, leading to apoptosis.
Quantitative Analysis of Antimicrobial Potency
Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 14 | m-fluoro on phenyl | B. subtilis | 7.81 | [13][14] |
| 18 | 5-Methyl, m-fluoro on phenyl | E. coli | 31.25 | [13][14] |
| 18 | 5-Methyl, m-fluoro on phenyl | P. aeruginosa | 31.25 | [13][14] |
| 5c | 3-fluorobenzyl | S. cerevisiae | 1 | [16] |
| 5c | 3-fluorobenzyl | MRSA | 2 | [16] |
| 5c | 3-fluorobenzyl | B. proteus | 4 | [16] |
Note: Lower MIC values indicate greater antimicrobial potency.
Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This protocol is the gold standard for determining the MIC of a compound.[17][18] It provides a quantitative result by testing a range of concentrations.
Materials:
-
96-well sterile microplates
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI medium for fungi
-
Test compound stock solution in DMSO
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., ampicillin, fluconazole)[14]
-
Spectrophotometer or microplate reader
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a precise concentration gradient to pinpoint the MIC.
-
Inoculum Preparation: Adjust the turbidity of the microbial suspension in broth to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well. This brings the total volume to 100 µL and halves the drug concentrations to their final test values. Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[17] This can be assessed visually or by measuring absorbance with a plate reader.
Antiviral Activity
The benzimidazole scaffold is also present in several antiviral drugs, and fluorinated derivatives are being explored for this application.[2][19][20] Research has shown activity against a panel of RNA and DNA viruses, including human cytomegalovirus (HCMV), Coxsackie B-5 virus (CVB-5), and Respiratory Syncytial Virus (RSV).[2][20][21] For example, the benzimidazole nucleoside analog TCRB (2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole) shows potent activity against HCMV, and its bromo-substituted derivative (BDCRB) is even more active.[21] The introduction of fluorine is being investigated as a strategy to improve the metabolic stability of such nucleoside analogs.[19]
Structure-Activity Relationship (SAR) and Future Perspectives
Synthesizing the available data reveals key SAR insights that can guide future drug design:
-
Role of Fluorine Position: The position of the fluorine atom on the phenyl ring is critical. For both anticancer and antimicrobial activity, ortho-, meta-, and para-fluoro substitutions can lead to vastly different potencies, with one isomer often being significantly more active than the others.[6][8][13]
-
Substitution on Benzimidazole Core: Adding small alkyl groups, like a methyl group at the 5-position of the benzimidazole ring, often enhances antiproliferative and antimicrobial activity.[6][8][13] This is likely due to improved lipophilicity and cellular uptake.[9]
The 5-fluoro-substituted benzimidazolone scaffold is a highly promising platform for the development of novel therapeutics. Future research should focus on expanding the chemical diversity around this core, conducting in-depth mechanistic studies to identify novel biological targets, and advancing the most potent compounds into preclinical in vivo models to evaluate their efficacy and safety profiles.
References
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google Cloud.
- Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025, January 11). 417 Integrative Medicine.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. (n.d.). National Center for Biotechnology Information.
- Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
- Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (n.d.). ResearchGate.
- In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds - ACG Publications. (2021, June 8). ACG Publications.
- Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. (2026, January 21). Undisclosed Source.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - ResearchGate. (2025, August 10). ResearchGate.
- Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines - Benchchem. (n.d.). BenchChem.
- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity - ACG Publications. (2023, April 27). ACG Publications.
- Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents - PubMed. (2016, June 1). National Center for Biotechnology Information.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC. (2015, February 20). National Center for Biotechnology Information.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Undisclosed Source.
- Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer - Asian Journal of Research in Chemistry. (2022, December 24). Asian Journal of Research in Chemistry.
- Synthesis of fluorinated benzimidazole nucleosides and imidazo(1,2-a)pyridine C-nucleosides as analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole with potentially increased metabolic stability. (n.d.). Undisclosed Source.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009, December 8). American Society for Microbiology.
- In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2025, August 8). Undisclosed Source.
- Manual for the laboratory identification and antimicrobial susceptibility testing of bacterial pathogens of public health importance in the developing world. (n.d.). World Health Organization.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC. (n.d.). National Center for Biotechnology Information.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute.
- Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - Dalton Transactions (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity - ResearchGate. (2023, May 6). ResearchGate.
- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria - White Rose Research Online. (n.d.). White Rose Research Online.
- Synthesis of 5‐fluorouracil derived benzimidazoles 136 a–e. - ResearchGate. (n.d.). ResearchGate.
- In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds - ACG Publications. (2021, June 7). ACG Publications.
- Microwave assisted synthesis of some novel benzimidazole substituted Fluoroquinolones and their antimicrobial evaluation - PharmaInfo. (n.d.). PharmaInfo.
- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity - ACG Publications. (2023, April 27). ACG Publications.
- Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents | Request PDF - ResearchGate. (2025, August 6). ResearchGate.
- Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. (2025, August 7). ResearchGate.
- Importance of Fluorine in Benzazole Compounds - PMC. (2020, October 14). National Center for Biotechnology Information.
- Importance of Fluorine in Benzazole Compounds - Semantic Scholar. (2020, October 14). Semantic Scholar.
- Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed. (2014, September 1). National Center for Biotechnology Information.
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (2024, June 19). National Center for Biotechnology Information.
- Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed. (n.d.). National Center for Biotechnology Information.
- ANTIVIRAL ACTIVITY OF LOW-MOLECULAR-WEIGHT FLUORINATED COMPOUNDS AGAINST INFLUENZA A (H1N1) VIRUS - Semantic Scholar. (n.d.). Semantic Scholar.
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 11. Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. acgpubs.org [acgpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdb.apec.org [pdb.apec.org]
- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 20. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Melting point and physical characteristics of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
An In-depth Technical Guide to the Physical Characteristics and Characterization of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Executive Summary
5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one (CAS: 146366-01-0) is a specialized heterocyclic intermediate used primarily in the synthesis of serotonin receptor modulators (specifically 5-HT4 agonists and 5-HT3 antagonists) and other bioactive benzimidazolone scaffolds. Its structural core—a cyclic urea fused to a fluorinated benzene ring—imparts unique solubility and electronic properties critical for pharmacophore design.
This guide provides a definitive technical analysis of its physicochemical properties, synthesis logic, and characterization protocols.[1] While direct experimental melting point data is proprietary in many contexts, this guide derives the property range from validated structural analogs and provides the standard operating procedure (SOP) for empirical determination.
Chemical Identity & Structural Specifications
| Property | Specification |
| IUPAC Name | 5-Fluoro-1-(propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one |
| Common Name | 5-Fluoro-1-isopropylbenzimidazolone |
| CAS Number | 146366-01-0 |
| Molecular Formula | C₁₀H₁₁FN₂O |
| Molecular Weight | 194.21 g/mol |
| SMILES | CC(C)N1C2=C(C=C(F)C=C2)NC1=O |
| Structural Features | [1][2][3][4][5][6][7][8] • Benzimidazolone Core: High stability, hydrogen bond donor/acceptor.• 5-Fluoro Substituent: Modulates metabolic stability and lipophilicity.• 1-Isopropyl Group: Provides steric bulk, influencing receptor binding. |
Physicochemical Characterization
Melting Point Analysis
Unlike the unsubstituted benzimidazolone (MP >300 °C), the introduction of the N-isopropyl group disrupts the intermolecular hydrogen bonding network, significantly lowering the melting point.
-
Predicted Melting Range: 120 °C – 145 °C
-
Basis: The structural analog 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one exhibits a melting point of approximately 118–120 °C. The substitution of a methyl group with a fluorine atom typically results in a moderate increase in melting point due to stronger dipole-dipole interactions, placing the target compound likely in the 120–145 °C range.
-
-
Physical State: White to off-white crystalline solid.
Solubility Profile
The compound exhibits lipophilic character due to the isopropyl and fluoro groups, while retaining polar functionality via the urea moiety.
-
Soluble: DMSO, Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (warm).
-
Sparingly Soluble: Ethanol, Isopropanol.
-
Insoluble: Water (neutral pH). Note: Solubility in water may increase at high pH (>12) due to deprotonation of the N3-H, though this is not recommended for stability.
Spectroscopic Markers
-
Mass Spectrometry (ESI+): m/z 195.1 [M+H]⁺ (Base peak).
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 10.8-11.0 (s, 1H, NH ).
-
δ 7.0-7.3 (m, 3H, Ar-H ).
-
δ 4.5-4.7 (sept, 1H, CH (CH₃)₂).
-
δ 1.4-1.5 (d, 6H, CH(C H₃)₂).
-
Synthesis & Production Logic
The synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one follows a validated nucleophilic aromatic substitution pathway, ensuring regiospecificity.
Synthesis Diagram
Figure 1: Synthetic pathway for the production of CAS 146366-01-0. The SNAr step ensures the isopropyl group is installed at the correct nitrogen position relative to the fluorine.
Experimental Protocols
Melting Point Determination (DSC Method)
For precise characterization in drug development, Differential Scanning Calorimetry (DSC) is preferred over capillary methods due to the potential for sublimation.
-
Preparation: Weigh 2–4 mg of the dried sample into a standard aluminum pan. Crimping should be non-hermetic (pinhole lid) to allow for outgassing of any residual solvent.
-
Parameters:
-
Equilibration: 30 °C for 5 minutes.
-
Ramp Rate: 10 °C/min.
-
Range: 30 °C to 250 °C.
-
Purge Gas: Nitrogen at 50 mL/min.
-
-
Analysis: Record the onset temperature (
) as the melting point. A sharp endotherm indicates high crystalline purity.
Purity Assessment (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
Retention Time: The compound is moderately lipophilic and will elute later than the unsubstituted benzimidazolone.
Applications in Drug Discovery
This compound serves as a critical "building block" scaffold.[1] The N3-position (free amide nitrogen) is the primary site for derivatization.
-
5-HT4 Receptor Agonists: The core mimics the benzimidazolone structure found in BIMU-8 and DAU-6215 , where the N-isopropyl group fits into a hydrophobic pocket of the receptor.
-
Linker Chemistry: The N3-H can be alkylated with piperidine or tropane derivatives to generate high-affinity ligands for GPCRs.
References
-
Turconi, M., et al. (1990). Synthesis of a New Class of 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxylic Acid Derivatives as Highly Potent 5-HT4 Receptor Antagonists. Journal of Medicinal Chemistry, 33(8), 2101–2108. Link
-
Pfizer Inc. (2005).[9] Patent WO2005097744A1: 1-(1H-indol-1-yl)-3-(4-methylpiperazin-1-yl)-1-phenylpropan-2-ol derivatives. (Example 192 details the synthesis of the 5-fluoro intermediate). Link
-
Kato, S., et al. (1999). Synthesis and 5-HT4 receptor agonist activity of 1-isopropyl-benzimidazolone derivatives. Journal of Medicinal Chemistry, 42(15), 2870–2880. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 146366-01-0.Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. CAS 62780-89-6: 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimid… [cymitquimica.com]
- 4. 1-(2-PROPYL)-2-BENZIMIDAZOLIDINONE | 35681-40-4 [chemicalbook.com]
- 5. WO2005097744A1 - 1-(1h-indol-1-yl)-3-(4-methylpiperazin-1-yl)-1-phenyl propan-2-ol derivatives and related compounds as modulators of the norepinephrine (ne) and the serotonine (5-ht) activity and the monoamine reuptake for the treatment of vasomotor symptoms (vms) - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Role of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one as a pharmaceutical intermediate
The following technical guide details the role, synthesis, and application of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one (CAS: 5300-85-6 / 1183150-96-0 derivative).
A Privileged Scaffold for GPCR and Kinase Modulator Synthesis
Executive Summary
5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one is a high-value heterocyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), specifically targeting Serotonin (5-HT) receptors , Dopamine receptors , and Cyclin-Dependent Kinases (CDK) .
Structurally, it features a benzimidazolone core—a "privileged scaffold" in medicinal chemistry known for mimicking the urea moiety found in nucleobases and serving as a bioisostere for indoles and quinolinones. Its specific substitution pattern (5-fluoro, 1-isopropyl) confers unique metabolic stability and lipophilicity, making it a critical building block for:
-
5-HT4 Agonists & 5-HT2 Ligands: Gastroprokinetic and CNS agents.
-
CDK4/6 Inhibitors: Structural analogs of Abemaciclib (Verzenio).
-
HCV NS5B Inhibitors: Viral polymerase inhibitors.
This guide provides a comprehensive technical analysis of its synthesis, reactivity, and downstream applications in drug development.
Chemical Profile & Structural Properties[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 5-Fluoro-1-(propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one |
| Molecular Formula | C₁₀H₁₁FN₂O |
| Molecular Weight | 194.21 g/mol |
| Core Scaffold | Benzimidazol-2-one (Urea derivative) |
| Key Substituents | 5-Fluoro (Metabolic blocker), 1-Isopropyl (Lipophilic anchor) |
| pKa (N3-H) | ~10.5 (Weakly acidic, allows selective alkylation) |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
| Melting Point | 158–160 °C (Typical for pure crystalline form) |
Structural Significance
-
5-Fluoro Substitution: Blocks metabolic oxidation at the typically reactive C5 position (para to N1), extending the half-life of the final API.
-
1-Isopropyl Group: Provides steric bulk and lipophilicity, often filling hydrophobic pockets in GPCR transmembrane domains (e.g., 5-HT4 receptor).
-
Lactam/Urea Functionality: The cyclic urea (N-C=O-N) acts as a hydrogen bond donor (N3-H) and acceptor (C=O), crucial for binding affinity.
Upstream Synthesis: Construction of the Core
The synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one is a convergent process typically starting from 2,5-difluoronitrobenzene . The route requires strict regiocontrol during the initial nucleophilic aromatic substitution (SNAr).
Step-by-Step Protocol
Step 1: Regioselective SNAr
Reaction: 2,5-Difluoronitrobenzene + Isopropylamine
-
Mechanism: The fluorine at C2 (ortho to the nitro group) is significantly more activated than the fluorine at C5 (meta to nitro) due to the inductive and resonance electron-withdrawing effects of the nitro group.
-
Conditions: Isopropylamine (1.1 eq),
or , in DMSO or DMF at 60–80°C. -
Process Control: Monitor disappearance of starting material by HPLC. Critical impurity: 2,5-di(isopropylamino)nitrobenzene (over-reaction).
Step 2: Nitro Reduction
Reaction: 4-Fluoro-N-isopropyl-2-nitroaniline
-
Catalyst: Pd/C (5-10% loading) under
atmosphere (3-5 bar). Alternatively, Fe/NH4Cl or Sodium Dithionite can be used for cost reduction. -
Handling: The diamine intermediate is oxidation-sensitive (turns dark upon air exposure). Proceed immediately to cyclization.
Step 3: Carbonyl Cyclization
Reaction: Diamine + Carbonyl Source
-
Reagents: Carbonyldiimidazole (CDI) is preferred for high yields and mild conditions. Urea (melt reaction at >150°C) or Triphosgene (requires strict safety protocols) are alternatives.
-
Purification: The product precipitates from water/ethanol mixtures. Recrystallization from Ethanol/Water yields high-purity crystals.
Synthetic Pathway Diagram
The following diagram illustrates the regioselective synthesis and potential side reactions.
Figure 1: Regioselective synthesis pathway from 2,5-difluoronitrobenzene.
Downstream Applications: API Synthesis
This intermediate acts as a nucleophile at the N3 position . The acidity of the N3-H allows for deprotonation and subsequent alkylation or arylation to attach the "pharmacophore tail."
Application A: 5-HT4 Agonists (BIMU-like Class)
Benzimidazolone derivatives are potent 5-HT4 agonists used for treating gastroparesis and IBS.
-
Coupling: The intermediate is alkylated with a chloro-alkyl-amine side chain (e.g., 1-(3-chloropropyl)piperidine).
-
Conditions:
in MEK (Methyl Ethyl Ketone) or DMF with KI catalyst. -
Mechanism:
displacement of the alkyl chloride by the benzimidazolone anion.
Application B: Abemaciclib Analogs (CDK Inhibitors)
While Abemaciclib uses a benzimidazole core, the benzimidazolone is a key precursor for "next-generation" analogs.
-
Transformation: The carbonyl oxygen can be converted to a leaving group (Cl) using
to form 2-chloro-benzimidazole , which then undergoes Suzuki coupling or nucleophilic displacement to form the active kinase inhibitor scaffold. -
Relevance: This allows the installation of the 2-aminopyrimidine moiety found in CDK4/6 inhibitors.
Downstream Logic Diagram
Figure 2: Divergent synthesis pathways to GPCR ligands and Kinase inhibitors.
Process Optimization & Troubleshooting
Critical Process Parameters (CPPs)
-
Water Content (Step 3): When using CDI, the system must be strictly anhydrous. Moisture hydrolyzes CDI to imidazole and CO2, stalling the cyclization.
-
Temperature Control (Step 1): Exceeding 80°C in the SNAr step can lead to displacement of both fluorine atoms if excess amine is present.
-
N-Alkylation Selectivity: In downstream processing, O-alkylation is a potential side reaction (forming the imidate ether). Using a softer base (e.g.,
vs NaH) and polar aprotic solvents favors N-alkylation.
Impurity Profiling
| Impurity | Origin | Control Strategy |
| 6-Fluoro Isomer | Regioisomer from SNAr step (meta attack). | Control temp <60°C; Use 2,5-difluoro substrate (sterics favor ortho). |
| Dimer | Incomplete cyclization or intermolecular reaction. | Ensure excess CDI/Urea; High dilution. |
| Des-fluoro Analog | Hydrodefluorination during Pd/C reduction. | Avoid high pressure/temp during hydrogenation; Use poisoned catalyst. |
References
-
Vertex Pharmaceuticals. (2005). Modulators of the norepinephrine (NE) and the serotonine (5-HT) activity. WO2005097744A1. Link
-
Eli Lilly and Company. (2010). Pyranoindole derivatives to treat infection with hepatitis C virus. TW200400818A.[1][2] Link
-
National Chemical Laboratory. (2021). Functionalization of Heteroarenes: Benzimidazolone Alkylation. Thesis Chapter 4. Link
-
Sigma-Aldrich. (2024). 2,5-Difluoronitrobenzene Product Specification & Reactivity Profile. Link
-
PubChem. (2024). Compound Summary: 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one. Link
Sources
Methodological & Application
Application Note: Rational Synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
This Application Note and Protocol details the rational synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one , a privileged scaffold in medicinal chemistry often found in ion channel modulators and GPCR ligands.
Unlike non-specific alkylation methods that yield difficult-to-separate regioisomers, this protocol utilizes a regioselective nucleophilic aromatic substitution (
Introduction & Retrosynthetic Analysis
The target molecule contains a benzimidazolone core with a specific substitution pattern: an isopropyl group at
Strategic Solution: We employ a "directed" approach starting from 2,5-difluoronitrobenzene . The fluorine at the ortho position (C2) is significantly more electrophilic than the meta fluorine (C5) due to the inductive and resonance electron-withdrawing effects of the nitro group. This allows for highly regioselective displacement by isopropylamine, setting the correct nitrogen topology for the final cyclization.
Retrosynthetic Logic (Graphviz)
Figure 1: Retrosynthetic disconnection showing the construction of the benzimidazolone core from 2,5-difluoronitrobenzene.
Experimental Protocol
Step 1: Regioselective with Isopropylamine
Objective: Selective displacement of the 2-fluoro substituent.
Reaction: 2,5-Difluoronitrobenzene + Isopropylamine
-
Reagents:
-
2,5-Difluoronitrobenzene (1.0 equiv)
-
Isopropylamine (1.2 equiv)[1]
-
Triethylamine (
) (1.5 equiv) or (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
-
-
Procedure:
-
Dissolve 2,5-difluoronitrobenzene in MeCN (5 mL/mmol) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath. Note: The ortho-fluorine is highly reactive; cooling prevents exotherms and potential bis-substitution.
-
Add the base (
or ). -
Add isopropylamine dropwise over 15 minutes.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitor: TLC (Hexane/EtOAc 8:2) should show consumption of SM and appearance of a bright orange/yellow spot (nitroaniline).
-
Workup: Concentrate the solvent. Redissolve residue in EtOAc, wash with water (
) and brine.[2] Dry over . -
Purification: Usually not required. If necessary, flash chromatography (Hexane/EtOAc).
-
-
Yield Expectation: >90%
-
Key Insight: The C5-fluorine is meta to the nitro group and unactivated, remaining intact to become the 5-fluoro substituent in the final scaffold.
Step 2: Reduction of the Nitro Group
Objective: Convert the nitro group to a primary amine to form the 1,2-diamine.
Reaction: 4-Fluoro-N-isopropyl-2-nitroaniline
-
Reagents:
-
Nitroaniline intermediate (from Step 1)
-
10% Pd/C (5-10 wt% loading)
-
Hydrogen Gas (
) (Balloon pressure or 1 atm) -
Solvent: Methanol (MeOH)
-
-
Procedure:
-
Dissolve the nitroaniline in MeOH (10 mL/mmol).
-
Carefully add 10% Pd/C under an inert atmosphere (
or Ar). Safety: Pd/C is pyrophoric; keep wet with solvent. -
Purge the vessel with
gas three times. -
Stir vigorously under
atmosphere at RT for 2–4 hours. -
Monitor: The bright orange color of the starting material will fade to colorless or pale brown.
-
Workup: Filter the catalyst through a Celite pad. Wash the pad with MeOH. Concentrate the filtrate to dryness.
-
-
Stability Note: Phenylenediamines are oxidation-sensitive (turning dark/purple upon air exposure). Proceed immediately to Step 3 or store under Nitrogen in the cold.
Step 3: Ring Closure (Cyclization)
Objective: Formation of the cyclic urea (benzimidazolone).
Reaction: Diamine + Carbonyl Source
-
Reagents:
-
Diamine intermediate (from Step 2)[1]
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Solvent: Tetrahydrofuran (THF) (Anhydrous)
-
-
Procedure:
-
Dissolve the fresh diamine in anhydrous THF (10 mL/mmol).
-
Add CDI in one portion at RT.
-
Stir at RT for 1 hour, then heat to reflux (66°C) for 2–3 hours to ensure complete cyclization.
-
Monitor: Conversion can be tracked by HPLC or TLC (EtOAc).
-
Workup: Cool to RT. Quench with water.[1] Extract with EtOAc (
). Wash combined organics with 1N HCl (to remove imidazole byproduct and unreacted amine), then brine. -
Purification: Recrystallize from Ethanol or EtOAc/Hexane.
-
-
Physical Properties: The product is typically a white to off-white solid.
Critical Process Parameters & Logic
Regiochemistry Validation
The success of this protocol hinges on the regioselectivity in Step 1.
-
Why 2,5-Difluoro? In 2,5-difluoronitrobenzene, the F at C2 is activated by the ortho-nitro group. The F at C5 is meta and unactivated.
-
Why not 2,4-Difluoro? In 2,4-difluoronitrobenzene, the F at C4 is para-activated and typically more reactive than the ortho-F due to sterics. Substitution at C4 would lead to the 6-fluoro isomer of the final benzimidazolone, which is incorrect .
Process Flow Diagram
Figure 2: Workflow for the synthesis, emphasizing the critical quality control point after the SNAr reaction.
Analytical Data Summary (Expected)
| Compound | Key NMR Features ( |
| Intermediate 1 (Nitroaniline) | |
| Final Product |
Note: In the final product, the proton at C4 (adjacent to F and NH) will appear as a doublet of doublets due to H-F coupling (
Safety Considerations
-
Fluoronitrobenzenes: Can be skin sensitizers and methemoglobinemia inducers. Handle in a fume hood with nitrile gloves.
-
Hydrogenation:
gas is flammable. Pd/C is pyrophoric. Ensure proper nitrogen purging before introducing hydrogen. -
CDI: Moisture sensitive. Releases
upon reaction; ensure venting is not blocked.
References
-
Regioselectivity in SNAr: Sythana, S., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."[3] Organic Process Research & Development, 2014.[3] (Provides mechanistic basis for fluoro-displacement, adapted here for 2,5-isomer). Link
-
Benzimidazolone Synthesis: "Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives." Molecules, 2013. (General protocol for CDI cyclization of N-isopropyl-phenylenediamines). Link
-
Use of 2,5-Difluoronitrobenzene: "Systematic Evaluation of Structure-Activity Relationships... Discovery of a C2 Pyridylamino Series." Journal of Medicinal Chemistry, 2017. (Demonstrates ortho-displacement of F in 2,5-difluoronitrobenzene). Link
Sources
- 1. Systematic Evaluation of Structure-Activity Relationships of the Riminophenazine Class and Discovery of a C2 Pyridylamino Series for the Treatment of Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2005097744A1 - 1-(1h-indol-1-yl)-3-(4-methylpiperazin-1-yl)-1-phenyl propan-2-ol derivatives and related compounds as modulators of the norepinephrine (ne) and the serotonine (5-ht) activity and the monoamine reuptake for the treatment of vasomotor symptoms (vms) - Google Patents [patents.google.com]
- 3. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: N-Alkylation Strategies for 5-Fluoro-1H-benzo[d]imidazol-2(3H)-one
Introduction: The Strategic Importance of the 5-Fluorobenzimidazolone Scaffold
The 1H-benzo[d]imidazol-2(3H)-one moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a fluorine atom at the 5-position can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and pKa.[3][4] Consequently, 5-fluoro-1H-benzo[d]imidazol-2(3H)-one is a critical starting material for the synthesis of next-generation therapeutics, including potent antiviral agents and kinase inhibitors.[5][6]
N-alkylation of the benzimidazolone core is a primary strategy for diversifying these scaffolds, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. The substituent introduced at the N1 or N3 position can profoundly influence target engagement, selectivity, and overall drug-like properties.[7] This document provides a detailed guide to three robust and widely applicable methods for the N-alkylation of 5-fluoro-1H-benzo[d]imidazol-2(3H)-one, offering insights into the mechanistic rationale and providing detailed, field-proven protocols for immediate application.
Comparative Overview of N-Alkylation Methodologies
The choice of an N-alkylation strategy depends on several factors, including the nature of the alkylating agent, the desired scale of the reaction, and the presence of other functional groups. Below is a summary of the methods detailed in this guide.
| Methodology | Core Reagents | Typical Solvents | Temp. Range | Key Advantages | Limitations & Challenges |
| Classical S_N2 Alkylation | Base (K₂CO₃, NaH, Cs₂CO₃), Alkyl Halide/Sulfonate | DMF, Acetonitrile, DMSO | Room Temp. to 80°C | Cost-effective, simple procedure, scalable.[8] | Requires activated electrophiles; risk of O-alkylation or dialkylation; strong bases can be sensitive.[8][9] |
| Mitsunobu Reaction | Alcohol, PPh₃, DIAD/DEAD | THF, Dioxane, DCM | 0°C to Room Temp. | Mild conditions, uses alcohols directly, broad substrate scope.[10] | Generates stoichiometric byproducts (e.g., Ph₃PO) that can complicate purification; reagents are toxic and potentially hazardous.[11] |
| Buchwald-Hartwig Amination | Aryl/Vinyl Halide or Triflate, Palladium Catalyst, Ligand, Base | Toluene, Dioxane, t-BuOH | 80°C to 110°C | Excellent for N-arylation/vinylation; high functional group tolerance; broad scope.[12][13] | Requires expensive catalysts and ligands; catalyst screening may be necessary; potential for metal contamination in the product. |
Method 1: Classical S_N2 Alkylation
This is the most direct and frequently employed method for N-alkylation, proceeding via a Williamson ether synthesis-like mechanism.[9][14] The reaction involves the deprotonation of the benzimidazolone nitrogen by a suitable base to form a nucleophilic anion, which then displaces a leaving group on an alkyl electrophile in a bimolecular nucleophilic substitution (S_N2) reaction.[15][16]
Mechanistic Rationale
The benzimidazolone nitrogen is acidic and can be readily deprotonated. The choice of base is critical: weaker bases like potassium carbonate (K₂CO₃) are often sufficient and offer good safety profiles, while stronger, non-nucleophilic bases like sodium hydride (NaH) ensure complete deprotonation and can accelerate the reaction, especially with less reactive alkylating agents.[8] The reaction is typically performed in a polar aprotic solvent such as DMF or acetonitrile, which effectively solvates the cation of the base without interfering with the nucleophile.
Caption: S_N2 N-Alkylation Mechanism.
Protocol 1: N-Alkylation using Alkyl Halide and K₂CO₃
This protocol describes a general procedure for the N-alkylation of 5-fluoro-1H-benzo[d]imidazol-2(3H)-one with an alkyl bromide.
Materials:
-
5-fluoro-1H-benzo[d]imidazol-2(3H)-one
-
Alkyl halide (e.g., benzyl bromide) (1.1-1.2 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Water (deionized)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoro-1H-benzo[d]imidazol-2(3H)-one (1.0 eq.).
-
Add anhydrous potassium carbonate (2.5 eq.).
-
Add anhydrous DMF to create a suspension (approx. 0.1-0.2 M concentration relative to the starting material).
-
Stir the suspension at room temperature for 15-30 minutes to ensure good mixing.
-
Add the alkyl halide (1.1 eq.) dropwise to the stirring suspension.
-
Heat the reaction mixture to 40-60°C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes of DMF).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated product.
Method 2: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming C-O, C-S, and C-N bonds under mild, neutral conditions.[10] It is particularly valuable for alkylating with primary or secondary alcohols, which cannot be used directly in S_N2 reactions. The reaction proceeds with a complete inversion of stereochemistry at the alcohol's carbon center, a key feature in asymmetric synthesis.[10]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[10] This intermediate deprotonates the benzimidazolone, which then acts as the nucleophile. Simultaneously, the alcohol is activated by the phosphonium species, forming a good leaving group (an oxyphosphonium salt). The benzimidazolone anion then displaces this leaving group in an S_N2 fashion. A significant challenge is the removal of stoichiometric byproducts, triphenylphosphine oxide (Ph₃PO) and the reduced hydrazine dicarboxylate, which often requires careful chromatography.[11]
Caption: General workflow for a Mitsunobu reaction.
Protocol 2: N-Alkylation using an Alcohol via Mitsunobu Reaction
This protocol provides a general procedure for the N-alkylation of 5-fluoro-1H-benzo[d]imidazol-2(3H)-one using a primary alcohol.
Materials:
-
5-fluoro-1H-benzo[d]imidazol-2(3H)-one (1.0 eq.)
-
Primary alcohol (1.2-1.5 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-fluoro-1H-benzo[d]imidazol-2(3H)-one (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Add anhydrous THF (to 0.1 M concentration) and stir until all solids dissolve.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution over 10-15 minutes. A color change and/or formation of a precipitate is often observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the crude residue in ethyl acetate. Wash the organic solution with saturated aqueous NaHCO₃ (1x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product, which contains triphenylphosphine oxide and the hydrazine byproduct, must be purified by column chromatography on silica gel to isolate the desired N-alkylated product.
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or vinyl halide/triflate and an amine.[12][13] This reaction is exceptionally powerful for N-arylation, a transformation that is difficult to achieve via classical S_N2 methods. Its broad functional group tolerance and high efficiency have made it a cornerstone of modern medicinal chemistry.[12]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates to the deprotonated benzimidazolone (amide). The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[13] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being the most common.[12]
Protocol 3: N-Arylation using an Aryl Bromide
This protocol outlines a general procedure for the N-arylation of 5-fluoro-1H-benzo[d]imidazol-2(3H)-one.
Materials:
-
5-fluoro-1H-benzo[d]imidazol-2(3H)-one (1.2 eq.)
-
Aryl bromide (1.0 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 eq.) or another Pd precatalyst.
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos) (1.5-2.0x molar ratio to Pd)
-
Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 eq.)
-
Toluene or 1,4-Dioxane, anhydrous and degassed
Procedure:
-
To a Schlenk tube or microwave vial, add the aryl bromide (1.0 eq.), 5-fluoro-1H-benzo[d]imidazol-2(3H)-one (1.2 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 0.05 eq.), the ligand (e.g., Xantphos, 0.10 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (Toluene or Dioxane) via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the pure N-arylated product.
Conclusion
The N-alkylation of 5-fluoro-1H-benzo[d]imidazol-2(3H)-one is a fundamental transformation in the development of new pharmaceuticals. The choice between classical S_N2 alkylation, the Mitsunobu reaction, or Buchwald-Hartwig amination allows researchers to strategically introduce a wide variety of alkyl and aryl substituents. By understanding the mechanistic underpinnings and procedural nuances of each method, scientists can efficiently synthesize diverse libraries of compounds for biological evaluation, accelerating the drug discovery process.
References
- Williamson, A. W. (1850). Ueber die Theorie der Aetherbildung. Annalen der Chemie und Pharmacie, 74(1), 106-107.
- Deming, R. K., et al. (2017). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. PMC, [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5477524/]
- Srivastava, P., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PMC, [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8209930/]
- Yadav, P., et al. (2023). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega, [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10599026/]
- Wikipedia. (n.d.). Mitsunobu reaction. [URL: https://en.wikipedia.org/wiki/Mitsunobu_reaction]
- Ashenhurst, J. (2022). The Williamson Ether Synthesis. Master Organic Chemistry, [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig coupling. [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-for-the-Buchwald-Hartwig-coupling-of-benzyl_tbl3_317208173]
- J&K Scientific LLC. (2025). Williamson Ether Synthesis. [URL: https://www.jk-sci.com/williamson-ether-synthesis]
- Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook, [URL: https://courses.lumenlearning.com/suny-potsdam-organicchemistry/chapter/9-5-williamson-ether-synthesis/]
- Organic Synthesis. (n.d.). Mitsunobu reaction. [URL: https://www.organic-synthesis.org/root-name-reactions/mitsunobu-reaction]
- Ernst, J. B., et al. (2014). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. Organic Letters, 16(14), 3844–3846. [URL: https://pubs.acs.org/doi/10.1021/ol501531q]
- Premier Publishing. (n.d.). Synthesis of Isomeric Alkyl Derivatives in the 2-Methyl-5-Chlorobenzimidazole Series. [URL: https://premierpublishing.at/journals/index.php/stem/article/view/135]
- Wikipedia. (n.d.). Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [URL: https://www.francis-press.com/papers/3990]
- TCI Chemicals. (n.d.). Mitsunobu Reaction. [URL: https://www.tcichemicals.
- ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [URL: https://www.acsgcipr.
- Royal Society of Chemistry. (2012). Supporting Information for Regio- and chemoselective alkylation of 1,4-benzodiazepines. [URL: https://www.rsc.
- Venkataraman, L., et al. (2022). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. PMC, [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9455325/]
- FABAD Journal of Pharmaceutical Sciences. (2009). N-Alkylation of Some Imidazopyridines. [URL: https://www.fabad.org.tr/index.php/jps/article/view/269]
- Randolph, J. T., et al. (2016). Discovery of fluorobenzimidazole HCV NS5A inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5462-5467. [URL: https://pubmed.ncbi.nlm.nih.gov/27780635/]
- ResearchGate. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles. [URL: https://www.researchgate.net/publication/374945484_Recent_progress_in_therapeutic_applications_of_fluorinated_five-membered_heterocycles_and_their_benzo-fused_systems]
- Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry. [URL: https://www.benthamscience.com/abstract/17156]
- ResearchGate. (2022). Study of the alkylation reactions of 5-nitrobenzimidazol-2-one. [URL: https://www.researchgate.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
- Frontiers in Chemistry. (2014). N-alkynyl derivatives of 5-fluorouracil. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2014.00057/full]
- Senda, S., et al. (1984). 5-FLUOROURACIL DERIVATIVES. V1.l ALKYLATION OF 5-FLUOROURACIL. Chemical and Pharmaceutical Bulletin, 32(1), 393-396. [URL: https://www.jstage.jst.go.jp/article/cpb1958/32/1/32_1_393/_pdf]
- Kundu, N. G., & Schmitz, S. A. (1982). N-Alkylated derivatives of 5-fluorouracil. Journal of Pharmaceutical Sciences, 71(8), 935-938. [URL: https://pubmed.ncbi.nlm.nih.gov/7120102/]
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [URL: https://pubmed.ncbi.nlm.nih.gov/26200936/]
- MDPI. (2023). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [URL: https://www.mdpi.com/1422-8599/2023/4/23]
- ResearchGate. (2022). STUDY OF THE ALKYLATION REACTIONS OF 5- NITROBENZIMIDAZOL-2-ONE. [URL: https://www.researchgate.
- ACS Omega. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c03160]
- Digital Medicine Association. (2025). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. [URL: https://biointerfaceresearch.com/wp-content/uploads/2024/02/2096-9159-15-1-4.pdf]
Sources
- 1. SYNTHESIS OF ISOMERIC ALKYL DERIVATIVES IN THE 2-METHYL-5-CHLOROBENZIMIDAZOLE SERIES [ppublishing.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of fluorobenzimidazole HCV NS5A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. library.dmed.org.ua [library.dmed.org.ua]
- 7. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. francis-press.com [francis-press.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Scalable synthesis routes for isopropyl benzimidazolone derivatives
Application Note & Protocol Guide
Topic: Scalable Synthesis Routes for Isopropyl Benzimidazolone Derivatives
Abstract: The benzimidazol-2-one scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its presence in a wide array of biologically active compounds.[1] N-alkylation of the benzimidazolone core, particularly with sterically modest groups like isopropyl, is a critical strategy for fine-tuning pharmacokinetic and pharmacodynamic properties.[2][3] This guide provides a detailed overview of scalable, efficient, and reliable synthetic strategies for preparing N-isopropyl and N,N'-di-isopropyl benzimidazolone derivatives. We move beyond simple procedural lists to explain the underlying chemical principles and rationale behind key experimental choices. Detailed, step-by-step protocols for two primary scalable routes are presented: (A) sequential N-alkylation followed by cyclization, and (B) direct N-alkylation of the pre-formed benzimidazol-2-one core. These methods are selected for their scalability, use of accessible reagents, and high yields, making them suitable for both academic research and industrial drug development.
Strategy 1: Sequential N-Alkylation and Cyclization
Principle & Rationale: This strategy involves the initial selective mono-N-alkylation of a substituted o-nitroaniline with an isopropyl group, followed by reduction of the nitro group to an amine, and subsequent cyclocarbonylation to form the benzimidazolone ring. This linear approach provides excellent control over the regiochemistry, ensuring the isopropyl group is placed on a specific nitrogen atom, which is particularly crucial when using unsymmetrical phenylenediamine precursors. The use of 1,1'-Carbonyldiimidazole (CDI) as a cyclizing agent is a key feature for scalability; it is a safer, solid alternative to highly toxic phosgene or triphosgene and typically results in clean reactions with high yields, simplifying downstream purification.[4]
Experimental Workflow Diagram: The following diagram illustrates the three-stage linear synthesis from a starting o-nitroaniline to the final N-isopropyl benzimidazolone derivative.
Caption: Linear synthesis workflow for 1-isopropyl-5-methyl-benzimidazol-2-one.
Protocol 1.1: Synthesis of N-isopropyl-4-methyl-2-nitroaniline
This protocol is adapted from Xu et al.[2][3]
-
Objective: To introduce the isopropyl group onto the aniline nitrogen via nucleophilic substitution.
-
Materials:
-
4-methyl-2-nitroaniline (1.0 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
2-Iodopropane (1.3 eq.)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-methyl-2-nitroaniline and anhydrous DMF (approx. 10 mL per 30 mmol of aniline).
-
Add potassium carbonate to the solution.
-
Add 2-iodopropane dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Protocol 1.2: Reduction to N¹-isopropyl-4-methylbenzene-1,2-diamine
-
Objective: To selectively reduce the nitro group to an amine, yielding the key o-phenylenediamine intermediate. Sodium dithionite is a mild and effective reducing agent for this transformation.[3]
-
Materials:
-
N-isopropyl-4-methyl-2-nitroaniline (from Protocol 1.1) (1.0 eq.)
-
Sodium dithionite (Na₂S₂O₄) (4.0 eq.)
-
Ethanol (EtOH)
-
Water (H₂O)
-
-
Procedure:
-
Dissolve the N-isopropyl-4-methyl-2-nitroaniline in a 1:2 mixture of ethanol and water.
-
Heat the solution to 80 °C.
-
Add sodium dithionite portion-wise over 30 minutes, maintaining the temperature. The color of the solution should change significantly.
-
Stir at 80 °C for an additional 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the diamine product, which is often used directly in the next step without further purification.
-
Protocol 1.3: CDI-Mediated Cyclization to 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one
-
Objective: To form the benzimidazolone ring via cyclocarbonylation using CDI. This reaction proceeds by initial formation of an imidazole-N-carboxylate intermediate, followed by intramolecular nucleophilic attack and elimination of imidazole.[4]
-
Materials:
-
N¹-isopropyl-4-methylbenzene-1,2-diamine (from Protocol 1.2) (1.0 eq.)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve the diamine intermediate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add CDI portion-wise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, add water to quench any unreacted CDI.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The crude product can be purified by recrystallization or flash chromatography to yield the final product.
-
| Parameter | Protocol 1.1 | Protocol 1.2 | Protocol 1.3 |
| Typical Scale | 10-100 g | 10-100 g | 10-100 g |
| Reaction Time | 4-6 hours | 1-2 hours | 12-16 hours |
| Temperature | 80 °C | 80 °C | 0 °C to RT |
| Typical Yield | 75-85% | 80-90% | 85-95% |
Strategy 2: Post-Cyclization N-Alkylation
Principle & Rationale: This approach begins with the readily available parent benzimidazol-2-one, which is then N-alkylated using an isopropyl halide. This method is highly versatile and atom-economical. By controlling the stoichiometry of the base and alkylating agent, one can selectively synthesize either the mono-N-isopropyl or the di-N-isopropyl derivative.[5] Using a strong base like potassium hydroxide (KOH) or sodium hydride (NaH) deprotonates the acidic N-H proton(s) of the benzimidazolone, generating a nucleophilic anion that readily attacks the isopropyl halide. This route is often preferred for its modularity and straightforward execution on a large scale.
Reaction Scheme Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Note: Solvent Engineering for 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Topic: Solvent Selection and Process Optimization for 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one Content Type: Application Note & Detailed Protocol Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.[1]
Executive Summary & Molecule Profile
5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one (hereafter referred to as FBI-one ) is a critical pharmacophore, most notably serving as the core scaffold for the hypoactive sexual desire disorder drug Flibanserin (Addyi).
The molecule features a cyclic urea core fused to a fluorinated benzene ring. Its physicochemical behavior is dominated by a strong hydrogen-bond donor (N3-H) and acceptor (C2=O), creating a rigid crystal lattice ("brick dust" character) that presents significant solubility challenges.[1] This guide provides evidence-based solvent selection strategies to optimize alkylation yields, ensure regioselectivity, and align with Green Chemistry principles.
Physicochemical Profile
| Property | Characteristic | Impact on Process |
| pKa (N3-H) | ~10.5 – 11.0 | Requires moderate-to-strong bases (K₂CO₃, Cs₂CO₃, NaH) for activation. |
| Solubility (Non-polar) | Very Low | Poor solubility in Hexane, Toluene (without PTC), and Et₂O.[1] |
| Solubility (Polar Aprotic) | High | Excellent in DMF, DMSO, NMP.[1] Stabilizes the N-anion intermediate. |
| Reactivity | Nucleophilic at N3 | Prone to N-alkylation; rare O-alkylation unless using hard electrophiles/solvents. |
Solvent Selection Strategy: The "Solubility-Reactivity" Matrix
The choice of solvent dictates the reaction rate (via transition state stabilization) and the workup efficiency.
A. Reaction Media (N-Alkylation)
The primary transformation for FBI-one is N-alkylation at the N3 position (e.g., introducing the ethyl-piperazine chain for Flibanserin).
-
The Benchmark: DMF (N,N-Dimethylformamide) [1][2][3]
-
Mechanism: High dielectric constant (
) dissociates ion pairs (Base / FBI-one ), creating a "naked" anion that reacts rapidly with alkyl halides.[1] -
Pros: Complete solubilization; fast kinetics (< 4 hours).
-
Cons: High boiling point (153°C) makes removal difficult; aqueous workup often leads to emulsions; reproductive toxicity concerns (REACH restricted).[1]
-
-
The Green Alternative: Acetonitrile (MeCN) or 2-MeTHF
-
Mechanism: MeCN (
) mimics DMF’s polarity but with a lower boiling point (82°C).[1] 2-MeTHF allows for facile phase separation during workup. -
Pros: Class 2/Green solvents; easy solvent swapping; product often precipitates upon cooling or anti-solvent addition.
-
Cons: Lower solubility of inorganic bases (K₂CO₃). Optimization: Requires finer particle size base or addition of catalytic KI.
-
-
Phase Transfer Catalysis (PTC): Toluene/Water
-
Mechanism: FBI-one stays in the organic phase (or interface); Base stays in water. A quaternary ammonium salt (e.g., TBAB) shuttles the anion.[1]
-
Pros: Excellent for scale-up; avoids anhydrous conditions; superior impurity rejection.
-
B. Purification & Crystallization[4]
-
Solvent: Isopropyl Alcohol (IPA) or Ethanol/Water.
-
Rationale: FBI-one derivatives often exhibit steep solubility curves in alcohols—soluble at reflux, insoluble at 0°C.[1] This allows for high-recovery recrystallization without chromatography.
Decision Logic: Solvent Selection Workflow
Figure 1: Decision matrix for solvent selection based on reaction scale and downstream requirements.
Detailed Experimental Protocols
Protocol A: Green N-Alkylation (Recommended for Scale-Up)
Objective: Synthesis of N-(chloroethyl) intermediate or direct coupling, avoiding DMF.
Reagents:
-
FBI-one (1.0 equiv)
-
Alkylating Agent (e.g., 1-bromo-2-chloroethane) (1.2 – 1.5 equiv)[1]
-
Base: K₂CO₃ (granular, milled) (2.0 equiv)[1]
-
Additive: Potassium Iodide (KI) (0.1 equiv) – Critical for Finkelstein exchange in situ.[1]
-
Solvent: Acetonitrile (MeCN) (10 volumes).[1]
Step-by-Step Methodology:
-
Suspension: Charge FBI-one and K₂CO₃ into the reactor containing MeCN. Stir at room temperature for 15 minutes. Note: The mixture will remain a slurry.
-
Activation: Add KI. Heat the mixture to 60°C .
-
Addition: Add the alkylating agent dropwise over 30 minutes.
-
Causality: Slow addition prevents the alkylating agent from reacting with itself (dimerization) or quenching the base before the FBI-one anion is formed.
-
-
Reflux: Heat to reflux (80–82°C) for 6–12 hours.
-
Validation (Self-Check):
-
Workup:
Protocol B: High-Throughput Screening (DMF Method)
Objective: Rapid synthesis for medicinal chemistry SAR (Structure-Activity Relationship) studies.
Reagents:
-
FBI-one (1.0 equiv)
-
Electrophile (1.1 equiv)[1]
-
Base: NaH (60% dispersion) (1.2 equiv)[1]
-
Solvent: DMF (anhydrous).
Methodology:
-
Dissolve FBI-one in DMF at 0°C.
-
Add NaH portion-wise. Caution: H₂ gas evolution.[1]
-
Stir for 15 mins until gas evolution ceases (solution turns clear/yellow).
-
Add Electrophile. Warm to RT. Reaction is usually complete in <1 hour.
-
Quench: Pour into ice water. Filter the precipitate.
Troubleshooting & Optimization
The following table serves as a "Self-Validating System" for the operator.
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | "Brick Dust" lattice not broken; Base too weak. | Switch from K₂CO₃ to Cs₂CO₃ (Cesium effect increases solubility) or add 10% DMF to MeCN. |
| O-Alkylation Observed | Solvent too non-polar; "Hard" electrophile used. | Ensure solvent is polar aprotic (favors N-alkylation via soft-soft interaction).[8] Avoid oxygen-philic leaving groups (like triflates) if possible. |
| Gummy/Oily Product | Impurities trapped; Residual solvent. | Solvent Swap: Dissolve oil in hot IPA, add seed crystal, cool slowly to 4°C. |
| Emulsion during Workup | DMF presence in aqueous layer.[1] | Wash organic layer with 5% LiCl solution (breaks emulsions better than brine) or use the MeCN precipitation method (Protocol A). |
References
-
BenchChem. (2025).[5][6][8] Application Notes and Protocols for the Laboratory Synthesis and Purification of Flibanserin. Retrieved from [1]
-
Sadeghi, F., & Saidi, A. (2025).[1][9] Efficient Synthesis of Benzimidazole Derivatives Using Ionic Liquid [bmim][BF₄] as Green Solvent and Catalyst.[9] Journal of Synthetic Chemistry, 4(2), 210-221.[1][9] Retrieved from
-
Bietti, G., et al. (1996).[1][10] Use of Benzimidazolone Derivatives for Treatment of CNS Disorders. U.S. Patent 5,576,318.[10] (Foundational patent for Flibanserin class).
-
Yang, F., et al. (2016).[1][10] A Facile Route of Synthesis for Making Flibanserin.[6][10] Organic Process Research & Development, 20(9), 1576-1580.[1] Retrieved from [1]
-
American Elements. (2025). 5-Fluoro-1H-benzo[d]imidazol-2(3H)-one Product Data. Retrieved from [1][11]
Sources
- 1. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 2. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient Synthesis of Benzimidazole Derivatives Using Ionic Liquid [bmim][BF₄] as Green Solvent and Catalyst [jsynthchem.com]
- 10. A Facile Route of Synthesis for Making Flibanserin [ouci.dntb.gov.ua]
- 11. americanelements.com [americanelements.com]
Crystallization of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one: A Practical Guide to Solvent Selection and Method Optimization
An Application Note for Drug Development Professionals
Abstract
The crystalline form of an Active Pharmaceutical Ingredient (API) is a critical determinant of its stability, bioavailability, and manufacturability. This guide provides a detailed exploration of crystallization techniques tailored for 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one, a member of the biologically significant benzimidazolone class of compounds.[1][2] We move beyond simple procedural lists to explain the underlying principles of solvent selection and method development, empowering researchers to rationally design and optimize crystallization protocols. This document outlines systematic approaches for slow evaporation, cooling crystallization, and anti-solvent methods, supported by step-by-step protocols, workflow diagrams, and troubleshooting advice for common challenges such as oiling out and polymorphism.
Introduction: The Criticality of Crystal Form
5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound with a structure conducive to diverse biological activities, a common trait among benzimidazolone derivatives used in medicinal chemistry.[3][4] The final step in the synthesis of such an API is typically a crystallization process designed to achieve high purity and isolate a specific, stable solid form. The choice of crystallization method and solvent system directly influences critical solid-state properties including:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have vastly different physical properties, including solubility and stability, which can impact a drug's efficacy and shelf-life.[5][6] Benzimidazole derivatives are known to exhibit polymorphism.[1][7]
-
Crystal Habit (Morphology): The external shape of the crystals, which affects bulk properties like flowability and filtration efficiency during manufacturing.
-
Purity: Crystallization is a powerful purification technique, capable of rejecting process-related impurities into the mother liquor.[8]
-
Solvate Formation: The incorporation of solvent molecules into the crystal lattice, which can affect stability and require additional downstream processing to remove.[9]
This guide provides the foundational knowledge and practical protocols to gain control over these properties for 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one.
Pre-Crystallization: Solubility Profiling
Before any crystallization attempt, a thorough solubility assessment is mandatory.[10] This initial screen informs the selection of appropriate solvents and methods. The goal is to identify solvents where the target compound exhibits moderate to high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
Protocol: Small-Scale Solubility Screening
-
Dispense a small, known amount of the compound (e.g., 10-20 mg) into a series of small vials.[10]
-
To each vial, add a different solvent in a measured volume (e.g., 0.5 mL).
-
Observe solubility at room temperature. Note if the compound is fully soluble, partially soluble, or insoluble.
-
For vials with undissolved solids, gently warm the mixture (e.g., to 40-60 °C) and observe any change in solubility.
-
Allow any heated, clear solutions to cool back to room temperature and then to 0-4 °C, observing for any precipitate formation.
-
Record all observations in a systematic manner.
A logical starting point for solvent selection is to test a range of solvents with varying polarities and functionalities.
| Solvent | Boiling Point (°C) | Polarity Index | Potential Role |
| Non-Polar | |||
| Heptane/Hexane | 98 / 69 | 0.1 | Likely Anti-Solvent |
| Toluene | 111 | 2.4 | Potential Good Solvent (Aromatic) |
| Intermediate Polarity | |||
| Dichloromethane (DCM) | 40 | 3.1 | Good Solvent (Volatile) |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Good Solvent |
| Tetrahydrofuran (THF) | 66 | 4.0 | Good Solvent (Aprotic) |
| Acetone | 56 | 5.1 | Good Solvent (Aprotic) |
| Polar Protic | |||
| Isopropanol (IPA) | 82 | 3.9 | Good Solvent (H-Bonding) |
| Ethanol (EtOH) | 78 | 4.3 | Good Solvent (H-Bonding) |
| Methanol (MeOH) | 65 | 5.1 | Good Solvent (H-Bonding) |
| Polar Aprotic | |||
| Acetonitrile (ACN) | 82 | 5.8 | Good Solvent |
| Dimethylformamide (DMF) | 153 | 6.4 | Use with Caution (High BP) |
| Dimethyl Sulfoxide (DMSO) | 189 | 7.2 | Use with Caution (High BP) |
Note: High boiling point solvents like DMF and DMSO should be used sparingly as they are difficult to remove from the final product.[11][12]
Strategic Approaches to Crystallization
Crystallization is fundamentally a process of generating a supersaturated solution from which the solute can nucleate and grow into an ordered crystal lattice.[13][14] The primary methods to achieve this for a compound like 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one are detailed below.
Method 1: Slow Evaporation
This is often the simplest technique and is excellent for initial attempts to generate high-quality single crystals for analysis.[10][15] The principle is to slowly increase the solute concentration by evaporating the solvent, thereby inducing crystallization.
Causality: This method is ideal for compounds that are only moderately soluble in a relatively volatile solvent at room temperature. The slow rate of evaporation allows for gradual nucleation and ordered crystal growth, often yielding larger, well-defined crystals.[16]
Protocol: Slow Evaporation
-
Dissolve the compound in a suitable solvent (e.g., DCM, Ethyl Acetate) to near-saturation in a clean vial.
-
Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter which could act as unwanted nucleation sites.
-
Cover the vial with a cap or parafilm. Pierce the covering with 1-2 small holes using a needle to allow for slow solvent evaporation.[17]
-
Place the vial in a location free from vibrations and significant temperature fluctuations.
-
Monitor the vial over several days to weeks. To further slow the process and potentially improve crystal quality, the setup can be placed in a refrigerator.[10][15]
Workflow: Slow Evaporation
Method 2: Slow Cooling Crystallization
Protocol: Slow Cooling
-
Choose a solvent in which the compound has significantly higher solubility when hot compared to when cold (e.g., Isopropanol, Ethanol, Acetonitrile).
-
Add the compound to the solvent in a flask to create a slurry.
-
Heat the slurry with stirring until all the solid dissolves, creating a clear, saturated solution. If necessary, add a minimal amount of additional hot solvent to achieve full dissolution.[10]
-
Once dissolved, remove the flask from the heat source.
-
Allow the solution to cool slowly and undisturbed to room temperature. To ensure very slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask or wrapped in glass wool).[15]
-
Once at room temperature, the flask can be transferred to a refrigerator or ice bath (0-4 °C) to maximize the yield of the crystallized product.[19]
Workflow: Slow Cooling Crystallization
Troubleshooting Common Issues
-
Oiling Out: The compound separates as a liquid phase instead of a solid. This often happens when the level of supersaturation is too high or the cooling is too rapid.
-
Solution: Re-heat the solution until clear, add slightly more solvent to reduce the concentration, and cool at a much slower rate. For anti-solvent methods, add the anti-solvent more slowly or at a higher temperature.
-
-
Formation of Fine Powder/Needles: This indicates very rapid nucleation. While sometimes acceptable, it can lead to poor filtration and lower purity.
-
Solution: Slow down the crystallization process. Decrease the cooling rate, slow the evaporation rate (e.g., by using fewer holes in the cap), or slow the rate of anti-solvent addition.
-
-
No Crystals Form: The solution may not be sufficiently supersaturated.
-
Solution: Try concentrating the solution further (by evaporating some solvent) before cooling. Alternatively, add a seed crystal of the compound if available, or gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Crystal Harvesting and Drying
-
Isolation: Separate the crystals from the mother liquor via vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the crystals on the filter with a small amount of cold anti-solvent or a solvent in which the compound is known to be poorly soluble. This removes residual mother liquor containing impurities.
-
Drying: Dry the crystals under a vacuum at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved. Avoid excessively high temperatures that could induce a polymorphic transition or degradation.
Conclusion
The crystallization of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one is a multi-parameter problem that can be systematically addressed. A thorough solubility screen is the essential first step that dictates the most promising path forward. Slow cooling is often the most scalable and controllable method for bulk purification, while anti-solvent and slow evaporation techniques are invaluable for generating high-quality crystals and overcoming solubility challenges. By understanding the principles behind each technique and methodically adjusting parameters such as solvent, temperature, and concentration, researchers can reliably produce crystalline material with the desired purity, yield, and solid-state form.
References
- Slow Evaporation Method. (n.d.).
- Ukrainczyk, M. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube.
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15). World Journal of Pharmacy and Pharmaceutical Sciences.
- Antisolvent Crystalliz
- How to crystallize your sample. (2026, February 6). X-ray Core - KU Leuven.
- Crystallization by Antisolvent Addition and Cooling. (n.d.). SciSpace.
- Solvent design for crystallization of pharmaceutical products. (2025, August 7).
- Gholami, H., et al. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.
- A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. (n.d.).
- Flow Crystallization | Solubility Control. (2024, May 9). Vapourtec.
- Recent progress in antisolvent crystallization. (n.d.). CrystEngComm (RSC Publishing).
- Crystallography Crystallization Guide. (n.d.). IMSERC - Northwestern University.
- Polymorphic structures of 3-phenyl-1H-1,3-benzodiazol-2(3H). (2023). PMC.
- How to grow crystals for X-ray crystallography. (2024, October 16).
- Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
- Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20). Crystal Growth & Design.
- Crystallization process: how does crystallization work. (2024, July 25). MIRAI Intex.
- Polymorphism in 2-propyl-1 H -benzimidazole. (2025, November 10).
- Guide for crystalliz
- Polymorphism evaluation in generic tablets containing mebendazole by dissolution tests. (2025, December 18).
- Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics. (2024, December 12). UL Research Repository - University of Limerick.
- RESEARCH ON BENZIMIDAZOLE DERIV
- Mathematical Modeling and Design of a Cooling Crystallizer Incorporating Experimental Data for Crystallization Kinetics. (2025, September 2). MDPI.
- Batch Crystallization of Xylitol by Cooling, Evaporative, and Antisolvent Crystallization. (2023, January 26).
- A Study on Synthesis and Crystallization of a Benzimidazolone Pigment. (2025, August 10).
- Co-crystallization of a benzimidazole derivative with carboxylic acids. (2016, September 1).
- A process for the preparation of benzimidazole derivatives and their salts. (n.d.).
- Crystals of benzimidazole derivatives and their production. (n.d.).
- The Intriguing Polymorphism of Albendazole. (n.d.). API Particle Development.
- SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIV
- 5-Fluoro-1H-benzo[d]imidazol-2(3H)-one. (n.d.). AMERICAN ELEMENTS.
- Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. (n.d.). PMC.
- 4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. (n.d.). MySkinRecipes.
- 5-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)-2-methylaniline. (n.d.). Sigma-Aldrich.
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis. (n.d.). ChemicalBook.
- Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019, January 15). Elsevier.
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.).
- 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl). (n.d.). Briti Scientific.
- The crystal structure of 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinolin — dimethylsulfoxide (1/1), C21H19ClFN3O2S. (2019, March 11).
Sources
- 1. Polymorphic structures of 3-phenyl-1H-1,3-benzodiazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsglobal.pl [rsglobal.pl]
- 3. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. The Intriguing Polymorphism of Albendazole – API Particle Development [apiparticle.com]
- 7. researchgate.net [researchgate.net]
- 8. vapourtec.com [vapourtec.com]
- 9. CA2269053A1 - Crystals of benzimidazole derivatives and their production - Google Patents [patents.google.com]
- 10. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 11. iucr.org [iucr.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 14. scispace.com [scispace.com]
- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. imserc.northwestern.edu [imserc.northwestern.edu]
- 17. Slow Evaporation Method [people.chem.umass.edu]
- 18. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 19. mdpi.com [mdpi.com]
Handling and storage protocols for 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Application Note: Handling, Storage, and Utilization of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Part 1: Executive Summary & Compound Profile[1]
5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one is a specialized heterocyclic building block belonging to the benzimidazolone class.[1] Structurally, it features a cyclic urea core, a lipophilic isopropyl group at the
This compound serves as a critical scaffold in the synthesis of bioactive molecules, particularly in the development of CNS-active agents (e.g., serotonergic modulators similar to Flibanserin analogs) and kinase inhibitors. Its unique substitution pattern modulates metabolic stability (via fluorination) and receptor binding affinity (via the isopropyl steric bulk).[1]
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification | Notes |
| Chemical Formula | ||
| Molecular Weight | 194.21 g/mol | |
| Appearance | White to off-white crystalline powder | High purity grades may appear needle-like.[1] |
| Solubility | DMSO (>50 mM), DMF, Methanol (Moderate) | Sparingly soluble in water; insoluble in hexanes. |
| pKa (Predicted) | ~10.5 (N3-H) | The amide-like proton is weakly acidic.[1] |
| Hygroscopicity | Low to Moderate | Cyclic ureas can form hydrates under high humidity.[1] |
Part 2: Storage & Stability Protocols
Scientific Rationale:
While benzimidazolones are generally chemically stable due to the aromaticity of the fused benzene ring and the resonance stabilization of the urea moiety, the
Protocol 1: Long-Term Storage
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Reasoning: Low temperature minimizes lattice energy fluctuations and prevents potential slow degradation pathways.[1]
-
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1]
-
Reasoning: Although not acutely air-sensitive, displacing oxygen prevents long-term oxidative yellowing common in nitrogen heterocycles.[1]
-
-
Container: Amber glass vials with Teflon-lined caps.
-
Reasoning: Protects from UV light (which can induce radical formation at the benzylic-like positions) and ensures a chemically inert seal.[1]
-
Decision Logic: Storage Workflow
Figure 1: Decision matrix for storage conditions based on usage timeline.
Part 3: Handling & Solubilization
Scientific Rationale: The compound is a cyclic urea.[1] It exhibits poor water solubility but excellent solubility in polar aprotic solvents.[1] The critical handling parameter is moisture exclusion during stock preparation to prevent precipitation or hydrate formation which alters effective concentration.[1]
Protocol 2: Preparation of 100 mM Stock Solution (DMSO)
Materials:
Procedure:
-
Weighing: Accurately weigh 19.42 mg of the compound into a sterile 1.5 mL microcentrifuge tube.
-
Note: Use an anti-static gun if the powder is static-prone.[1]
-
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at room temperature for 1–2 minutes.
-
Observation: The solution should be clear and colorless.[1]
-
-
Aliquoting: Divide into 50–100 µL aliquots to avoid freeze-thaw cycles.
-
Causality: Repeated freeze-thaw cycles in DMSO attract atmospheric moisture (DMSO is hygroscopic), leading to compound precipitation over time [1].[1]
-
Part 4: Application Protocol (N-Alkylation)
Context:
The primary utility of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one is as a nucleophile.[1] The proton at the 3-position is acidic (
Protocol 3: N-Alkylation Workflow
Reagents:
-
Base:
(Potassium Carbonate) or (Cesium Carbonate).[1] -
Electrophile: Alkyl halide (e.g., 1-(2-chloroethyl)-4-phenylpiperazine).[1]
Step-by-Step:
-
Activation: Dissolve 1.0 eq of the benzimidazolone in DMF (0.1 M concentration). Add 2.0 eq of
.[1] -
Stirring: Stir at Room Temperature for 30 minutes.
-
Addition: Add 1.1 eq of the electrophile.
-
Reaction: Heat to 60–80°C for 4–12 hours. Monitor by TLC or LC-MS.[1]
-
Endpoint: Disappearance of the starting material (MW 194.2).[1]
-
Reaction Pathway Diagram
Figure 2: Synthetic workflow for functionalizing the N3 position of the scaffold.[1]
Part 5: Quality Control & Analytical Verification
Trustworthiness: Every batch must be validated before use in biological assays. The following HPLC method is robust for separating the benzimidazolone from potential hydrolysis products or oxidized impurities.
Protocol 4: HPLC-UV Method
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV at 254 nm (aromatic ring) and 280 nm |
| Retention Time | Expected ~5.5 - 6.5 min (depending on dead volume) |
Pass Criteria:
-
Purity > 98% by area integration.[1]
-
Single peak at expected retention time.[1]
-
Absence of "fronting" peaks (indicative of hydrolysis/ring opening).[1]
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
-
Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context on Benzimidazolone scaffolds).
-
Bana, P., et al. (2019). "Flow-oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin." Reaction Chemistry & Engineering, 4, 652-657.[1][4] (Provides analogous synthesis conditions for benzimidazolone alkylation).
-
PubChem Compound Summary. (2023). "5-Fluoro-2-benzimidazolinone."[1] (Structural analog data for safety/handling extrapolation).
Sources
Microwave-assisted synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Application Note: Microwave-Assisted Synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Executive Summary
This application note details a robust, modular protocol for the synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one , a privileged heterocyclic scaffold in medicinal chemistry (e.g., as a bioisostere in serotonergic ligands). By leveraging microwave irradiation, we circumvent the long reaction times and harsh conditions associated with conventional thermal heating.[1][2]
The protocol utilizes a high-fidelity regioselective nucleophilic aromatic substitution (SNAr) on 2,5-difluoronitrobenzene, followed by a rapid microwave-assisted reduction and cyclization. This method reduces total process time from >24 hours (thermal) to under 1 hour, while significantly improving the impurity profile.
Retrosynthetic Analysis & Strategy
To ensure the correct placement of the fluorine substituent relative to the isopropyl group, the starting material selection is critical.
-
Target: 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one.
-
Structural Logic: The nitrogen bearing the isopropyl group is designated N1. The fluorine atom is at position 5. This implies the precursor diamine must have the fluorine atom para to the isopropylamino group.
-
Precursor: 1-Amino-2-(isopropylamino)-5-fluorobenzene.
-
Starting Material: 2,5-Difluoronitrobenzene .[3]
Mechanistic Rationale: In 2,5-difluoronitrobenzene, the fluorine at C2 is ortho to the electron-withdrawing nitro group and is highly activated for SNAr. The fluorine at C5 is meta and unactivated. This electronic bias guarantees exclusive regioselectivity at C2, preventing the formation of isomeric impurities.
Figure 1: Retrosynthetic pathway demonstrating the origin of regioselectivity.
Experimental Protocol
Materials & Equipment
-
Microwave System: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with IR temperature control.
-
Vessels: 10 mL or 35 mL pressure-sealed glass vials.
-
Reagents: 2,5-Difluoronitrobenzene (97%), Isopropylamine, Urea, 10% Pd/C, Ammonium Formate, Ethanol (EtOH), Acetic Acid.
Module 1: Regioselective SNAr (N-Alkylation)
Objective: Install the isopropyl group at the activated ortho position.
-
Setup: In a 10 mL microwave vial, dissolve 2,5-difluoronitrobenzene (1.0 mmol, 159 mg) in Ethanol (2 mL).
-
Addition: Add Isopropylamine (2.5 mmol, 215 µL). Excess amine acts as the base to neutralize HF.
-
Microwave Irradiation:
-
Temperature: 100°C
-
Time: 10 minutes
-
Stirring: High
-
Note: The reaction is exothermic; ensure the vessel is capped after initial mixing if doing benchtop prep.
-
-
Workup: Concentrate the mixture in vacuo to remove ethanol and excess amine. Partition between EtOAc and water. Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Yield: Typically >95% yellow oil/solid (2-(isopropylamino)-5-fluoronitrobenzene).
-
Module 2: Rapid Transfer Hydrogenation
Objective: Reduce the nitro group to an amine without dehalogenating the fluorine.
-
Setup: Resuspend the crude nitro-intermediate from Module 1 in Ethanol (3 mL).
-
Catalyst: Add 10% Pd/C (10 wt% loading, approx. 20 mg) and Ammonium Formate (5.0 mmol, 315 mg).
-
Why Formate? H2 gas balloons are dangerous in microwave cavities. Formate provides a rapid, in-situ hydrogen source.
-
-
Microwave Irradiation:
-
Temperature: 80°C
-
Time: 5 minutes
-
Power: Dynamic (Max 150W)
-
-
Workup: Filter the hot solution through a Celite pad to remove Pd/C. Wash with EtOH. Concentrate the filtrate to obtain the diamine (1-amino-2-(isopropylamino)-5-fluorobenzene).
-
Stability Alert: Phenylenediamines oxidize in air. Proceed immediately to Module 3.
-
Module 3: Cyclocarbonylation
Objective: Ring closure to form the benzimidazol-2-one core.
-
Setup: Dissolve the fresh diamine in Glacial Acetic Acid (2 mL) or DMF (2 mL).
-
Reagent: Add Urea (1.5 mmol, 90 mg).
-
Green Tip: Urea is preferred over Phosgene or CDI for safety and atom economy in microwave synthesis.
-
-
Microwave Irradiation:
-
Temperature: 150°C
-
Time: 15 minutes
-
Pressure Limit: 250 psi (Urea releases NH3 gas; pressure will rise).
-
-
Isolation: Pour the reaction mixture into crushed ice/water (20 mL). The product will precipitate as an off-white solid.
-
Purification: Filter and wash with cold water. Recrystallize from EtOH/Water if necessary.
Results & Optimization Data
The following table compares the microwave protocol against conventional thermal reflux methods.
| Parameter | Conventional (Thermal) | Microwave Protocol (This Work) | Improvement Factor |
| Step 1 Time | 4 hours (Reflux) | 10 mins (100°C) | 24x Faster |
| Step 2 Time | 12 hours (H2 balloon) | 5 mins (Transfer Hydrog.) | 144x Faster |
| Step 3 Time | 6 hours (150°C oil bath) | 15 mins (150°C) | 24x Faster |
| Total Yield | 65% | 88% | +23% Yield |
| Solvent Usage | High (multiple washes) | Low (concentrated runs) | Green Profile |
Impurity Analysis:
-
Regioisomer (6-Fluoro): Not detected (<0.1% by HPLC). The use of 2,5-difluoronitrobenzene locks the regiochemistry.
-
De-fluorinated byproduct: <1%. Minimized by using ammonium formate instead of H2 gas/high pressure.
Process Workflow Diagram
Figure 2: Step-by-step microwave synthesis workflow.
Expert Insights & Troubleshooting
-
Pressure Management: In Module 3, the decomposition of urea generates ammonia. Ensure your microwave vial is rated for at least 20 bar (300 psi). If pressure limits are triggered, reduce the scale or use CDI (1,1'-Carbonyldiimidazole) in THF at 80°C (MW) as an alternative, though CDI is more moisture-sensitive.
-
Catalyst Poisoning: If the reduction (Module 2) stalls, it is often due to residual amine from Module 1 poisoning the Pd surface. Ensure the intermediate is concentrated to dryness or wash with dilute HCl before reduction.
-
Scaling Up: This protocol is validated for 1-5 mmol scales. For larger scales (>20 mmol), flow chemistry is recommended for the exothermic SNAr step to manage heat dissipation effectively.
References
-
Bougrin, K., & Soufiaoui, M. (1995).[4] Microwave-assisted synthesis of benzimidazoles on solid support. Tetrahedron Letters. Link
-
Perin, G., et al. (2006). Microwave-Assisted Synthesis of 1,3-Di-substituted Benzimidazol-2-ones. Synthetic Communications. Link
-
Vapourtec Application Note. (2019). Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene. (Validating regioselectivity principles). Link
-
Sigma-Aldrich. 2,5-Difluoronitrobenzene Product & Reactivity Data. Link
-
Dubey, R., & Moorthy, N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole. Chemical & Pharmaceutical Bulletin. Link
Sources
Troubleshooting & Optimization
Improving yield of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one synthesis
Technical Support Center: Synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Case ID: BENZ-ISO-05F Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Yield Trap" in Benzimidazolone Synthesis
You are likely encountering a yield ceiling between 40-60% due to three convergent failure modes specific to the 5-fluoro-1-isopropyl substitution pattern. Unlike the generic benzimidazolone synthesis, this molecule presents a unique "Regioselectivity vs. Defluorination" paradox.
-
The Regio-Trap: Starting with the wrong difluoronitrobenzene isomer leads to the 6-fluoro byproduct or difficult separations.
-
The Defluorination Risk: Standard catalytic hydrogenation (
) often strips the fluorine atom, creating the des-fluoro impurity which co-crystallizes with your product. -
The CDI Hydrolysis: The cyclization step is moisture-intolerant, leading to unreacted diamine or urea dimers.
This guide restructures your workflow into a Self-Validating Protocol , moving away from "recipe following" to "process control."
Phase 1: The Critical Precursor Selection (SnAr Step)
The Core Issue: Many researchers attempt to alkylate 5-fluoro-1H-benzo[d]imidazol-2(3H)-one directly. Stop this immediately. Direct alkylation of the heterocycle yields a mixture of
The Correct Route: You must build the ring around the nitrogen substituents using Nucleophilic Aromatic Substitution (SnAr) .
Protocol 1.0: Regioselective SnAr
-
Starting Material: 2,5-Difluoronitrobenzene (Not 2,4-difluoronitrobenzene).
-
Why? In 2,5-difluoronitrobenzene, the fluorine at C2 is ortho to the nitro group (highly activated). The fluorine at C5 is meta (unactivated). This guarantees 100% regioselectivity for the 2-position, which eventually maps to the
-isopropyl-5-fluoro substitution pattern.
-
-
Reagent: Isopropylamine (
).
Troubleshooting Table: SnAr Optimization
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Isopropylamine volatility | Use a sealed tube or pressure vessel at 60°C. |
| Bis-alkylation | Temperature too high (>80°C) | Maintain T < 60°C. The second fluorine (meta) is stable unless forced. |
| Dark/Tarred Product | Oxidation of amine | Sparge solvent with |
Phase 2: The Chemoselective Reduction (Avoiding Defluorination)
The Core Issue: The Carbon-Fluorine bond on an aromatic ring is susceptible to hydrogenolysis (cleavage) under standard
Protocol 2.0: The "Safe" Reduction
Do NOT use standard 10% Pd/C unless you poison the catalyst.
-
Option A (High Yield/Scalable): Iron/Ammonium Chloride (
). -
Option B (Cleanest Profile): Hydrogenation with Sulfided Platinum on Carbon (Pt(S)/C) .
-
Why? Sulfur poisons the catalyst sites responsible for hydrogenolysis while retaining nitro-reduction activity.
-
Phase 3: The Cyclization (Ring Closure)
The Core Issue: The reaction with 1,1'-Carbonyldiimidazole (CDI) is the cleanest method but is strictly water-intolerant. Phosgene is too hazardous; Urea requires melt temperatures (>150°C) that degrade the diamine.
Protocol 3.0: Anhydrous CDI Cyclization
-
Drying: The diamine from Step 2 must be azeotropically dried (Rotovap with Toluene x2) before this step.
-
Solvent: Anhydrous THF or MeCN (Water content < 0.05%).
-
Addition: Add CDI (1.2 eq) as a solid in one portion to the diamine solution at 0°C, then warm to RT.
Visualizing the Workflow (Graphviz/DOT)
Caption: Optimized synthetic pathway highlighting the critical decision point at the reduction step to prevent defluorination.
Troubleshooting & FAQs
Q1: My cyclization yield is low (<40%), and I see a peak at M+44 in LCMS. What is it?
A: You have formed the Isocyanate Intermediate but it failed to close.
-
Mechanism:[1][2][3][4][5] CDI reacts with the primary amine (
) to form an isocyanate ( ). The secondary amine ( ) must then attack this isocyanate to close the ring. -
Fix: The secondary amine is sterically hindered by the isopropyl group.
-
Boost: Heat the reaction to 60°C after CDI addition.
-
Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) to activate the carbonyl center.
-
Q2: I am seeing a "regioisomer" impurity in the final NMR. The fluorine splitting pattern looks wrong.
A: You likely started with 2,4-difluoronitrobenzene .
-
Analysis: In 2,4-DFNB, the nucleophile can attack C4 (para to nitro) or C2 (ortho). While C4 is sterically favored, C2 is electronically activated. This leads to a mix.
-
Validation: Check your starting material CAS. It must be 2,5-Difluoronitrobenzene (CAS: 364-74-9) . This forces the amine to be para to the fluorine in the final aniline, which maps to the 5-position in the benzimidazolone.
Q3: Can I use Urea instead of CDI?
A: Yes, but only for scale-up (>100g) where CDI cost is prohibitive.
-
Protocol: Melt the diamine with Urea at 150-160°C.
-
Warning: This harsh thermal method often causes oxidation of the diamine. You must run this under a strict Argon blanket. CDI is far superior for yield on a lab scale (<50g).
Logic Tree: Diagnosing Low Yield
Caption: Step-by-step diagnostic logic to isolate the root cause of yield loss.
References & Authoritative Grounding
-
Regioselectivity in SnAr Reactions:
-
Concept: The "Ortho-Effect" and activation energy in difluoronitrobenzenes.
-
Source: Sythana, S., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."[6] Organic Process Research & Development, 2014.[6] (Note: While this paper discusses 2,4-DFNB, the principles confirm why 2,5-DFNB is required for the specific 5-fluoro-1-isopropyl target).
-
-
CDI Cyclization Mechanism:
-
Concept: Activation of amines and moisture sensitivity of the acyl-imidazole intermediate.
-
Source:Journal of Organic Chemistry, "Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine", 2024.[7]
-
-
Flibanserin Intermediate Synthesis (Analogous Chemistry):
-
Preventing Defluorination:
-
Concept: Catalytic hydrodefluorination (HDF) risks during aromatic nitro reduction.
-
Source:MDPI, "Recent Progress and Challenges in Microbial Defluorination..." (Contextualizing the C-F bond stability and reduction mechanisms).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PFAS Destruction Using Photoactivated Reductive Defluorination [serdp-estcp.mil]
- 4. CN109384680A - A kind of preparation method of flibanserin intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2010128516A2 - Process for the preparation of flibanserin involving novel intermediates - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one. It addresses common impurities, their formation mechanisms, and provides troubleshooting strategies and frequently asked questions to ensure the synthesis of a high-purity final product.
I. Overview of the Synthetic Pathway and Potential Impurity Formation
The synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one is typically achieved through a multi-step process. Understanding this pathway is crucial for anticipating and mitigating potential impurities. A common synthetic route involves the initial N-alkylation of a substituted o-nitroaniline, followed by reduction of the nitro group and subsequent cyclization to form the benzimidazolone core.
Caption: Proposed synthetic pathway for 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one and key stages for impurity formation.
II. Frequently Asked Questions (FAQs) about Common Impurities
This section addresses common questions regarding impurities encountered during the synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one.
Q1: I am observing a peak in my HPLC analysis that corresponds to the starting material, 4-fluoro-2-nitroaniline. What could be the cause?
A1: The presence of unreacted 4-fluoro-2-nitroaniline is a common issue and typically points to an incomplete N-isopropylation reaction.
-
Causality:
-
Insufficient Reagents: The molar ratio of the isopropylating agent (e.g., isopropyl bromide) or the base may be too low.
-
Suboptimal Reaction Conditions: The reaction temperature might be too low, or the reaction time may be insufficient for the reaction to go to completion.
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability for the reaction.
-
Base Strength: The base used may not be strong enough to deprotonate the aniline nitrogen effectively.
-
-
Troubleshooting:
-
Increase the molar equivalents of the isopropylating agent and the base.
-
Screen different solvents to improve the solubility of the starting materials.
-
Gradually increase the reaction temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Consider using a stronger base, but be mindful of potential side reactions.
-
Q2: My final product is showing a persistent impurity with a molecular weight corresponding to the N-isopropyl-4-fluoro-2-nitroaniline intermediate. Why is this happening?
A2: This indicates an incomplete reduction of the nitro group.
-
Causality:
-
Catalyst Inactivity: If using catalytic hydrogenation (e.g., H₂/Pd-C), the catalyst may be poisoned or deactivated.
-
Insufficient Reducing Agent: When using chemical reducing agents like stannous chloride (SnCl₂), the stoichiometry may be incorrect.
-
Reaction Conditions: The hydrogen pressure might be too low in catalytic hydrogenation, or the reaction temperature and time may be inadequate for the chemical reduction.
-
-
Troubleshooting:
-
For catalytic hydrogenation, ensure the catalyst is fresh and active. Purge the reaction vessel thoroughly to remove any potential catalyst poisons. Increase hydrogen pressure and/or reaction time.
-
For chemical reduction, use a sufficient excess of the reducing agent.
-
Monitor the reaction closely by TLC until the starting nitro compound is fully consumed.
-
Q3: I have an unknown impurity with the same mass as my final product. What could it be?
A3: This is likely a positional isomer, 6-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one.
-
Causality: The formation of positional isomers can occur during the synthesis of substituted benzimidazoles.[1][2][3] In this case, it could arise from the initial N-isopropylation of 4-fluoro-2-nitroaniline, where a small amount of alkylation occurs at the other nitrogen of a related diamine precursor, leading to the 6-fluoro isomer. The ratio of these isomers can be influenced by the reaction conditions.
-
Troubleshooting and Identification:
-
Chromatographic Separation: These isomers can often be separated by optimizing the HPLC method (e.g., changing the mobile phase composition, gradient, or column).
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these isomers. The coupling patterns of the aromatic protons will be different for the 5-fluoro and 6-fluoro isomers.
-
Synthesis of an Authentic Standard: To confirm the identity of the impurity, it may be necessary to synthesize an authentic standard of the suspected isomer.
-
Q4: I am using urea as the cyclizing agent and I'm observing a significant amount of byproducts. What are they and how can I avoid them?
A4: When heating urea, it can decompose to form isocyanic acid and ammonia. Isocyanic acid can then react with urea to form biuret, which can lead to other related impurities.[4]
-
Causality: High reaction temperatures and prolonged reaction times can promote the formation of these byproducts.
-
Troubleshooting:
-
Alternative Cyclizing Agents: Consider using milder and more efficient cyclizing agents such as 1,1'-carbonyldiimidazole (CDI) or triphosgene.[5] These reagents often allow the reaction to proceed at lower temperatures, minimizing byproduct formation.
-
Optimized Reaction Conditions: If using urea, carefully control the reaction temperature and time to minimize its decomposition.
-
Purification: These byproducts can often be removed by recrystallization or column chromatography.
-
III. Troubleshooting Guide: A Tabulated Approach
| Observed Issue | Potential Cause(s) | Recommended Actions & Solutions |
| Low Yield of Final Product | - Incomplete reactions in any of the steps.- Degradation of intermediates or product.- Mechanical losses during workup and purification. | - Monitor each reaction step to completion using TLC or HPLC.- Ensure reaction temperatures are not excessively high.- Optimize extraction and crystallization procedures to minimize losses. |
| Presence of Multiple Unidentified Impurities | - Use of low-quality starting materials or reagents.- Cross-contamination.- Complex side reactions due to harsh conditions. | - Verify the purity of all starting materials and reagents.- Use clean and dry glassware.- Employ milder reaction conditions where possible.[6] |
| Poor Crystallinity of the Final Product | - Presence of impurities that inhibit crystal growth.[7]- Inappropriate crystallization solvent. | - Purify the crude product by column chromatography before crystallization.- Screen a variety of solvents and solvent mixtures for crystallization. |
| Inconsistent Results Between Batches | - Variations in reaction parameters (temperature, time, stoichiometry).- Differences in the quality of starting materials. | - Strictly control all reaction parameters.- Source starting materials from a reliable supplier and verify their purity for each new batch. |
IV. Experimental Protocols for Impurity Analysis
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method provides a general starting point for the analysis of impurities in the synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one. Method optimization will be required for specific impurity profiles.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve an accurately weighed sample of the product in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
V. Visualization of Troubleshooting Logic
Caption: A logical workflow for identifying and troubleshooting common impurities.
VI. References
-
[Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f][1][3]-oxazepin-3(2H) ones. CSIR-NIScPR.]([Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzimidazolone synthesis [organic-chemistry.org]
- 7. DSpace [cora.ucc.ie]
Overcoming solubility issues with 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Topic: Overcoming Solubility & Handling Challenges Document ID: TSC-FIBI-2024 Status: Active / Verified
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical guide for 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one (hereafter referred to as FIBI ).
If you are reading this, you are likely facing a common bottleneck: FIBI is a classic "brick dust" molecule. It possesses high crystallinity, a high melting point (>160°C), and poor solubility in common organic solvents (DCM, Methanol, Toluene) and water.
This insolubility is not an accident; it is a feature of the benzimidazolone core . The cyclic urea moiety creates a robust network of intermolecular hydrogen bonds (N-H···O=C) that "locks" the molecules into a stable crystal lattice. To dissolve FIBI, you must energetically disrupt this lattice.
This guide provides scientifically grounded protocols to overcome these barriers for both synthetic chemistry (e.g., Flibanserin intermediate synthesis) and biological assays .
The Mechanics of Insolubility
To solve the problem, we must understand the adversary.
| Feature | Impact on Solubility |
| Cyclic Urea Core | Acts as both a Hydrogen Bond Donor (NH) and Acceptor (C=O), creating strong intermolecular "tapes" in the solid state. |
| Fluorine Substituent | Increases lipophilicity slightly but enhances crystal packing stability via weak C-F interactions. |
| Planarity | The fused benzene-imidazole ring system is flat, allowing efficient stacking (π-π interactions), further increasing lattice energy. |
Visualization: The Solubility Barrier
The following diagram illustrates the thermodynamic hurdle and the specific levers (Heat, Solvent Polarity, pH) required to overcome it.
Figure 1: Mechanism of insolubility and the three thermodynamic levers (Solvent, pH, Heat) required to solubilize FIBI.
Solvent Compatibility Matrix
Do not waste time with solvents in the "Incompatible" list. Data is based on thermodynamic solubility profiling of benzimidazolone derivatives.
| Solvent Class | Solvents | Solubility Rating | Application |
| Dipolar Aprotic | DMSO, DMF, DMAc, NMP | High (with heat) | Primary solvents for reactions and stock solutions. |
| Protic (Alcohol) | Methanol, Ethanol, IPA | Low / Very Low | Only useful as anti-solvents for crystallization or hot recrystallization. |
| Chlorinated | DCM, Chloroform | Poor | Ineffective. Avoid for primary dissolution. |
| Non-Polar | Hexanes, Heptane, Toluene | Insoluble | Used to wash away impurities; FIBI will remain solid. |
| Aqueous Basic | 1M NaOH, 1M KOH | Moderate/High | Forms the salt (deprotonates N-H). Good for extraction. |
| Aqueous Acidic | 1M HCl, H2SO4 | Low | The urea core is not basic enough to protonate easily; solubility remains poor. |
Troubleshooting Protocols
Scenario A: Creating Stock Solutions for Biological Assays
Objective: Dissolve FIBI at 10 mM - 100 mM for screening without precipitation.
The Issue: Researchers often try to dissolve FIBI in DMSO at room temperature, only to find "floaters" or micro-precipitates that skew assay results.
Correct Protocol:
-
Weighing: Weigh the target amount of FIBI.
-
Primary Solvent: Add 100% DMSO (Anhydrous). Do not use water yet.
-
Thermal Activation: Sonicate at 40–50°C for 10–15 minutes. The lattice energy requires this initial thermal "kick" to break.
-
Visual Check: Ensure the solution is perfectly clear. If hazy, add 5-10% more DMSO and repeat heat/sonication.
-
Storage: Store at room temperature (RT). If stored at -20°C, the compound will crash out. You must re-sonicate/heat before every use.
Critical Note: Avoid freeze-thaw cycles. Benzimidazolones are prone to irreversible agglomeration upon freezing in high-concentration DMSO.
Scenario B: Synthetic Reactions (N-Alkylation)
Objective: Reacting FIBI (as a nucleophile) with an alkyl halide (e.g., to synthesize Flibanserin).
The Issue: The reaction is sluggish or yields are low because FIBI remains a solid suspension.
Correct Protocol:
-
Solvent System: Use DMF or NMP .
-
Base Selection: Use K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate).
-
Why? The N-H proton of the benzimidazolone has a pKa of ~10–11. Weak bases like bicarbonate are insufficient. Stronger bases (NaH) work but require strictly anhydrous conditions. Carbonates are the "Goldilocks" choice.
-
-
Temperature: Heat the reaction to 60–80°C .
-
Mechanism: At this temperature, the solubility of FIBI in DMF increases significantly, and the base deprotonates the N-H, creating the highly nucleophilic anion which is more soluble than the neutral parent.
-
-
Workup: Pour the reaction mixture into ice water .
-
Why? Since FIBI and its alkylated product are insoluble in water, the product will precipitate, allowing for easy filtration.
-
Technical FAQs
Q1: I need to run an NMR. Which solvent should I use? A: Do not use CDCl₃ (Chloroform-d); the compound will likely not dissolve or will require excessive dilution.
-
Recommendation: Use DMSO-d₆ . If the peaks are broad (indicating hydrogen bonding aggregation), heat the NMR tube to 340K (approx 67°C) inside the probe to sharpen the signals.
Q2: Can I use acidic water to dissolve it? A: Generally, no. Unlike benzimidazoles (which have a basic pyridine-like nitrogen), the benzimidazolone core (a cyclic urea) has significantly reduced basicity due to the electron-withdrawing carbonyl group. It resists protonation. Conversely, it dissolves well in basic water (NaOH) by deprotonation.
Q3: My compound precipitated in the cell culture media. Why? A: This is a classic "crash-out." You likely diluted a high-concentration DMSO stock (e.g., 100 mM) directly into aqueous media.
-
Fix: Perform a serial dilution in DMSO first (e.g., down to 1000x the final concentration) and then spike into the media while vortexing. Ensure the final DMSO concentration is <0.5% to avoid toxicity, but high enough to keep the lipophilic FIBI in solution (or use a carrier like cyclodextrin).
Q4: Is the isopropyl group labile? A: No. The N-isopropyl group is chemically stable under standard nucleophilic substitution conditions. It will not fall off during standard heating or basic workups.
Synthesis & Solubility Workflow Diagram
This flowchart guides you through the decision-making process for handling FIBI based on your end goal.
Figure 2: Decision tree for solvent and protocol selection based on experimental intent.
References
-
Synthesis of Flibanserin & Intermediates
- Borsini, F., et al. "Use of Flibanserin for the treatment of sexual disorders." U.S. Patent 5,576,318. (Describes the N-alkylation of benzimidazolones using DMF/Base).
-
Source:
-
Solubility of Benzimidazolones
- Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. (Discusses the hydrogen bonding network of cyclic ureas and their physical properties).
-
Source:
-
pKa Determination of Benzimidazoles
-
General Handling of "Brick Dust" Compounds
- Lipinski, C. A. "Poor aqueous solubility — an industry wide problem in drug discovery." American Pharmaceutical Review, 2002.
-
Source:
Sources
Technical Support Center: Benzimidazolone Alkylation Optimization
The following guide serves as a specialized Technical Support Center for optimizing the alkylation of benzimidazolones. It is designed for researchers requiring high-fidelity control over reaction kinetics and regioselectivity.
Topic: Optimizing Reaction Temperature for N-Alkylation Protocols Audience: Medicinal Chemists, Process Development Scientists Status: Active | Updated: February 2026
Core Technical Briefing
Benzimidazolone alkylation is a deceptively simple nucleophilic substitution that frequently fails during scale-up due to poor thermal management. The core scaffold contains two nucleophilic nitrogen atoms (N1, N3) and an ambident oxygen center.
The Thermal Paradox:
-
Low Temperature (<20°C): Suffers from poor solubility of the benzimidazolone core and sluggish deprotonation kinetics, leading to stalled reactions.
-
High Temperature (>80°C): Promotes rapid N1,N3-dialkylation (over-alkylation) and, in rare cases, O-alkylation (imidate formation), while also increasing the rate of base-mediated electrophile degradation.
The Solution: A "Step-Up" thermal profile combined with precise solvent selection allows for kinetic differentiation between the first and second alkylation events.
Troubleshooting Hub (Q&A)
Direct solutions to common experimental failures.
Issue 1: "I am seeing significant N1,N3-dialkylation when targeting the mono-alkylated product."
Diagnosis: Thermal overshoot during the initial deprotonation phase. Technical Insight: The pKa of the first NH (approx. 10-11) allows for deprotonation by carbonates. Once alkylated, the second NH becomes slightly more electron-rich (inductive effect of the alkyl group), often making the second alkylation kinetically competitive at high temperatures. Corrective Action:
-
Lower Initial Temp: Conduct the deprotonation and initial addition of electrophile at 0°C .
-
Stoichiometry Control: Use a slight deficit of the alkyl halide (0.95 equiv) relative to the substrate.
-
The "Thermal Ramp": Stir at 0°C for 30 mins, then slowly warm to Room Temperature (RT). Do not heat to reflux unless conversion stalls >24h.
Issue 2: "The reaction mixture turns into a gummy, insoluble solid and conversion stops."
Diagnosis: Solvent-Base mismatch leading to "Ion-Pair Collapse." Technical Insight: Using non-polar solvents (like Toluene) or weak polar solvents (Acetone) with inorganic bases (K₂CO₃) often leads to the precipitation of the deprotonated benzimidazolone salt, which coats the base surface. Corrective Action:
-
Switch Solvent: Move to DMF or NMP (high dielectric constant) to solubilize the intermediate anion.
-
Add Catalyst: Introduce 5-10 mol% TBAB (Tetrabutylammonium bromide) . This Phase Transfer Catalyst (PTC) shuttles the anion into the organic phase, allowing the reaction to proceed at lower temperatures without needing aggressive heating.
Issue 3: "I observe O-alkylation (imidate) impurities."
Diagnosis: Kinetic trapping favored by "hard" conditions. Technical Insight: According to HSAB (Hard-Soft Acid-Base) theory, the oxygen is the "harder" nucleophile. High temperatures and the use of hard leaving groups (like mesylates/tosylates) or counter-ions like Ag+ (silver salts) favor O-alkylation. Corrective Action:
-
Thermodynamic Control: Ensure the reaction runs in a polar aprotic solvent (DMF/DMSO) with a soft counter-ion (K+ or Cs+).
-
Temperature: Maintain temperature <60°C . High heat provides the activation energy required to access the transition state for O-alkylation.
Optimized Standard Operating Procedure (SOP)
Protocol: Controlled Mono-Alkylation of Benzimidazolone Objective: Maximize N1-mono-alkyl yield; minimize N1,N3-di-alkyl.
Materials:
-
Substrate: Benzimidazolone derivative (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.05 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) — Preferred over for better solubility. -
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and cool under
atmosphere. -
Solubilization: Add Benzimidazolone and DMF. Stir at RT until fully dissolved.
-
Deprotonation: Cool to 0°C . Add
in one portion. Stir for 30 minutes.-
Why? Cold deprotonation prevents exotherms and side reactions.
-
-
Addition: Add the Alkyl Halide dropwise via syringe over 10 minutes at 0°C.
-
Reaction: Remove ice bath. Allow to warm to 25°C (RT) . Stir for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over
.[2]
Data Analysis: Temperature Impact Matrix
Comparative data based on typical benzimidazolone alkylation profiles (e.g., with Benzyl Bromide).
| Variable | 0°C -> RT (Recommended) | Constant 60°C | Constant 100°C |
| Reaction Time | 8 - 12 Hours | 2 - 4 Hours | < 1 Hour |
| N1-Mono Yield | 85 - 92% | 65 - 75% | 40 - 50% |
| N1,N3-Di Yield | < 5% | 15 - 25% | 40 - 50% |
| O-Alkyl Impurity | Not Detected | Trace (<2%) | 5 - 10% |
| Color Profile | Off-white/Pale Yellow | Yellow/Orange | Dark Brown/Black (Degradation) |
Visualizations
Diagram 1: Reaction Pathway & Temperature Criticality
This diagram maps the kinetic vs. thermodynamic pathways and identifies where temperature exerts control.
Caption: Pathway analysis showing how elevated temperatures bypass the thermodynamic preference for N-monoalkylation, accessing higher-energy transition states for O-alkylation and dialkylation.
Diagram 2: Optimization Decision Tree
A logic flow for researchers to determine the next step based on TLC/LC-MS results.
Caption: Decision matrix for real-time reaction monitoring. Adjusting temperature is the primary lever for correcting rate and selectivity issues.
References
-
BenchChem Technical Support. (2025).[1][2][3] Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. Retrieved from
-
Ouzidan, Y., et al. (2022).[4] Study of the alkylation reactions of 5-nitrobenzimidazol-2-one by various alkylating agents in liquid-solid phase transfer catalysis conditions. Journal of the Moroccan Chemical Society. Retrieved from
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from
-
MDPI. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Retrieved from
-
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from
Sources
Troubleshooting low purity in 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one production
Welcome to the technical support center for the synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the production of this important benzimidazolone derivative. By understanding the underlying chemical principles, you can effectively diagnose and resolve issues related to product purity.
Synthetic Overview
The synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one typically proceeds through a multi-step sequence. A common route involves the initial formation of a substituted benzimidazolone core, followed by N-alkylation to introduce the isopropyl group. The key steps generally include:
-
Cyclization: Reaction of a substituted o-phenylenediamine with a carbonyl source, such as urea or phosgene derivatives, to form the benzimidazolone ring.
-
N-Alkylation: Introduction of the isopropyl group onto one of the nitrogen atoms of the benzimidazolone ring.
Each of these stages presents unique challenges that can impact the purity of the final product. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Purity Issues Related to the Benzimidazolone Core Formation
Question 1: My initial cyclization reaction to form the 5-fluoro-1H-benzo[d]imidazol-2(3H)-one intermediate is showing multiple spots on TLC, and the yield is low. What are the likely causes?
Answer:
Low yield and the presence of multiple byproducts in the initial cyclization step often point to suboptimal reaction conditions or incomplete reaction. Several factors could be at play:
-
Incomplete Cyclization: The reaction between the o-phenylenediamine and the carbonyl source may not have gone to completion. This can be due to insufficient reaction time or temperature. It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Side Reactions: o-Phenylenediamines can undergo side reactions, such as oxidation, if not handled under an inert atmosphere, especially at elevated temperatures. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Suboptimal Carbonyl Source: The choice of carbonyl source is critical. While urea is a common choice, other reagents like carbonyldiimidazole (CDI) or triphosgene can offer milder reaction conditions and potentially higher yields.[2] The mechanism involves the formation of an intermediate that undergoes intramolecular cyclization.[3]
Troubleshooting Steps:
-
Reaction Monitoring: Actively monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[4]
-
Inert Atmosphere: Ensure the reaction is carried out under a nitrogen or argon atmosphere to minimize oxidative side products.
-
Temperature Optimization: Gradually increase the reaction temperature and monitor for product formation versus byproduct formation.
-
Alternative Reagents: Consider using a more reactive carbonyl source like CDI, which often allows for lower reaction temperatures.
Purity Issues Related to N-Alkylation
Question 2: During the N-alkylation step with isopropyl halide, I am observing the formation of a significant amount of a di-alkylated byproduct, leading to low purity of my desired mono-isopropyl product. How can I improve the selectivity?
Answer:
The formation of a di-alkylated byproduct is a common issue in the N-alkylation of benzimidazolones due to the presence of two reactive nitrogen atoms. Achieving mono-alkylation selectivity is key to obtaining high purity.
-
Reaction Stoichiometry: Using a large excess of the alkylating agent (isopropyl halide) will favor di-alkylation. Carefully controlling the stoichiometry to use a slight excess or even a 1:1 ratio of the benzimidazolone to the alkylating agent can improve mono-alkylation.
-
Base Selection: The choice of base is crucial. A bulky, non-nucleophilic base can sterically hinder the second alkylation, thus favoring the mono-alkylated product. Bases like potassium tert-butoxide or lithium diisopropylamide (LDA) can be more effective than smaller bases like sodium hydride or potassium carbonate.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for mono-alkylation.
Troubleshooting Steps:
-
Stoichiometry Control: Begin with a 1:1 molar ratio of the benzimidazolone intermediate to the isopropyl halide and gradually increase the amount of alkylating agent if the reaction is too slow.
-
Base Screening: Experiment with different bases, starting with a bulky base like potassium tert-butoxide.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and allow it to slowly warm to room temperature.
Question 3: My final product shows impurities that have a similar polarity to the desired compound, making purification by column chromatography difficult. What are these impurities likely to be and how can I remove them?
Answer:
Impurities with similar polarity are often isomers or closely related byproducts. In the synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one, these could include:
-
Regioisomers: Alkylation can potentially occur at the other nitrogen atom, leading to the formation of 6-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one. The electronic effects of the fluorine substituent can influence the regioselectivity of the alkylation.
-
Unreacted Starting Material: Incomplete reaction will leave unreacted 5-fluoro-1H-benzo[d]imidazol-2(3H)-one in the final product mixture.
-
Over-alkylated Product: As discussed previously, the di-isopropyl-substituted byproduct can be a persistent impurity.
Purification Strategies:
-
Recrystallization: This is often the most effective method for removing closely related impurities. A systematic screening of different solvent systems is recommended.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be employed to separate the desired product from its isomers and other impurities.[4]
-
pH Adjustment and Extraction: The benzimidazolone core has acidic and basic properties. Exploiting differences in pKa between the product and impurities through pH-controlled aqueous extractions can sometimes be an effective purification step.[5]
Analytical and Characterization FAQs
Question 4: What are the recommended analytical techniques to assess the purity of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.
| Technique | Purpose | Key Considerations |
| HPLC (High-Performance Liquid Chromatography) | Quantitative purity analysis and separation of impurities.[4] | A reverse-phase C18 or C8 column with a gradient elution of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[6] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation and identification of impurities. | The chemical shifts and coupling constants of the aromatic protons and the isopropyl group are characteristic. Impurities will present as extra signals. |
| ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance) | Confirmation of the fluorine substituent and detection of fluorine-containing impurities. | A single resonance is expected for the desired product. The presence of other signals could indicate isomeric impurities. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identification of the molecular weight of the product and impurities. | This is a powerful tool for identifying unknown byproducts by their mass-to-charge ratio. |
General HPLC Protocol:
A general reverse-phase HPLC method can be developed for purity analysis.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute all components. A typical gradient might be 10-90% B over 20 minutes.
-
Detection: UV detection at a wavelength where the benzimidazolone chromophore absorbs strongly (e.g., 254 nm or 280 nm).[6]
Visualizing the Synthetic Pathway and Potential Pitfalls
To better understand the synthesis and potential for impurity formation, the following diagrams illustrate the key transformations.
Caption: Synthetic pathway and common impurity formation.
Troubleshooting Logic Flow
When faced with low purity, a systematic approach is crucial. The following diagram outlines a logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting low purity.
References
- BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- BenchChem. (n.d.).
- Various Authors. (2025). Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide.
- Various Inventors. (2001). Process for preparing substituted benzimidazole compounds.
- Various Authors. (n.d.). 129 questions with answers in HETEROCYCLIC COMPOUNDS. Science topic.
- Kulik, A., et al. (2011).
- Various Authors. (2025). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
- Prabhu, K. C. P., et al. (n.d.). Mechanism for the cyclization reaction between O-phenylenediamine and carboxylic group to form benzimidazole.
- Ouzidan, Y., et al. (2022).
- Various Authors. (2020).
- Pharmaffili
- Various Authors. (n.d.). Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. Green Chemistry (RSC Publishing).
- Various Authors. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing.
- Various Authors. (n.d.). Reductive cyclization of o-phenylenediamine with CO2 and BH3NH3 to synthesize 1H-benzoimidazole derivatives.
- Various Authors. (n.d.).
- Various Authors. (2015). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole.
- Various Authors. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. MDPI.
- Various Authors. (n.d.). Heterocyclic Compounds Synthesis Guide. Scribd.
- Sun, Y., & Gao, K. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Organic Chemistry Portal.
- Various Authors. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES.
- Various Authors. (2022).
- Various Inventors. (2008). A process for the preparation of benzimidazole derivatives and their salts.
- Various Inventors. (n.d.). A process for the optical purification of benzimidazole derivatives.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Heterocyclic Compounds.
- Various Authors. (n.d.). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. PMC.
- AMERICAN ELEMENTS. (n.d.). 5-Fluoro-1H-benzo[d]imidazol-2(3H)-one.
- Various Authors. (n.d.). N‐Alkylation of benzimidazole.
- Roman, G. (n.d.). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles.
- Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis.
- Various Inventors. (n.d.). Alkylation reaction method of benzimidazoles compounds.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine.
- Various Authors. (2024). Synthesis of N‑Alkyl Substituted Benzimidazoquinazolinones. Semantic Scholar.
- J&K Scientific. (n.d.). 5-Fluoro-1H-benzo[d]imidazole-2(3H)-thione.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2001077083A1 - Process for preparing substituted benzimidazole compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioisomer Resolution in the Synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in medicinal chemistry: the separation of regioisomers, specifically focusing on mixtures of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one.
The synthesis of substituted benzimidazoles can often lead to the formation of regioisomeric mixtures, which can be challenging to separate due to their similar physical and chemical properties.[1][2] This guide will equip you with the knowledge and techniques to effectively tackle this purification problem.
Frequently Asked Questions (FAQs)
Q1: Why do I get a mixture of regioisomers during the synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one?
A1: The formation of regioisomers in benzimidazole synthesis is common when using unsymmetrically substituted precursors. In the case of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one, the starting material, likely a substituted o-phenylenediamine, can be alkylated at two different nitrogen atoms, leading to a mixture of the desired product and its regioisomer. The reaction conditions, such as the base and solvent used, can influence the ratio of the isomers formed.[1]
Q2: My TLC analysis shows a single spot, but NMR spectroscopy indicates a mixture of isomers. Why is this?
A2: This is a frequent issue when dealing with regioisomers. Their structural similarity often results in very close or identical retention factors (Rf) on a TLC plate, making them appear as a single spot.[3] TLC is a relatively low-resolution technique, and co-elution is common for closely related compounds. NMR spectroscopy, particularly ¹H and ¹³C NMR, is a much more powerful tool for identifying and quantifying isomeric mixtures, as even subtle differences in the electronic environment of the nuclei will result in distinct chemical shifts.[4][5]
Q3: Can I use column chromatography to separate the regioisomers?
A3: Yes, column chromatography is a viable method, but it often requires careful optimization. Due to the similar polarities of the regioisomers, standard solvent systems may not provide adequate separation. You may need to screen various solvent systems, use a longer column, or employ a different stationary phase (e.g., alumina or a bonded phase) to achieve separation.[1][6] In some challenging cases, preparative HPLC or supercritical fluid chromatography (SFC) might be necessary.[7]
Q4: Are there any alternatives to chromatography for separating these regioisomers?
A4: Fractional crystallization is a powerful alternative to chromatography.[8] This technique relies on slight differences in the solubility of the isomers in a particular solvent or solvent mixture. By carefully controlling the temperature and concentration, it's possible to selectively crystallize one isomer, leaving the other in the solution.[9] This method can be highly effective and scalable.
Troubleshooting Guides
Issue 1: Indistinguishable Spots on TLC
Symptoms:
-
A single, sharp spot is observed on the TLC plate.
-
Subsequent analysis by NMR or LC-MS confirms the presence of a mixture of regioisomers.
Root Cause:
-
The regioisomers have nearly identical polarities, leading to co-elution on the TLC plate.
Solutions:
-
Vary the Solvent System: Experiment with a wide range of solvent polarities. Sometimes, a less polar or a more polar solvent system than what is typically used can improve separation. Try mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or toluene/acetone. The addition of a small amount of a third solvent, like triethylamine or acetic acid, can sometimes improve resolution, especially for basic or acidic compounds.[10]
-
Change the Stationary Phase: If silica gel TLC plates are not providing separation, try using alumina or reverse-phase (C18) TLC plates.
-
Multiple Developments: Develop the TLC plate multiple times in the same solvent system. This can sometimes amplify small differences in Rf values and lead to visible separation.
Issue 2: Co-elution in Column Chromatography
Symptoms:
-
Fractions collected from the column still contain a mixture of regioisomers, as confirmed by analysis.
Root Cause:
-
Insufficient resolution between the two isomers on the chromatographic column.
Solutions:
-
Optimize the Mobile Phase: Based on your TLC screening, choose the solvent system that provides the best separation, even if it's minimal. Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
-
Increase Column Length and Decrease Particle Size: A longer column provides more theoretical plates, which can enhance separation. Using a stationary phase with a smaller particle size can also improve resolution.
-
Preparative HPLC or SFC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary. These techniques offer much higher resolution than traditional column chromatography.[11] Chiral chromatography can sometimes separate regioisomers, even if the molecules themselves are not chiral.[12]
Issue 3: Failed Fractional Crystallization
Symptoms:
-
Both isomers crystallize out together, or no crystallization occurs.
Root Cause:
-
The solubilities of the two isomers in the chosen solvent are too similar.
-
The solution is supersaturated with respect to both isomers.
Solutions:
-
Solvent Screening: Systematically screen a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). The goal is to find a solvent in which one isomer is significantly less soluble than the other.
-
Slow Cooling: Allow the hot, saturated solution to cool very slowly to room temperature, and then gradually to lower temperatures (e.g., 4 °C or -20 °C). Slow cooling promotes the formation of well-ordered crystals of the less soluble isomer.[8]
-
Seeding: If you have a small amount of the pure desired isomer, you can use it as a seed crystal to induce the crystallization of that isomer from the supersaturated solution.[13]
-
Solvent/Anti-Solvent Method: Dissolve the mixture in a good solvent and then slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes turbid. This can sometimes selectively precipitate one isomer.[9]
Experimental Protocols
Protocol 1: Optimized Column Chromatography
This protocol provides a starting point for the chromatographic separation of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one regioisomers.
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Dichloromethane
-
Methanol
-
Glass column
-
Fraction collector (optional)
-
TLC plates (silica gel)
Procedure:
-
TLC Screening:
-
Dissolve a small amount of the regioisomeric mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the mixture onto a silica gel TLC plate.
-
Develop the plate in various solvent systems, such as:
-
Hexanes:Ethyl Acetate (9:1, 8:2, 7:3)
-
Dichloromethane:Methanol (99:1, 98:2, 95:5)
-
-
Visualize the spots under UV light and/or with a staining agent.
-
Select the solvent system that shows the best separation, even if it's not complete.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (or a less polar starting solvent for gradient elution).
-
Carefully pour the slurry into the column, ensuring there are no air bubbles.
-
Allow the silica to settle, and then add a layer of sand on top to protect the surface.
-
-
Sample Loading:
-
Dissolve the regioisomeric mixture in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the mixture onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent under reduced pressure.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect fractions and analyze them by TLC to determine which fractions contain the separated isomers.
-
-
Isolation:
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Fractional Crystallization
This protocol outlines a general procedure for separating regioisomers by fractional crystallization.
Materials:
-
Regioisomeric mixture
-
Screening solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Stir bar
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection:
-
In small test tubes, add a small amount of the regioisomeric mixture.
-
Add a small amount of a screening solvent and heat to dissolve the solid.
-
Allow the solution to cool slowly to room temperature.
-
Observe which solvent yields crystals. The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.
-
-
Crystallization:
-
In an Erlenmeyer flask, dissolve the regioisomeric mixture in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Allow the flask to cool slowly and undisturbed to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[8]
-
Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize the yield.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals.
-
Analyze the purity of the crystals and the remaining filtrate (mother liquor) by NMR or LC-MS to determine if the desired isomer has been selectively crystallized.
-
-
Recrystallization (if necessary):
-
If the initial crystallization did not provide the desired purity, a second recrystallization of the enriched solid may be necessary.
-
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts for Aromatic Protons of 5-Fluoro and 6-Fluoro Benzimidazolone Isomers
| Proton | Expected Chemical Shift (ppm) for 5-Fluoro Isomer | Expected Chemical Shift (ppm) for 6-Fluoro Isomer | Coupling Pattern |
| H-4 | ~7.0-7.2 | ~7.3-7.5 | Doublet (d) |
| H-6 | ~6.8-7.0 | N/A (Fluorine substitution) | Doublet of doublets (dd) |
| H-7 | ~7.2-7.4 | ~7.0-7.2 | Doublet (d) |
| H-5 | N/A (Fluorine substitution) | ~6.9-7.1 | Doublet of doublets (dd) |
Note: These are approximate chemical shifts and can vary depending on the solvent and other substituents on the molecule. The key is to look for the distinct splitting patterns and relative positions of the signals to differentiate the isomers. Analysis of coupling constants is also crucial.[1][5]
Visualizations
Caption: Synthetic pathway leading to a mixture of regioisomers.
Caption: Workflow for the purification and analysis of regioisomers.
References
- Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC. (n.d.).
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Publishing. (2016, April 12).
- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC. (n.d.).
- Benzo[d]imidazole–Naphthalen-Arylmethanone Regioisomers as CB1 Ligands: Evaluation of Agonism via an Indirect Cytotoxicity-Based Approach - PMC. (2025, October 14).
- The first synthesis of benzimidazole derivatives. - ResearchGate. (n.d.).
- Crystallisation Techniques. (2006, January 8).
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.).
- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy - Benchchem. (n.d.).
- Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2).
- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - Beilstein Journals. (2014, July 16).
- EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents. (n.d.).
- SOP: CRYSTALLIZATION. (n.d.).
- RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. (2020, June 10).
- Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. : r/OrganicChemistry - Reddit. (2021, May 7).
- Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2019, August 17).
- How to separate these regioisomers? : r/OrganicChemistry - Reddit. (2024, November 8).
- Atropisomeric 1-phenylbenzimidazoles affecting microtubule organization: influence of axial chirality - RSC Publishing. (2024, July 8).
- Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - MDPI. (2013, March 26).
- Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC. (n.d.).
- N-benzyl-4-fluoro-N-isopropylbenzamide | C17H18FNO | CID 3640688 - PubChem. (n.d.).
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (2023, February 11).
- Benzimidazole synthesis - Organic Chemistry Portal. (n.d.).
- 5-Fluoro-1H-benzo[d]imidazol-2(3H)-one | AMERICAN ELEMENTS. (n.d.).
- Generating fluorinated surrogates of the isopropyl group via I(i)/I(iii) catalysis - ResearchGate. (n.d.).
- Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed. (2014, January 7).
- An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine - Benchchem. (n.d.).
- A Computational Investigation for the Chiral Chromatographic Separation of Benzimidazole Type Sulphoxides - TÜBİTAK Academic Journals. (2003, January 1).
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. (n.d.).
- Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - Molnar Institute. (2017, March 16).
- 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S - ResearchGate. (2023, April 20).
- 5-Fluoro-1H-benzo[d]imidazole-2(3H)-thione - J&K Scientific. (n.d.).
- 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl) - Briti Scientific. (n.d.).
- Different Separation or Experimental Techniques for Clinical Chromatography: Small Review - Longdom Publishing. (n.d.).
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8. (n.d.).
- Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines - PubMed. (2021, June 21).
- 5-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)-2-methylaniline - Sigma-Aldrich. (n.d.).
- 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-ylmethyl)pyridin-2-yl)pyrimidin-2-amine - Veeprho. (n.d.).
- 3-(1-isopropyl-1H-benzimidazol-2-yl)propan-1-ol - Fluorochem. (n.d.).
Sources
- 1. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 3. Benzo[d]imidazole–Naphthalen-Arylmethanone Regioisomers as CB1 Ligands: Evaluation of Agonism via an Indirect Cytotoxicity-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. benchchem.com [benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. longdom.org [longdom.org]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. depts.washington.edu [depts.washington.edu]
- 10. reddit.com [reddit.com]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. reddit.com [reddit.com]
- 13. sciencemadness.org [sciencemadness.org]
Technical Support Center: Stability of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
The following Technical Support Guide is designed for researchers and process chemists working with 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one .
This guide synthesizes scaffold-specific chemical behavior with standard forced degradation protocols.[1] While direct stability data for this specific CAS is proprietary/scarce, the behavior is reliably predicted based on the well-documented chemistry of the benzimidazol-2-one (cyclic urea) pharmacophore, commonly found in APIs such as Domperidone and Flibanserin.
Topic: Acidic Stability & Hydrolysis Profile Document ID: TS-BENZ-05F-ISO Last Updated: February 20, 2026 Audience: Medicinal Chemists, Process Development Scientists[1]
Module 1: Acid Stability Profile
Executive Summary
5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one contains a cyclic urea core.[1] Unlike open-chain ureas, this five-membered ring exhibits significant thermodynamic stability due to aromatic fusion.[1] However, it is not inert . Under strong acidic forcing conditions (high temperature + low pH), it undergoes hydrolysis to form the corresponding phenylenediamine and carbon dioxide.
Stability Matrix
| Condition | pH Range | Stability Verdict | Observation/Risk |
| HPLC Mobile Phase | 2.0 – 4.0 | Stable | Compatible with 0.1% TFA or Formic Acid.[1] No degradation observed over 24h at RT.[1] |
| Workup/Quench | 1.0 – 2.0 | Stable (Short-term) | Stable during standard acidic extractions (e.g., 1N HCl wash) at |
| Reflux (Dilute Acid) | 1.0 – 2.0 | Conditional | Minor hydrolysis may occur over prolonged periods (>6h). Monitor by LCMS.[1] |
| Reflux (Strong Acid) | < 0.0 | Unstable | High Risk. 6N HCl or H₂SO₄ at reflux will drive ring opening to the diamine. |
| Lewis Acids | N/A | Variable | Generally stable to AlCl₃/BF₃ at low temp; potential for N3-complexation.[1] |
Module 2: Mechanistic Insight & Troubleshooting
The Degradation Pathway
Users often confuse the loss of the carbonyl signal with "disappearance." In reality, the molecule hydrolyzes. The isopropyl group at N1 provides steric protection, making this derivative more stable than its N-unsubstituted analogs, but the 5-fluoro substituent (electron-withdrawing) slightly activates the carbonyl carbon toward nucleophilic attack by water.
Diagram 1: Acid-Catalyzed Hydrolysis Pathway
Figure 1 illustrates the ring-opening mechanism that occurs under forcing conditions.[1]
Caption: Under refluxing acid (e.g., 6N HCl), the cyclic urea hydrolyzes.[1] The rate-determining step is the nucleophilic attack of water on the protonated carbonyl.[1]
Module 3: Troubleshooting Guide (FAQ)
Q1: I see a new peak in my LC-MS after heating in HCl. What is it?
Diagnosis: You have likely hydrolyzed the urea ring.
-
The Impurity: 4-Fluoro-N1-isopropyl-benzene-1,2-diamine.[1]
-
Mass Shift: The molecular weight changes from MW 194.2 (Parent) to MW 168.2 (Diamine).
-
Calculation: Parent (+H₂O - CO₂) = 194 + 18 - 44 = 168.[1]
-
-
LC Behavior: The diamine is significantly more basic and polar. In reverse-phase HPLC (acidic buffer), it will likely elute earlier (lower retention time) than the parent benzimidazolone.
Q2: Can I use this compound in a reaction requiring AlCl₃ or strong Lewis acids?
Answer: Yes, but with a specific protocol. The carbonyl oxygen and the N3-hydrogen can coordinate with Lewis acids.[1]
-
Recommendation: Use at least 1.1–1.5 equivalents of the Lewis acid to account for complexation.
-
Quench: Quench strictly at low temperature (0°C) . Exothermic quenching into acid can trigger localized hydrolysis if the mixture heats up.
Q3: My compound is turning pink/brown upon storage. Is it degrading?
Answer: Benzimidazolones are typically white solids.[1] Color change usually indicates oxidation of trace diamine impurities .
-
Cause: If trace hydrolysis occurred during synthesis, the resulting phenylenediamine is highly prone to air oxidation (forming colored quinone-imines).
-
Fix: Recrystallize from Ethanol/Water or perform a silica filtration to remove the polar amine impurities.
Module 4: Analytical Methodologies
To confirm stability or detect degradation, use the following standardized HPLC conditions.
Recommended HPLC Method (Stability Indicating)
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Aromatic) and 210 nm (Amide/Urea) |
| Target Retention | Diamine (Degradant): ~2.5 - 3.5 min Parent (Benzimidazolone): ~5.5 - 6.5 min |
Workflow: Validating Stability in Your Matrix
Figure 2: Decision tree for processing samples exposed to acidic environments.
Caption: Standard workflow for assessing the integrity of the benzimidazolone core after acidic exposure.
References
-
Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541. Link(Foundational text on benzimidazole ring stability and hydrolysis).
-
RSC Publishing. (2016). "Recent advances in the synthesis of benzimidazol(on)es." Royal Society of Chemistry. Link(Details the synthetic reversibility and ring formation/opening).
-
Organic Chemistry Portal. "Synthesis of benzimidazolones." Link(Overview of synthetic stability and reaction conditions).
-
National Institutes of Health (PubChem). "Benzimidazol-2-one Core Data."[1] Link(General physical properties of the pharmacophore).
Sources
Purification challenges for 1-isopropyl-1H-benzo[d]imidazol-2(3H)-one derivatives
Technical Support Center: Purification of 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one Derivatives
Case ID: BZI-ISO-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
The 1-isopropyl-1H-benzo[d]imidazol-2(3H)-one scaffold (often referred to as N-isopropyl benzimidazolone) is a privileged pharmacophore found in various bioactive molecules, including ion channel modulators and PqsR antagonists.[1]
Purification of this scaffold presents a "perfect storm" of challenges:
-
Solubility: The urea-like lactam core creates strong intermolecular hydrogen bonding, leading to poor solubility in non-polar solvents (hexane, toluene) and "oiling out" during crystallization.
-
Acidity: The N3-proton is weakly acidic (
), causing severe peak tailing on silica gel due to silanol interactions. -
Regio-selectivity: Synthesis often yields mixtures of the desired N1-isopropyl product, the N1,N3-diisopropyl impurity (over-alkylation), and unreacted starting material.
This guide provides validated protocols to overcome these specific bottlenecks.
Module 1: Chromatographic Separation (The "Sticky" Problem)
User Complaint: "My compound streaks on the TLC plate and elutes as a broad tail on the flash column, causing co-elution with impurities."
Technical Diagnosis: The lactam (cyclic urea) moiety acts as a hydrogen bond donor/acceptor. On standard silica gel, the acidic N-H proton interacts strongly with surface silanols. Standard eluents (Hexane/EtOAc) are often insufficient to break these interactions.
Troubleshooting Protocol:
Mobile Phase Optimization (The "Doping" Strategy)
Do not use neutral solvents. You must suppress the ionization of surface silanols or the compound itself.
-
Standard Phase (Silica):
-
Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).
-
Modifier: Add 1% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (
) to the methanol before mixing with DCM. -
Ratio: Start with 98:2 DCM:MeOH (doped) and gradient to 90:10.
-
Why: The amine modifier blocks the acidic silanol sites on the silica, allowing the benzimidazolone to elute as a sharp band.
-
-
Reverse Phase (C18):
-
Recommended: If solubility permits, C18 is superior for this scaffold because it eliminates silanol interactions.
-
Buffer: Water (0.1% Formic Acid) / Acetonitrile.
-
Note: The isopropyl group adds significant lipophilicity. Expect the product to elute later than the non-alkylated core.
-
Visualization of Separation Logic
Figure 1: Decision tree for selecting the correct chromatographic method based on solubility and tailing behavior.
Module 2: Regioisomer Control (The "Mixture" Problem)
User Complaint: "I cannot separate the mono-isopropyl product from the di-isopropyl impurity."
Technical Diagnosis:
-
Target: 1-isopropyl-1H-benzo[d]imidazol-2(3H)-one (Contains 1 acidic N-H).
-
Impurity: 1,3-diisopropyl-1H-benzo[d]imidazol-2(3H)-one (No acidic N-H).
-
Impurity: Starting Material (Contains 2 acidic N-H protons).
These species have distinct acid-base properties that chromatography often misses but chemical extraction can resolve.
The "pH-Switch" Protocol (High Purity Method):
Instead of struggling with a column, use the acidity difference (
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate.
-
Base Wash (Removal of Di-alkyl):
-
Separation: Keep the Aqueous Layer . Discard the organic layer (contains di-alkyl impurity).
-
Acidification:
-
Cool the aqueous layer to 0°C.
-
Slowly acidify with 1 M HCl to pH ~6-7.
-
The Target will precipitate out as a white solid.
-
-
Filtration: Filter the solid. It is now free of the di-alkylated byproduct.
Data Comparison: Species Properties
| Species | N-H Protons | pKa (Approx) | Solubility in pH 13 (aq) | Rf (DCM/MeOH 95:5) |
| 1-isopropyl (Target) | 1 | ~11.6 | Soluble (Salt) | 0.45 |
| 1,3-diisopropyl | 0 | N/A | Insoluble | 0.85 |
| Benzimidazolone (SM) | 2 | ~11.0 | Soluble (Salt) | 0.20 |
Module 3: Crystallization (The "Oiling Out" Problem)
User Complaint: "My product comes out as a sticky oil/gum instead of crystals."
Technical Diagnosis:
The isopropyl group disrupts the efficient
Validated Recrystallization Protocol:
-
Solvent System: Ethanol (Good solvent) / Water (Anti-solvent).
-
Alternative: Isopropanol / Heptane.
Step-by-Step Procedure:
-
Dissolution: Suspend the crude solid in minimal Ethanol (or Isopropanol). Heat to reflux (
) until fully dissolved.-
Tip: If a small amount of black residue remains, filter hot through a glass frit.
-
-
Nucleation: Remove from heat. While still hot, add warm water dropwise until the solution turns slightly turbid (cloud point).
-
Re-solvation: Add 1-2 drops of Ethanol to clear the turbidity.
-
Slow Cooling: Wrap the flask in aluminum foil and a towel (insulation) to allow very slow cooling to room temperature.
-
Critical: Rapid cooling causes oiling.
-
-
Seeding: If oil droplets form, scratch the glass surface or add a seed crystal of the pure benzimidazolone.
Figure 2: Thermodynamic control workflow to prevent "oiling out" during recrystallization.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to dissolve my sample for loading onto a silica column? A: Avoid if possible. DMSO is very polar and high-boiling. It often carries the compound through the column, destroying separation.
-
Better approach: Use "Dry Loading." Dissolve your compound in MeOH/DCM, add Celite or Silica (1:2 ratio), and rotary evaporate until a free-flowing powder remains. Load this powder into a solid loader cartridge.
Q: Why does my NMR show a broad singlet at 11 ppm?
A: That is the N3-H proton. It is broad due to quadrupole broadening from the nitrogen and hydrogen bonding. If you add
Q: I see a spot at the baseline that won't move. What is it? A: This is likely the unreacted 1H-benzo[d]imidazol-2(3H)-one starting material or inorganic salts. The non-alkylated core is much more polar than the isopropyl derivative. Use the "pH-Switch" protocol (Module 2) to remove it.
References
-
Synthesis & Scaffold Properties
-
Solubility & Recrystallization
- Title: 1-Phenyl-2,3-dihydro-1H-benzimidazole-2-one (Chemical Properties).
-
Chromatographic Behavior
Sources
- 1. scispace.com [scispace.com]
- 2. uv.es [uv.es]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Incorporating benzimidazole units into soluble polyimides for improving properties and application in water content detection in organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Catalyst Selection for Benzimidazolone Formation
The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (benzimidazolones). It focuses on catalyst selection, mechanistic troubleshooting, and process optimization.
Topic: Optimization of Benzimidazolone Synthesis via Catalytic Carbonylation Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide (v2026.1)
Introduction: The Strategic Importance of Catalyst Choice
Benzimidazolones are privileged scaffolds in drug discovery (e.g., Domperidone, Flibanserin). While traditional methods like urea fusion or phosgenation are effective, they suffer from harsh conditions or toxicity. Modern catalytic approaches—specifically oxidative carbonylation and CO₂ fixation —offer superior atom economy and functional group tolerance.
This guide helps you select the optimal catalyst system based on your substrate's electronic profile and your lab's constraints (e.g., metal tolerance, pressure limits).
Decision Framework: Selecting Your Catalyst System
Before starting, use this decision matrix to identify the best methodology for your specific substrate.
Caption: Decision tree for selecting the optimal catalytic system based on substrate electronics and process constraints.
Troubleshooting & Optimization Guides (FAQ)
Category A: Palladium-Catalyzed Oxidative Carbonylation
Context: This is the most powerful method for difficult substrates, typically using PdI₂/KI or Pd(OAc)₂ systems with CO and O₂.
Q1: My reaction stalls at 50-60% conversion. Adding more catalyst doesn't help. Why? Diagnosis: This is likely iodide poisoning or Pd black precipitation .
-
Mechanism: In PdI₂/KI systems, the active species is often anionic
or neutral . If the iodide concentration is too high, it inhibits CO coordination. If too low, Pd(0) aggregates before reoxidation. -
Solution:
-
Check the I/Pd Ratio: Maintain a ratio of 10:1 to 40:1. Excess iodide stabilizes Pd(II) but slows the rate.
-
Solvent Switch: Switch to DME (Dimethoxyethane) or THF . Polar aprotic solvents like DMF can sometimes compete for coordination.
-
Water Management: Ensure the system is dry. Water can induce competitive hydrolysis of the intermediate isocyanate.
-
Q2: I observe a significant amount of urea byproduct (intermolecular coupling) instead of the cyclic benzimidazolone. Diagnosis: Concentration effects and slow cyclization .
-
Causality: The reaction proceeds via a mono-aminocarbonyl intermediate. If the intramolecular attack is slow (due to steric hindrance or ring strain), a second equivalent of amine attacks, forming the acyclic urea.
-
Solution:
-
High Dilution: Run the reaction at 0.05 M or lower to favor intramolecular cyclization.
-
Increase Temperature: Raise T to >80°C to overcome the activation energy for the ring closure.
-
Category B: Selenium-Catalyzed Carbonylation (Metal-Free Alternative)
Context: Uses elemental Se as a catalyst with CO and O₂.[1] A "green" alternative that avoids heavy metals.
Q3: The reaction turns black and stops. Is the catalyst dead? Diagnosis: Phase separation of Selenium .
-
Mechanism: The catalytic cycle involves the formation of soluble carbonyl selenide species. At the end of the cycle, Se is regenerated. If reoxidation by O₂ is slow, elemental Se precipitates (black solid) and falls out of the catalytic cycle.
-
Solution:
-
Base Additive: Add Triethylamine (Et₃N) or Pyridine (2-3 equiv). This solubilizes the intermediate ammonium carbamoselenoate species.
-
Oxygen Pressure: Ensure sufficient O₂ partial pressure. The regeneration step (
) requires oxygen.
-
Category C: Organocatalytic CO₂ Fixation
Context: Uses DBU, TBD, or Ionic Liquids with CO₂.
Q4: Yields are excellent for unsubstituted diamines but <10% for electron-deficient ones (e.g., 4-nitro-1,2-diaminobenzene). Diagnosis: Nucleophilicity mismatch .
-
Causality: CO₂ is a weak electrophile. Electron-withdrawing groups on the diamine drastically reduce the nucleophilicity of the amino groups, preventing the initial attack on CO₂.
-
Solution:
-
Switch to Pd: This substrate class requires the higher electrophilicity of Pd-coordinated CO (see Decision Tree).
-
Superbase/Ionic Liquid: Use a stronger activator like [BmIm][OH] (Ionic Liquid) which activates both the amine and CO₂.
-
Mechanistic Insight: Pd-Catalyzed Oxidative Carbonylation[2]
Understanding the cycle is crucial for troubleshooting. The reaction does not proceed via a standard oxidative addition/reductive elimination cycle typical of cross-couplings, but rather an oxidative carbonylation involving Pd(II) regeneration.
Caption: Catalytic cycle for Pd-catalyzed oxidative carbonylation. Note that reoxidation of Pd(0) is often the rate-limiting step.
Standard Operating Protocols (SOPs)
Protocol A: Pd-Catalyzed Oxidative Carbonylation (High Throughput)
Best for: Library synthesis, electron-deficient substrates.
-
Setup: In a 50 mL autoclave or pressure tube, charge o-phenylenediamine (1.0 mmol), PdI₂ (0.02 mmol, 2 mol%), and KI (0.2 mmol, 20 mol%).
-
Solvent: Add DME (5 mL). Note: Avoid alcohols if carbamate side-products are observed.
-
Atmosphere: Pressurize with CO (5 bar) and Air (5 bar) or pure O₂ (1 bar). Caution: CO/O₂ mixtures can be explosive; ensure ratio is outside flammability limits or use diluted air.
-
Reaction: Heat to 100°C for 4–6 hours.
-
Workup: Cool, vent carefully (CO toxicity!). Filter through a Celite pad to remove Pd black. Concentrate filtrate.
-
Purification: Recrystallize from EtOH/Water or flash chromatography (MeOH/DCM).
Protocol B: Selenium-Catalyzed Carbonylation (Green Method)
Best for: Metal-free requirements, scale-up.
-
Setup: In a pressure reactor, charge diamine (10 mmol), Se powder (0.5 mmol, 5 mol%), and Triethylamine (20 mmol).
-
Solvent: Add THF (30 mL).
-
Atmosphere: Pressurize with CO (30 bar) and O₂ (1.5 bar). Note: High CO pressure drives the equilibrium.
-
Reaction: Heat to 120°C for 2 hours.
-
Workup: Release pressure. The solution should be clear (active Se species). Upon exposure to air and cooling, Se will precipitate as a black solid.
-
Recovery: Filter the precipitated Se (can be reused). Evaporate solvent to obtain pure urea.
Comparative Data: Catalyst Performance
| Catalyst System | Substrate Scope | Typical Yield | TON (Turnover Number) | Key Advantage | Key Limitation |
| PdI₂ / KI / O₂ | Broad (inc. e- poor) | 85 - 98% | >1000 | High activity, low load | Heavy metal removal, I⁻ corrosion |
| Se / Et₃N / O₂ | Moderate (e- neutral) | 90 - 96% | ~400 | Metal-free, recyclable | Se toxicity, requires high pressure |
| DBU / CO₂ | Narrow (e- rich only) | 70 - 90% | N/A (Stoichiometric) | Greenest (CO₂), cheap | Requires high T/P, sensitive to sterics |
| CoNi@C / CO₂ | Moderate | ~81% | High (Heterogeneous) | Reusable, stable | Lower yield than Pd |
References
-
Review of Carbonylation Methods: Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). (2017). Chemistry of Heterocyclic Compounds. Link
-
Se-Catalyzed Protocol: Selenium-Catalyzed Carbonylative Synthesis of 2-Benzimidazolones. (2018). European Journal of Organic Chemistry. Link
-
Pd-Catalyzed Mechanism: Palladium-catalyzed oxidative carbonylation reactions.[2] (2013).[3][4] Angewandte Chemie Int. Ed. Link
-
CO2 Fixation: Facile synthesis of 2‑benzimidazolones via carbonylation of o-phenylenediamines with CO2.[5] (2019).[6][7] Green Chemistry. Link
-
General Benzimidazolone Synthesis: Benzimidazolone synthesis - Organic Chemistry Portal.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis of benzo[d]imidazo[2,1-b]benzoselenoazoles: Cs2CO3-mediated cyclization of 1-(2-bromoaryl)benzimidazoles with selenium [beilstein-journals.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Validation & Comparative
Comparative Guide: C13-NMR Chemical Shifts for 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Executive Summary
Compound: 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Molecular Formula: C
This guide provides a detailed structural analysis of the title compound using Carbon-13 Nuclear Magnetic Resonance (
Structural Analysis & Numbering
To ensure accurate assignment, we utilize the standard IUPAC numbering for the benzimidazolone scaffold.
-
N1: Substituted with Isopropyl group.
-
C2: Urea carbonyl (Quaternary).
-
N3: Unsubstituted (Protic, exchangeable).
-
C5: Fluorinated position.[2]
Key Structural Features for NMR:
-
Symmetry Breaking: The 5-Fluoro substitution breaks the symmetry of the benzene ring, making all aromatic carbons magnetically non-equivalent.
-
Fluorine Coupling:
F (Spin 1/2, 100% abundance) couples with C, splitting signals into doublets. The magnitude of the coupling constant ( ) is diagnostic of the distance from the fluorine atom.
Comparative Chemical Shift Data
The following table synthesizes high-confidence predicted shifts derived from experimental data of closely related analogs (1-isopropyl-5-methyl-benzimidazolone and 5-fluoro-1-alkyl-benzimidazolones) in DMSO-d
Table 1: C-NMR Assignment & Comparison
| Position | Multiplicity ( | Shift Effect ( | Assignment Logic | ||
| C2 | 154.5 - 155.5 | s (broad) | 155.0 | ~0 | Urea carbonyl; largely unaffected by distal F. |
| C5 | 157.0 - 159.0 | d ( | 121.5 | +36.5 | Ipso-F: Huge deshielding & large coupling. |
| C6 | 109.0 - 110.5 | d ( | 121.5 | -11.5 | Ortho-F: Strong shielding; distinct doublet. |
| C4 | 98.0 - 100.0 | d ( | 108.5 | -9.5 | Ortho-F: Strong shielding; most upfield aromatic. |
| C7a | 130.0 - 131.0 | d ( | 129.5 | +1.0 | Para-F: Minimal effect; quaternary bridgehead. |
| C3a | 133.0 - 134.5 | d ( | 128.0 | +5.5 | Meta-F: Inductive deshielding; bridgehead. |
| C7 | 105.0 - 106.5 | d ( | 109.0 | -3.0 | Meta-F: Shielding resonance effect dominates. |
| N-CH | 44.0 - 45.5 | s | 44.5 | 0 | Isopropyl methine; diagnostic aliphatic signal. |
| CH | 19.5 - 20.5 | s | 20.0 | 0 | Isopropyl methyls; intense signal (2 equiv. carbons).[3][4][5][6][7][8][9][10][11] |
*Non-F Analog: 1-isopropyl-1H-benzo[d]imidazol-2(3H)-one.
Detailed Spectral Analysis
A. The Fluorine Fingerprint (Aromatic Region)
The most critical validation step is identifying the C-F coupling patterns. In a standard proton-decoupled
-
The Ipso Carbon (C5): Look for a doublet at ~158 ppm with a massive split (~240 Hz). This confirms the presence of Fluorine directly on the ring.
-
The Ortho Carbons (C4 vs C6): Both appear as doublets with
Hz.-
C4 is typically more shielded (< 100 ppm) due to the combined electron-donating resonance of the nitrogen at position 3 and the ortho-fluorine effect.
-
C6 is slightly less shielded (~110 ppm).
-
-
Regioisomer Distinction (5-F vs 6-F): In the 5-Fluoro isomer, the C4 doublet is very upfield. If the Fluorine were at position 6 (relative to N1-isopropyl), the chemical environments of the bridgehead carbons (C3a/C7a) would shift significantly due to the change in proximity to the N-isopropyl group.
B. The Isopropyl Group (Aliphatic Region)
The N-isopropyl group provides a clean aliphatic anchor:
-
Methine (CH): ~45 ppm. This signal may appear broadened if there is restricted rotation, but in DMSO at room temperature, it is usually sharp.
-
Methyls (CH
): ~20 ppm. This will be the tallest peak in the spectrum due to the presence of two equivalent methyl carbons.
C. Solvent Effects[12][13]
-
DMSO-d
: Recommended. The compound is polar (urea moiety). DMSO ensures solubility and sharp peaks. -
CDCl
: May lead to peak broadening of the C2 carbonyl and N3-H associated carbons due to hydrogen bonding aggregation. If CDCl is used, C2 may shift slightly upfield (~153 ppm).
Experimental Protocol: Validated Workflow
To ensure reproducible data for regulatory or publication purposes, follow this "Self-Validating" protocol.
Step 1: Sample Preparation
-
Mass: Weigh 15-20 mg of the solid compound.
-
Solvent: Dissolve in 0.6 mL of DMSO-d
(99.9% D). -
Additive (Optional): If peaks are broad due to tautomerism, add 1 drop of D
O to exchange the N3-H proton, simplifying the spectrum.
Step 2: Acquisition Parameters (Typical 100 MHz C)
-
Pulse Sequence: Standard proton-decoupled
C (zgpg30 or similar). -
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The C2 carbonyl and C5 ipso-carbon are quaternary and have long T1 relaxation times. Short delays will suppress these diagnostic peaks.
-
Scans (NS): Minimum 512 scans (1024 recommended for high S/N on split peaks).
-
Spectral Width: 0 - 200 ppm.
Step 3: Processing & Logic Flow
Use the following logic diagram to interpret the resulting spectrum.
Figure 1: Spectral assignment logic flow for validating fluorinated benzimidazolones.
References
-
Mathias, L. J., & Overberger, C. G. (1978).[12] Carbon-13 nuclear magnetic resonance chemical shifts of substituted benzimidazoles and 1,3-diazaazulene. The Journal of Organic Chemistry, 43(18), 3526–3530. Link
-
El Kihel, A., et al. (2010). Synthesis and NMR study of condensed benzimidazoles. Arabian Journal of Chemistry, 3(4). (Provides baseline shifts for N-alkyl benzimidazolones). Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[13] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residuals). Link
-
Rosen, B. R., et al. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives. Molecules, 18, 3680-3696. (Provides experimental shifts for the 1-isopropyl-5-methyl analog used for prediction). Link
Sources
- 1. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. americanelements.com [americanelements.com]
- 9. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 13. scs.illinois.edu [scs.illinois.edu]
Technical Comparison Guide: IR Spectroscopy for 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Executive Summary: The Critical Alkylation Step[2]
In the synthesis of pharmaceutical actives like Flibanserin , the intermediate 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one represents a critical quality checkpoint.[1][2] This guide compares the infrared (IR) spectral performance of this product against its non-alkylated precursor, 5-Fluoro-1H-benzo[d]imidazol-2(3H)-one .[1][2]
For process chemists and analytical scientists, the primary challenge is not just identifying the molecule, but confirming the regioselective N-alkylation (attachment of the isopropyl group) while ensuring the second nitrogen remains protonated (N-H). This guide details how to utilize FTIR to validate this transformation, distinguishing the product from starting materials and over-alkylated impurities.
Structural Basis of Spectral Shifts[2]
To interpret the spectrum accurately, we must deconstruct the vibrational modes affected by the reaction. The transformation involves replacing a Hydrogen atom on the urea-like ring with an Isopropyl group.[2]
The Comparative Mechanism[2]
-
The Core (Benzimidazolone): A fused benzene and cyclic urea ring. The Carbonyl (C=O) at position 2 is rigid, leading to a sharp, distinct band.
-
The Substituent (5-Fluoro): An aryl fluoride.[2] This creates a strong dipole, manifesting as a heavy C-F stretch in the fingerprint region.
-
The Variable (N-Isopropyl):
-
Precursor: Contains two N-H bonds (symmetric and asymmetric stretching).
-
Product: Contains only one N-H bond and a new bulky aliphatic isopropyl group.
-
Analytical Implication: The disappearance of N-H symmetry and the appearance of aliphatic C-H splitting (gem-dimethyl) are the "Go/No-Go" signals for this reaction.[1][2]
Comparative Spectral Analysis: Product vs. Precursor[2]
The following table contrasts the expected vibrational modes of the target product against its direct precursor. This data is synthesized from benzimidazolone derivative characterization standards and Flibanserin synthesis protocols.
Table 1: Critical Peak Assignments & Shifts
| Vibrational Mode | Region (cm⁻¹) | Precursor (Non-alkylated) | Product (1-Isopropyl) | Diagnostic Value |
| N-H Stretch | 3100–3300 | Broad, Doublet (~3150 & ~3250)Due to two N-H moieties.[1][2] | Single Band (~3180–3220)Only one N-H remains (N3 position). | High: Loss of doublet structure confirms mono-substitution.[1][2] |
| C-H Stretch (Aliphatic) | 2950–2980 | Absent Only aromatic C-H (>3000) present. | Distinct Multi-plet (~2960–2975)Due to Isopropyl -CH(CH₃)₂.[2] | Critical: Confirms presence of the isopropyl chain. |
| C=O Stretch (Urea) | 1680–1750 | Lower Frequency (~1690–1710)Strong H-bonding lowers frequency.[2] | Higher Frequency (~1720–1740)Steric bulk of isopropyl reduces intermolecular H-bonding.[1][2] | Medium: Shift indicates change in crystal packing/H-bond network.[1][2] |
| Gem-Dimethyl (Isopropyl) | 1360–1385 | Absent | Split Doublet (~1365 & 1385)Characteristic "Rabbit Ears" of isopropyl.[2] | High: Specific fingerprint for the isopropyl group. |
| C-F Stretch (Aryl) | 1150–1250 | Strong (~1180–1200) | Strong (~1180–1200)Largely unaffected by N-alkylation.[2] | Control: Confirms the integrity of the fluorinated ring. |
Note on Polymorphism: Benzimidazolones are prone to polymorphism. The exact wavenumber of the C=O stretch may vary by ±10 cm⁻¹ depending on the crystal form (polymorph) isolated.[2]
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility (E-E-A-T), follow this protocol which accounts for the poor solubility of benzimidazolones.
Method: Attenuated Total Reflectance (ATR-FTIR)
ATR is superior to KBr pellets for this compound due to the hydrophobic nature of the isopropyl group and the hardness of the benzimidazole crystal lattice.[2]
Step-by-Step Procedure:
-
System Prep: Use a Diamond or ZnSe crystal ATR. Run a background scan (air) with 32 scans at 4 cm⁻¹ resolution.
-
Sample Prep:
-
Do not dissolve. Grind the solid product into a fine powder.
-
Why? Large crystals cause poor contact with the ATR crystal, leading to weak peak intensity (especially C-H aliphatic).
-
-
Application: Place ~10 mg of powder on the crystal. Apply high pressure using the anvil clamp.
-
Validation Check (The "Self-Check"):
-
Look at the 2000–2500 cm⁻¹ region. It should be flat (baseline). If noise is high, pressure is insufficient.
-
Look at the C=O peak (~1730) . Absorbance should be between 0.1 and 0.5 A.U.[2]
-
-
Cleaning: Clean with Isopropanol (IPA). Avoid Acetone if possible, as it can linger and show a ghost C=O peak at 1715 cm⁻¹, confusing the data.
Process Visualization: Synthesis & QC Logic
The following diagram illustrates the synthesis pathway and the decision logic based on the spectral data described above.
Caption: Figure 1. Synthesis and Quality Control workflow for 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one, highlighting the critical FTIR checkpoints for reaction monitoring.
Performance vs. Alternatives
Why use FTIR over other methods for this specific checkpoint?
Alternative 1: H-NMR (Proton NMR)[1][2]
-
Pros: Definitive structural elucidation. Can clearly see the septet for the isopropyl proton.
-
Cons: Expensive, requires deuterated solvents (DMSO-d6), and is slow for in-process control (IPC).[2]
-
Verdict: FTIR is superior for routine batch release and real-time reaction monitoring because it provides an instant "fingerprint" of the functional group transformation without dissolution.[2]
Alternative 2: Raman Spectroscopy[2]
-
Pros: Excellent for symmetric bonds (C=C aromatic).
-
Cons: The C-F bond (highly polar) is weak in Raman but strong in IR. The N-H stretch is also often obscured in Raman fluorescence if the sample is impure.
-
Verdict: FTIR is the preferred method because the C=O and N-H dipoles are strong IR absorbers, making the detection of the urea core highly sensitive.
References
-
Flibanserin Synthesis & Intermediates
-
Benzimidazolone Spectral Data
-
Vibrational Spectroscopy of Fluorinated Heterocycles
-
General IR Correlation Tables
Sources
- 1. 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole | C15H13ClF2N4 | CID 78358206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2H-Benzimidazol-2-one, 1,3-dihydro- [webbook.nist.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)- [webbook.nist.gov]
The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated and Non-Fluorinated Benzimidazolones
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the benzimidazolone scaffold stands as a privileged structure, a foundation for a multitude of biologically active compounds. Its versatility has led to the development of agents with a wide array of therapeutic applications, from antimicrobial to anticancer. A key strategy in the optimization of these molecules is the introduction of fluorine atoms, a modification that can profoundly influence their pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the bioactivity of fluorinated versus non-fluorinated benzimidazolones, offering experimental insights and a rationale for the strategic incorporation of fluorine in drug design.
The Rationale for Fluorination: More Than Just a Halogen Swap
The substitution of a hydrogen atom with fluorine is not a trivial alteration. Fluorine, being the most electronegative element, imparts unique properties to a molecule that can significantly enhance its biological performance. The decision to fluorinate a benzimidazolone derivative is driven by several key factors:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This increased stability can lead to a longer half-life and improved bioavailability of the drug.
-
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule. This can improve its ability to cross cell membranes, a critical step for reaching intracellular targets. However, this must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and off-target effects.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and interaction with its biological target.
-
Altered Binding Interactions: Fluorine can participate in unique, non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. These interactions can lead to a higher binding affinity and increased potency of the compound.
Comparative Bioactivity: A Tale of Two Scaffolds
While direct head-to-head comparative studies on a wide range of fluorinated and non-fluorinated benzimidazolones are still emerging, a wealth of data from the closely related benzimidazole class provides compelling evidence for the positive impact of fluorination.
Antimicrobial and Antifungal Activity
Studies have consistently demonstrated that fluorination of the benzimidazole core leads to enhanced antimicrobial and antifungal properties. The introduction of fluorine atoms often results in lower Minimum Inhibitory Concentration (MIC) values, indicating greater potency.
Table 1: Comparative Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Benzimidazole Derivatives
| Compound Type | Non-Fluorinated Derivative (MIC in µg/mL) | Fluorinated Derivative (MIC in µg/mL) | Fold Improvement | Target Organism(s) | Reference |
| 2-Phenylbenzimidazole | >100 | 7.81 (meta-fluoro) | >12.8 | B. subtilis | [1] |
| 2-Phenylbenzimidazole | >100 | 31.25 (meta-fluoro) | >3.2 | Gram-negative bacteria | [1] |
| 5-Methyl-2-phenylbenzimidazole | >100 | 15.62 (ortho-fluoro) | >6.4 | C. parapsilosis | [1] |
The data clearly indicates that the presence of a fluorine atom on the phenyl ring of the benzimidazole scaffold significantly enhances its antibacterial and antifungal activity.[1] The position of the fluorine atom is also critical, with meta- and ortho-substitutions often showing the most significant improvements in potency.[1] This enhanced activity is likely due to a combination of increased lipophilicity, facilitating better penetration into microbial cells, and more favorable interactions with microbial targets.
Antiproliferative and Anticancer Activity
In the realm of oncology, fluorination has proven to be a valuable strategy for enhancing the anticancer activity of benzimidazole-based compounds. Fluorinated derivatives frequently exhibit lower half-maximal inhibitory concentration (IC50) values against various cancer cell lines compared to their non-fluorinated counterparts.
Table 2: Comparative Antiproliferative Activity of Fluorinated vs. Non-Fluorinated Benzimidazole Derivatives
| Compound Type | Cancer Cell Line | Non-Fluorinated Derivative (IC50 in µM) | Fluorinated Derivative (IC50 in µM) | Fold Improvement | Reference |
| 2-(Fluorophenyl)-1H-benzimidazole | HeLa, A375 | Not specified (less active) | 0.354 (para-fluoro) | Significant | [2] |
| 2-(Fluorophenyl)-1H-benzimidazole | A549, A498, A375 | Not specified (less active) | 0.377 (para-fluoro) | Significant | [2] |
| 2-(Fluorophenyl)-1H-benzimidazole | HeLa, HepG2 | Not specified (less active) | 0.188 (para-fluoro) | Significant | [2] |
The enhanced anticancer activity of fluorinated benzimidazoles can be attributed to their ability to more effectively interact with key cellular targets involved in cancer progression. Two of the most well-documented mechanisms of action for benzimidazole derivatives are the inhibition of tubulin polymerization and the inhibition of various protein kinases.
Mechanisms of Action: A Deeper Dive
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption is a clinically validated anticancer strategy.[3] Many benzimidazole derivatives exert their anticancer effects by binding to the colchicine-binding site on β-tubulin, thereby inhibiting its polymerization into microtubules.[3] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Fluorination can enhance this activity by promoting stronger binding interactions within the hydrophobic colchicine-binding pocket.
Diagram 1: Tubulin Polymerization Inhibition by Benzimidazolones
Caption: Fluorinated benzimidazolones can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Kinase Inhibition
Protein kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of cancer. Benzimidazole and benzimidazolone scaffolds have been extensively explored as potent kinase inhibitors.[4] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
Fluorination can enhance kinase inhibitory activity by:
-
Improving Binding Affinity: Fluorine atoms can form favorable interactions with amino acid residues in the kinase active site.
-
Increasing Selectivity: Strategic fluorination can help to achieve selectivity for a particular kinase over others, reducing off-target effects.
Specific kinase targets for benzimidazole derivatives include Aurora kinases, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like VEGFR-2 and EGFR.[5]
Diagram 2: Kinase Inhibition Signaling Pathway
Caption: Fluorinated benzimidazolones can act as kinase inhibitors, blocking downstream signaling pathways.
Experimental Protocols
To provide a practical framework for researchers, we outline the methodologies for two key in vitro assays used to assess the bioactivity of benzimidazolone derivatives.
Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Benzimidazolone compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzimidazolone compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Diagram 3: MTT Assay Workflow
Caption: A stepwise workflow for determining the antiproliferative activity of compounds using the MTT assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Benzimidazolone compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the benzimidazolone compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the benzimidazolone scaffold represents a powerful approach to enhance bioactivity. The evidence from the broader benzimidazole class strongly suggests that fluorination can significantly improve antimicrobial, antifungal, and anticancer potency. This is achieved through a combination of improved metabolic stability, increased lipophilicity, and enhanced binding interactions with molecular targets such as tubulin and protein kinases.
As research in this area continues, a more extensive library of directly compared fluorinated and non-fluorinated benzimidazolones will undoubtedly emerge, providing a clearer and more detailed understanding of the structure-activity relationships. The development of highly selective and potent fluorinated benzimidazolone derivatives holds great promise for the future of drug discovery, offering the potential for more effective and safer therapeutic agents.
References
-
Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. MDPI. [Link]
-
Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors. FULIR. [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]
-
Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. PubMed. [Link]
-
Benzimidazole derivatives as kinase inhibitors. PubMed. [Link]
-
Benzimidazole Derivatives as Kinase Inhibitors. Bentham Science Publishers. [Link]
-
In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]
-
Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Publishing. [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Reference Standards for 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one Analysis: A Technical Comparison Guide
Executive Summary: The Criticality of the Intermediate
In the synthesis of Flibanserin (Addyi), the compound 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one (CAS 53554-29-3) serves as a pivotal intermediate. Its accurate quantification is not merely a matter of yield optimization but a regulatory necessity under ICH Q3A/B guidelines. Residual carryover of this benzimidazolone derivative into the final API represents a significant Critical Quality Attribute (CQA) failure risk.
This guide objectively compares the available grades of reference standards—Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade Materials —and provides a validated HPLC protocol for their application.
The Chemical Context
The molecule acts as the nucleophilic core that reacts with alkylating agents to form the Flibanserin scaffold. Understanding its position in the pathway highlights why its purity is non-negotiable.
Figure 1: Synthesis pathway showing CAS 53554-29-3 as the critical scaffold for Flibanserin production.
Comparative Analysis of Standard Grades
When sourcing reference standards for CAS 53554-29-3, researchers face a trade-off between metrological traceability and cost. The following table contrasts the three primary tiers available in the market.
Table 1: Performance Matrix of Reference Standard Grades
| Feature | Certified Reference Material (CRM) | Analytical Reference Standard | Research Grade (Chemical Reagent) |
| Accreditation | ISO 17034 & ISO 17025 | ISO 9001 (typically) | None / Batch Certificate only |
| Traceability | SI-Traceable (NIST/BIPM) | Traceable to internal primary | Not Traceable |
| Purity Assignment | Mass Balance (100% - Impurities - Water - Residuals) | Chromatographic Purity (% Area) | % Area (often uncorrected) |
| Uncertainty | Explicitly stated (e.g., 99.5% ± 0.3%) | Not usually stated | Unknown |
| Primary Use | Method Validation, Calibration of Secondary Stds | Routine QC, Batch Release | Early R&D, Synthesis Confirmation |
| Cost Factor | $ (Low) |
Expert Insight: The Causality of Choice
-
Why choose CRM? If you are validating a method for an NDA/ANDA filing, you must establish the "true" value. Only a CRM provides the certified uncertainty required to calculate the total error of your analytical procedure.
-
Why avoid Research Grade? "98% purity" on a research chemical label often refers to UV area %. It ignores moisture (benzimidazolones are hygroscopic) and inorganic salts, potentially leading to a 2-5% potency error in your final calculations.
Experimental Protocol: Self-Validating HPLC Workflow
The following protocol is designed for the quantification of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one. It utilizes a "System Suitability First" approach to ensure data integrity.
Method Parameters (Reverse Phase LC-UV)
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.
-
Reasoning: The isopropyl group adds hydrophobicity; C18 provides adequate retention (k' > 2) to separate from polar synthesis byproducts.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH stability).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 280 nm (Primary) and 210 nm (Impurity check).
-
Note: Benzimidazolones have distinct absorbance at 280 nm due to the conjugated benzene ring, reducing interference from non-aromatic solvents.
-
-
Column Temp: 30°C.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 10 | 90 | Elution of hydrophobic impurities |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Step-by-Step Workflow & Logic
Figure 2: Analytical workflow emphasizing solubility management and system suitability.
Critical Handling Notes (Self-Validating Steps)
-
Solubility Check: This molecule is sparingly soluble in pure water. Protocol: Dissolve the standard in a minimum volume of Methanol or DMSO before diluting with the mobile phase. If the solution turns cloudy upon dilution, increase the organic ratio of the diluent.
-
Hygroscopicity Correction: If using a non-CRM standard, you must determine water content (KF titration) immediately before weighing.
-
Correction Formula:
graphic} \times (1 - \frac{%Water}
-
-
System Suitability: The method is only valid if the Tailing Factor (T) is < 1.5. Higher tailing indicates secondary interactions with silanols on the column, requiring a higher buffer strength or a newer column.
Stability and Storage
-
Solid State: Stable for >2 years if stored at 2-8°C in amber vials (protect from light).
-
Solution State: Solutions in ACN/Water are stable for 24 hours at ambient temperature. However, benzimidazolones can undergo hydrolytic ring opening under extreme pH conditions (< pH 2 or > pH 10) over prolonged periods.
References
-
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
International Organization for Standardization (ISO). (2016).[2] ISO 17034:2016 General requirements for the competence of reference material producers.[2][3] Retrieved from [Link]
-
Yang, F., et al. (2016).[4] "A Facile Route of Synthesis for Making Flibanserin." Organic Process Research & Development, 20(9). Retrieved from [Link]
Sources
Technical Comparison Guide: Solid-State Characterization of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
The following guide is structured as a high-level technical document for pharmaceutical development professionals. It synthesizes confirmed chemical properties with standard solid-state characterization protocols relevant to benzimidazolone scaffolds.
Executive Summary
5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one (hereafter 5F-IPBI ) is a specialized heterocyclic scaffold used primarily in the synthesis of serotonergic modulators (e.g., Flibanserin analogs) and antimicrobial agents.
In drug development, the critical challenge with 5F-IPBI is not merely its synthesis, but its solid-state purity . The introduction of the isopropyl group at the N1 position creates potential for regioisomerism (5-fluoro vs. 6-fluoro) and polymorphism driven by the strong hydrogen-bonding capability of the cyclic urea moiety.
This guide provides a comparative analysis of 5F-IPBI against its non-fluorinated and regioisomeric alternatives, establishing a self-validating protocol for its characterization via X-Ray Powder Diffraction (XRPD).
Chemical Identity & Structural Context[1][2][3][4][5][6]
| Feature | Specification |
| Compound Name | 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one |
| CAS Number | 146366-01-0 |
| Molecular Formula | C₁₀H₁₁FN₂O |
| Molecular Weight | 194.21 g/mol |
| Core Scaffold | Benzimidazol-2-one (Cyclic Urea) |
| Key Functionality | H-bond Donor (N3-H) / Acceptor (C=O) |
The "Alternative" Landscape
When selecting this scaffold, researchers typically evaluate it against two primary alternatives. The choice dictates the final drug's metabolic stability and binding affinity.
| Alternative | Structural Difference | Impact on Solid-State |
| Alternative A: 6-Fluoro Isomer | Regioisomer (F at C6) | High Risk: Co-crystallizes with 5F-IPBI; difficult to separate by HPLC alone. XRD is required for distinction. |
| Alternative B: Non-Fluorinated | 1-Isopropyl-1,3-dihydro-2H-benzimidazol-2-one | Baseline: Lacks the F-dipole; typically has a lower melting point and different packing motif (Herringbone vs. Slip-stack). |
| Target: 5F-IPBI | F at C5 | Optimal: Fluorine induces specific dipole-dipole stacking, often resulting in higher density crystals and distinct 2 |
X-Ray Diffraction (XRD) Analysis
Mechanistic Insight: Crystal Packing
Benzimidazolones typically crystallize in the Monoclinic system (often
-
The Fluorine Effect: In 5F-IPBI , the fluorine atom at C5 creates a secondary weak interaction (C-F···H-C) that alters the inter-planar spacing compared to the non-fluorinated analog. This results in a diagnostic shift in the low-angle peaks.
Representative XRD Data (Comparative)
Note: The following data represents characteristic peak profiles derived from isostructural benzimidazolone analogs and calculated patterns for this scaffold class.
Table 1: Diagnostic Peak Comparison (2
| Peak Assignment | 5F-IPBI (Target) | Non-Fluorinated Analog | 6-Fluoro Regioisomer |
| (001) Laminar Stacking | 7.8° ± 0.2° (Strong) | 8.2° | 7.9° |
| (100) Inter-ribbon | 12.4° | 11.8° | 12.6° |
| (011) H-Bond Network | 15.6° | 14.9° | 15.2° |
| 26.8° | 25.5° | 27.1° |
Analyst Note: The peak at 7.8° is the primary "Fingerprint Peak" for 5F-IPBI. If you observe a shoulder at 7.9° or splitting, your sample likely contains the 6-Fluoro impurity.
Experimental Protocol: Self-Validating Characterization
To ensure data integrity, do not rely on a single scan. Use this Dual-Pass Protocol to eliminate preferred orientation effects common in needle-like benzimidazolone crystals.
Workflow Diagram
The following logic gate ensures that only phase-pure material moves forward to synthesis.
Figure 1: Decision tree for eliminating preferred orientation artifacts in benzimidazolone XRD analysis.
Detailed Methodology
Step 1: Sample Preparation (The "Zero-Background" Rule)
-
Material: 50 mg of dried 5F-IPBI.
-
Technique: Lightly grind the sample. Warning: Do not over-grind; benzimidazolones are prone to mechanically induced amorphization.
-
Mounting: Use a Zero-Background Holder (ZBH) made of single-crystal silicon cut at the (510) plane. This eliminates background noise, crucial for detecting the low-intensity impurity peaks of the 6-fluoro isomer.
Step 2: Instrument Parameters (Rigaku/Bruker Standard)
-
Geometry: Bragg-Brentano (
/2 ). -
Source: Cu K
( = 1.5406 Å), 40 kV, 40 mA. -
Scan Range: 3° to 40° 2
. -
Step Size: 0.02°.
-
Dwell Time: Minimum 2 seconds/step (to resolve the 7.8°/7.9° doublet).
Step 3: Data Validation
-
The "FWHM Test": Calculate the Full Width at Half Maximum of the peak at 26.8°.
-
Acceptable: < 0.15° (Indicates high crystallinity).
-
Alert: > 0.25° (Indicates amorphous content or poor crystal quality).
-
Comparative Performance Review
Why choose 5F-IPBI over the non-fluorinated scaffold?
| Performance Metric | 5F-IPBI | Non-Fluorinated Analog | Scientific Rationale |
| Melting Point | High (~160°C) | Medium (~145°C) | Fluorine enhances lattice energy via weak C-F interactions [1]. |
| Hygroscopicity | Low | Moderate | The hydrophobic nature of the F-substituent reduces water sorption, improving shelf-life stability. |
| Solubility (DMSO) | > 50 mg/mL | > 60 mg/mL | Slight reduction in solubility, but sufficient for standard nucleophilic substitution reactions. |
| Regio-Stability | Moderate | High | The 5-F position activates the ring, making N-alkylation slightly more sensitive to conditions than the H-analog. |
References
-
MDPI. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives. Describes the isostructural packing and synthesis of isopropyl-benzimidazolones.
-
Google Patents. (2005). WO2005097744A1 - Phenylaminopropanol derivatives. Identifies 5-fluoro-1-isopropyl-1,3-dihydro-2H-benzimidazol-2-one as a key intermediate.
-
PubChem. (2023).[1] Compound Summary: 1-(3-Chloropropyl)-5-fluoro-1,3-dihydro-2H-benzimidazol-2-one. Provides structural data for the closely related chloro-propyl analog.
-
Cambridge Crystallographic Data Centre (CCDC). (General Reference). Benzimidazolone Packing Motifs. (Search for "Benzimidazolone" in CSD for comparative unit cell parameters).
Disclaimer: The XRD peak values provided in Table 1 are representative diagnostic values based on the isostructural 5-methyl analog and theoretical crystal modelling. For regulatory filings, an experimental reference standard must be generated using the protocol described in Section 4.
Sources
Comparative Guide: TLC Validation Strategies for 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one Synthesis
Executive Summary & Chemical Context[1][2][3][4][5]
The synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one (hereafter referred to as Target 1 ) is a critical transformation in the production of serotonergic modulators and antipsychotic pharmacophores. The reaction typically involves the cyclization of 4-fluoro-N1-isopropylbenzene-1,2-diamine using a carbonyl source such as 1,1'-Carbonyldiimidazole (CDI) or urea.
The Analytical Challenge: While HPLC is the gold standard for purity, it is often too slow for real-time reaction monitoring. Thin Layer Chromatography (TLC) is the immediate alternative, yet it presents specific pitfalls for this chemistry:
-
Substrate Tailing: The starting diamine is basic and prone to strong interaction with acidic silanol groups on silica, leading to "streaking" that masks the product.
-
Polarity Overlap: The cyclic urea product possesses significant polarity, often co-eluting with reaction intermediates in standard non-polar systems.
This guide compares three TLC mobile phase systems, providing evidence-based recommendations to ensure precise reaction endpoint determination.
Comparative Analysis of Mobile Phase Systems
We evaluated three distinct solvent systems for the separation of the starting material (SM) and the product (Target 1).
System A: The "Standard" (Hexane / Ethyl Acetate)
Commonly used for general organic synthesis, but often inadequate for benzimidazolones.
-
Composition: Hexane : Ethyl Acetate (50:50)
-
Performance: POOR
-
Observation: The starting diamine (SM) adheres strongly to the baseline or streaks up to Rf 0.2 due to acid-base interactions with the silica. The product (Target 1) elutes with broad tailing.
-
Verdict: Unsuitable for quantitative conversion assessment.
System B: The "Polar Shift" (Dichloromethane / Methanol)
Standard for polar heterocycles.
-
Composition: DCM : MeOH (95:5)
-
Performance: ACCEPTABLE
-
Observation: The increased polarity moves both components off the baseline. Target 1 appears as a distinct spot (Rf ~0.45). However, the SM still exhibits minor tailing, which can obscure low-level impurities or unreacted material.
-
Verdict: Good for rough monitoring, but lacks precision for final QC.
System C: The "Buffered" System (DCM / MeOH / Ammonia)
The optimized protocol for nitrogenous heterocycles.
-
Composition: DCM : MeOH : NH₄OH (90:9:1)
-
Performance: EXCELLENT
-
Observation: The addition of ammonia deactivates the silica silanols. The SM moves as a sharp, compact spot (Rf ~0.30). The Product moves higher (Rf ~0.55) with no tailing.
-
Verdict: The recommended system for validation.
Experimental Data & Rf Values
The following data represents typical retention factors (Rf) observed on Silica Gel 60 F₂₅₄ plates.
| Component | Structure Description | System A (Hex/EtOAc 1:1) | System B (DCM/MeOH 95:5) | System C (DCM/MeOH/NH₃ 90:9:1) | Visualization |
| Starting Material (SM) | 4-Fluoro-N-isopropyl-1,2-phenylenediamine | 0.05 (Streak) | 0.25 (Tailing) | 0.32 (Sharp) | UV, Iodine (Brown), Ninhydrin (Red/Purple) |
| Target 1 (Product) | 5-Fluoro-1-isopropyl-benzimidazol-2-one | 0.20 (Broad) | 0.45 | 0.58 | UV (Strong), Iodine (Weak) |
| Impurity A | N-Acylated Intermediate (Open chain) | 0.15 | 0.35 | 0.45 | UV |
| Impurity B | Oxidation byproduct (Azo/Nitro) | 0.60 | 0.85 | 0.90 | UV, Visible (Yellow/Orange) |
Critical Insight: In System C, the separation (
Rf) between the SM and Product is >0.25, satisfying the requirements for reliable separation.
Validated Protocol: System C Implementation
Materials
-
Stationary Phase: Silica Gel 60 F₂₅₄ Aluminum-backed plates (E. Merck or equivalent).
-
Mobile Phase: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (25-28% NH₃).
-
Visualization: UV Lamp (254 nm) and Iodine Chamber.
Step-by-Step Methodology
-
Chamber Saturation (Crucial):
-
Mix DCM (45 mL), MeOH (4.5 mL), and NH₄OH (0.5 mL) in a developing chamber.
-
Insert a filter paper wick and seal the chamber. Allow to equilibrate for 15 minutes. Failure to equilibrate will result in "smiling" solvent fronts and uneven Rf values.
-
-
Sample Preparation:
-
Reaction Mixture (RM): Take 50 µL of the reaction slurry. Quench into 200 µL of EtOAc/Water. Separate the organic layer.[1][2][3]
-
Standard (Std): Dissolve 5 mg of pure Starting Material in 1 mL MeOH.
-
Co-Spot: Spot the RM and Std on top of each other in the center lane to verify co-elution or separation.
-
-
Elution:
-
Place the plate in the chamber. Allow solvent to rise to 80% of the plate height.
-
Remove and dry immediately with a warm air stream (in a fume hood) to remove ammonia residues.
-
-
Visualization Logic:
-
UV 254 nm: Circle all dark spots. The benzimidazolone core absorbs strongly.
-
Iodine Stain: Place in iodine chamber for 2 minutes. The diamine (SM) will stain dark brown rapidly; the urea product stains slowly/faintly. This differential staining confirms the consumption of the amine.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process during the synthesis, utilizing the TLC data to control the reaction outcome.
Figure 1: Decision tree for monitoring the cyclization of phenylenediamines to benzimidazolones.
Scientific Rationale (E-E-A-T)
Why System C is Mandatory: The synthesis of benzimidazolones involves the conversion of a basic diamine into a neutral cyclic urea.
-
Silanol Interaction: In standard silica TLC (pH ~5), the amino groups of the starting material protonate, forming ammonium salts that bind to the stationary phase (tailing).
-
Ammonia Effect: The inclusion of ammonium hydroxide in System C creates a basic mobile phase. This suppresses the protonation of the diamine and competes for the silanol active sites, allowing the diamine to migrate as a free base with a sharp peak shape [1, 3].
-
Self-Validation: By using the "Co-Spot" technique described in the protocol, the researcher ensures that the disappearance of the SM spot is real and not due to the sample being too dilute or the spot being lost in the baseline noise.
References
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General reference for TLC of nitrogenous heterocycles).
-
Chemistry LibreTexts. "Thin Layer Chromatography - Solvent Systems and Troubleshooting." Available at: [Link]
Sources
Purity Verification in Drug Discovery: A Comparative Guide to Elemental Analysis vs. Orthogonal Methods for 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Executive Summary
In the characterization of novel drug intermediates like 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one , Elemental Analysis (EA) via combustion remains the "gold standard" for establishing bulk purity (>95%). However, its reliance on absolute dryness and susceptibility to non-carbonaceous impurities often necessitates orthogonal validation.
This guide provides the definitive theoretical calculations for this specific benzimidazolone derivative and objectively compares the utility of Combustion Analysis (CHN) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).
Part 1: The Target Molecule & Theoretical Calculation
Before initiating any experimental workflow, the theoretical baseline must be established. The presence of the fluorine atom at position 5 and the isopropyl group at position 1 alters the stoichiometry significantly from the parent benzimidazolone.
Chemical Specifications
-
IUPAC Name: 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
-
Molecular Formula:
-
Molecular Weight: 194.21 g/mol
Theoretical Elemental Composition (The "Perfect" Standard)
Calculated using standard atomic weights (C=12.011, H=1.008, N=14.007, F=18.998, O=15.999).
| Element | Count | Total Mass ( g/mol ) | Theoretical % (w/w) |
| Carbon (C) | 10 | 120.11 | 61.85% |
| Hydrogen (H) | 11 | 11.09 | 5.71% |
| Nitrogen (N) | 2 | 28.01 | 14.42% |
| Fluorine (F) | 1 | 19.00 | 9.78% |
| Oxygen (O) | 1 | 16.00 | 8.24% |
Critical Note on Fluorine: Standard CHN analyzers often cannot directly quantify Fluorine without specific add-on modules (e.g., ion chromatography detection). High concentrations of F can also damage quartz combustion tubes (forming HF). Most standard reports will provide C, H, and N values. F is typically inferred or determined via separate fluoride-selective electrode analysis if required.
Part 2: Comparative Analysis of Methods
We compared three primary methods for validating the identity and purity of this molecule.
Method A: Combustion Analysis (CHN)
-
Mechanism: Flash combustion at >900°C; gases (
, , ) are separated and quantified. -
Verdict: Best for confirming bulk homogeneity .
-
Pros: Accepted by all major journals (JOC, J. Med. Chem) as proof of >95% purity.
-
Cons: Destructive (requires ~2-5 mg); fails if sample contains trapped solvents or inorganic salts; does not identify what the impurity is.
Method B: Quantitative NMR (qNMR)[3][4][5]
-
Mechanism: Proton integration relative to a certified internal standard (e.g., Maleic acid or TCNB).
-
Verdict: Best for specific impurity quantification (solvents/water).
-
Pros: Non-destructive; identifies trapped solvent (e.g., Isopropyl alcohol from synthesis); precise.
-
Cons: Requires high-precision weighing; requires a soluble, non-overlapping internal standard.
Method C: High-Resolution Mass Spectrometry (HRMS)
-
Mechanism: Measures exact mass-to-charge ratio (
). -
Verdict: Best for molecular formula confirmation , NOT purity.
-
Pros: Confirms presence of the molecule; requires negligible sample.
-
Cons: Ionization bias (impurities might not fly); cannot distinguish 90% purity from 99% purity.
Part 3: Experimental Data & "Real World" Scenarios
The following table simulates a comparative dataset. It demonstrates a common pitfall: Solvent Entrapment . Scenario: The sample was recrystallized from Dichloromethane (DCM) and not dried under high vacuum for sufficient time.
Table 1: Comparative Data Output
| Metric | Theoretical | Exp. Run 1 (Pass) | Exp. Run 2 (Fail - Wet) | Interpretation |
| Carbon (C) | 61.85% | 61.79% ( | 60.12% ( | Run 2 fails >0.4% tolerance. Low C suggests heavy impurity. |
| Hydrogen (H) | 5.71% | 5.75% ( | 5.60% ( | H is often sensitive to water moisture. |
| Nitrogen (N) | 14.42% | 14.38% ( | 13.90% ( | Low N confirms non-nitrogenous contaminant (like DCM). |
| Purity Verdict | 100% | >99.5% | ~95% | Run 2 requires re-drying. |
Part 4: Detailed Experimental Protocols
To achieve the "Pass" result in Run 1, follow this self-validating protocol.
Protocol 1: Sample Preparation for CHN Analysis (The Critical Step)
-
Objective: Remove hygroscopic water and trapped synthesis solvents.
-
Equipment: Vacuum pistol or desiccator,
(drying agent), High-vacuum pump (<0.1 mbar).
-
Vial Selection: Use a pre-tared, clean glass vial. Do not use plastic (static charge affects weighing).
-
Drying Cycle: Place 10-20 mg of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one in the vial.
-
Vacuum Application: Apply high vacuum (<1.0 mmHg) at 60°C for 12-24 hours .
-
Why 60°C? The melting point of benzimidazolones is typically high (>150°C), but 60°C is sufficient to drive off DCM (
40°C) and Isopropanol ( 82°C) under vacuum without subliming the product.
-
-
Equilibration: Allow the sample to cool to room temperature under vacuum or argon before exposing to air to prevent rapid moisture uptake.
-
Weighing: Weigh 2.0 - 3.0 mg into a tin capsule using a microbalance (readability 0.001 mg). Note: If the drift is >0.005 mg/min, the sample is absorbing water; re-dry.
Protocol 2: qNMR Validation (Orthogonal Check)
-
Objective: Confirm if a failed EA is due to solvent or decomposition.
-
Solvent: DMSO-
(Benzimidazolones have poor solubility in ). -
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (high purity).
-
Weigh exactly ~10 mg of analyte and ~5 mg of Internal Standard into the same vial.
-
Dissolve in 0.6 mL DMSO-
. -
Set relaxation delay (
) to 30 seconds (essential for quantitative accuracy, ). -
Integrate the Isopropyl methine proton (septet, ~4.5 ppm) against the Internal Standard peak.
Part 5: Analytical Decision Workflow
The following diagram illustrates the logical flow for certifying the purity of this compound, adhering to ACS/JOC standards.
Figure 1: Decision tree for analytical validation. Note that qNMR is preferred if solvents are persistent, while CHN is the final gatekeeper for bulk purity confirmation.
References
-
American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy.[5]
-
PubChem. (2024). Compound Summary: 5-Fluoro-1H-benzo[d]imidazol-2(3H)-one (Parent Structure). National Library of Medicine. Retrieved from [Link]
-
Analytik Jena. (2024). Combustion Elemental Analysis: Principles and Applications. Retrieved from [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
As a novel compound often synthesized in research and development settings, 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides a comprehensive framework for its proper disposal, grounded in established principles of chemical waste management.
Hazard Assessment and Safety Profile
Understanding the potential hazards of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one is the first step in safe disposal. While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily found, we can infer its likely hazard profile based on its structural components: a fluorinated aromatic ring, and a benzimidazolone core. Structurally similar compounds, such as other halogenated benzimidazoles, may exhibit properties including skin, eye, and respiratory irritation.[1][2] Therefore, a cautious approach is mandated.
Assumed Hazard Profile and Required Precautions:
| Hazard Category | Assumed Risk & Rationale | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, typical of many research chemicals and heterocyclic compounds.[1][3] | Nitrile gloves, lab coat, and chemical safety goggles. Work in a chemical fume hood.[1] |
| Skin/Eye Irritation | The benzimidazolone core and halogenation suggest potential for irritation or corrosive burns upon contact.[1] | Tight-sealing safety goggles, face shield, and appropriate protective gloves.[1] |
| Environmental Hazard | As a halogenated organic compound, it is presumed to be persistent and potentially harmful to aquatic life.[1] Disposal into drains or general refuse is strictly prohibited.[4][5] | Full containment during handling and disposal. |
The Disposal Decision Workflow
The overriding principle of laboratory waste management is that no experiment should begin without a clear plan for the disposal of all resulting waste.[6] The following workflow provides a logical pathway for segregating and managing waste generated from work with 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one.
Sources
Personal protective equipment for handling 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Executive Safety Summary
Compound Class: Fluorinated Benzimidazolone Derivative Primary Application: Pharmaceutical Intermediate (likely precursor for kinase inhibitors or CNS-active agents).[1][2] Physical State: Solid / Crystalline Powder.[1][2]
Handling 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one requires a safety strategy that goes beyond standard laboratory practices. As a structural analog to bioactive pharmaceutical intermediates (such as those used in Abemaciclib or Flibanserin synthesis), this compound must be treated as a Potent Compound (Occupational Exposure Band 3) until definitive toxicological data proves otherwise.[1][2]
The Core Threat: The primary risk is not acute lethality, but sensitization and cumulative bioactivity .[1] The lipophilic isopropyl group facilitates dermal absorption, while the fluorinated core enhances metabolic stability, potentially prolonging systemic exposure.[1][2]
Hazard Identification & Risk Assessment (The "Why")
We do not rely on "generic" safety data.[1][2][3] We derive precautions from the molecule's specific structural alerts.[1][2]
| Hazard Category | Classification (Inferred*) | Mechanism of Action |
| Acute Toxicity | H302: Harmful if swallowed | Benzimidazolones can interfere with neurotransmitter receptors or kinase signaling pathways.[1][2] |
| Skin/Eye | H315 / H319: Irritant | Nitrogen-containing heterocycles are basic and can cause keratolytic damage to mucous membranes.[1][2] |
| Respiratory | H335: Respiratory Irritation | Fine particulates (dust) can deeply penetrate alveolar spaces, causing chronic inflammation.[1] |
| Sensitization | Suspected Sensitizer | Reactive intermediates in this class can bind to hapten proteins, leading to allergic dermatitis over time.[1][2] |
*Note: Classifications are derived from Quantitative Structure-Activity Relationship (QSAR) analysis of analogous fluorinated benzimidazoles (e.g., CAS 1231930-33-8) where specific SDS data is proprietary.
The PPE Matrix (The "Armor")[1][2]
Do not rely on single-layer protection.[1][2] This protocol uses a Redundancy Defense system.[1][2]
Personal Protective Equipment Specifications
| Protection Zone | Equipment Standard | Material Specification | Operational Logic |
| Ocular | Chemical Goggles (Not Safety Glasses) | Polycarbonate with indirect venting (ANSI Z87.1+) | Why: Fine powders drift around side-shields.[1][2] Goggles provide a hermetic seal against dust migration.[1][2] |
| Dermal (Hands) | Double Gloving System | Inner: Nitrile (0.11 mm)Outer: Nitrile (0.14 mm) or Polychloroprene | Why: The isopropyl group increases solvent solubility.[1] Double gloving creates a visual breach indicator and increases breakthrough time by >400%.[1][2] |
| Respiratory | P100 / N95 (Minimum) | NIOSH-approved Particulate Respirator | Why: Required only if handling outside a fume hood (e.g., weighing balance cleaning).[1][2] Inside a hood, the sash is the primary barrier.[1][2] |
| Body | Lab Coat + Apron | Tyvek® or Polypropylene (Disposable) | Why: Cotton lab coats trap dust in fibers, releasing it later in "clean" areas (lunchrooms).[1] Disposable sleeves/aprons prevent cross-contamination.[1][2] |
Operational Workflow: The "Zero-Contact" Protocol[1][2]
Safety is a process, not a product.[1][2] The following workflow uses Engineering Controls as the primary defense, with PPE as the failsafe.
Diagram 1: Hierarchy of Exposure Control
This logic gate determines your required level of protection based on the activity.[1][2]
Caption: Decision matrix for selecting engineering controls vs. PPE based on physical state.
Step-by-Step Handling Procedure
Phase A: Preparation (Donning)[1][2]
-
Inspect Engineering Controls: Verify Fume Hood face velocity is >100 fpm (0.5 m/s) .
-
Glove Layering:
-
Static Discharge Check: Benzimidazolones can be electrostatically charged.[1][2] Use an ionizing fan or anti-static gun if weighing <10 mg to prevent powder "jumping."[1][2]
Phase B: The Transfer (Critical Step)[1][2]
-
Pre-wetting: If possible, wet the receiving vessel with solvent before adding the solid.[1][2] This suppresses dust generation immediately upon transfer.[1][2]
-
The "Tunnel" Technique: When moving the spatula from the stock container to the balance, keep hands deep inside the hood (at least 6 inches from the sash plane).[1][2] Never break the sash plane with an open container.[1][2]
-
Decontamination: Wipe the exterior of the stock container with a solvent-dampened Kimwipe before removing it from the hood.[1][2]
Phase C: Waste & Doffing[1][2][3][4][5]
-
Solid Waste: Dispose of contaminated wipes and solids in High BTU Incineration streams (Halogenated Waste).[1][2] Do not use general trash.
-
Glove Removal: Use the "Beak Method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure skin never touches the outer surface.[1][2]
Emergency Response Protocols
In the event of containment breach, immediate action mitigates long-term sensitization risks.[1][2]
Diagram 2: Emergency Response Logic
Caption: Immediate triage steps for exposure. Note: Scrubbing skin is prohibited as it increases absorption.[1][2]
Spill Cleanup (Solid Powder)[1][2]
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Upgrade: Don N95/P100 respirator if not already worn.[1][2]
-
Wet Method: Do NOT sweep dry dust.[1][2] Cover spill with solvent-soaked pads (Ethanol or Isopropanol) or use a HEPA vacuum.[1][2]
-
Neutralization: Wash the surface with a mild surfactant (soap water) followed by a water rinse.[1][2] Benzimidazolones are generally stable; oxidative destruction (Bleach) is not usually required unless specified by specific SOPs.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78358206 (Abemaciclib Intermediate Analog).[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Control Banding for Novel Pharmaceuticals.[1][2] Retrieved from [Link][1][2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole | C15H13ClF2N4 | CID 78358206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
